Product packaging for ProTx II(Cat. No.:)

ProTx II

Cat. No.: B612438
M. Wt: 3827 g/mol
InChI Key: XOAUGYVLRSCGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A 30 amino-acids peptide with 3 disulfide bridges , synthetic, initially isolated from the venom of the Peruvian green velvet tarantula Thrixopelma pruriens.>ProTx-II (ProTx-2, Protoxin II) is a gating-modifier toxin that targets voltage-gated sodium channels with a preferential activity on Nav1.7/SCN9A. It inhibits both activation and inactivation. For inhibition of activation, it is 100-fold more selective for Nav1.7/SCN9A (IC50=0.3-3) than for other sodium channels (Nav1.2/SCN2A IC50=40-540 nM, Nav1.3/SCN3A IC50=102 nM, Nav1.4/SCN4A IC50=30-39 nM, Nav1.5/SCN5A IC50=19-90 nM, Nav1.6/SCN8A IC50=26 nM, and Nav1.8/SCN10A IC50=146 nM). For inhibition of inactivation, it is 20-fold more potent in inhibiting inactivation on Nav1.7/SCN9A (IC50=250 nM) than other channels (about 4.6 µM for all channels). It also inhibits Cav1.2/CACNA1C, Cav3.2/CACNA1H (29% block at 1 µM). It inhibits Nav1.7/SCN9A activation by interacting with DII and impairs Nav1.7/SCN9A inactivation by interacting with DIV. This toxin binds to lipid membrane. This ability correlates with hNav1.7/SCN9A inhibition, showing that membrane binding is the first step in the inhibitory mechanism of this toxin.>ProTx-II, an effective and selective NaV1.7 channel blocker, shifts activation gating positively and decreases current magnitude. It blocks action potential propagation in nociceptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C168H250N46O41S8 B612438 ProTx II

Properties

IUPAC Name

2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAUGYVLRSCGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C168H250N46O41S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3827 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ProTx II: A Deep Dive into the Molecular Mechanism of Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ProTx II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a critical pharmacological tool and a promising scaffold for the development of novel analgesics. Its high potency and selectivity for the human voltage-gated sodium channel Nav1.7, a key player in pain signaling, have made it a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: A Tale of Two Voltage Sensors

This compound exerts its inhibitory effect on Nav1.7 through a sophisticated dual-pronged mechanism, primarily targeting the channel's voltage-sensing domains (VSDs). The principal mode of action involves the potent and selective binding to the VSD of domain II (VSD-II), with a secondary, lower-affinity interaction with the VSD of domain IV (VSD-IV).

Primary Inhibition via Voltage-Sensor Trapping in VSD-II

The predominant mechanism of this compound's action is the inhibition of channel activation. The toxin acts as a gating modifier by binding to a specific site on the extracellular S3-S4 linker of VSD-II, a region also known as neurotoxin site 4.[1] This interaction effectively "traps" the voltage sensor in its resting or closed conformation. By impeding the outward movement of the S4 voltage-sensing helix in response to membrane depolarization, this compound shifts the voltage-dependence of Nav1.7 activation to more positive potentials.[1] This means that a stronger depolarization is required to open the channel, thereby reducing the excitability of neurons, particularly nociceptors where Nav1.7 is predominantly expressed.[2]

The interaction of this compound with the lipid membrane is a crucial prerequisite for its inhibitory activity. The peptide possesses an amphipathic structure, with a hydrophobic patch that is thought to anchor the toxin to the cell membrane, positioning it optimally to interact with its binding site on the Nav1.7 channel.

Secondary Modulation of Fast Inactivation via VSD-IV

In addition to its primary effect on activation, this compound can also modulate the fast inactivation process of Nav1.7. This is achieved through a lower-affinity binding to the VSD of domain IV (VSD-IV).[1] This interaction is thought to stabilize the resting state of VSD-IV, which is coupled to the fast inactivation gate of the channel. By hindering the movement of VSD-IV, this compound can inhibit the fast inactivation of the sodium current. However, this effect is generally observed at higher concentrations of the toxin and is often masked by the potent inhibition of channel activation mediated by VSD-II binding.[3][4]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized using various electrophysiological and binding assays. The following tables summarize the key quantitative data.

Parameter Value Channel Subtype Reference
IC₅₀ (Activation Inhibition)0.3 nMHuman Nav1.7[2]
IC₅₀ (Activation Inhibition)30 - 150 nMOther Human Nav Subtypes[2]
Kd (Binding Affinity)0.3 nMRecombinant Human Nav1.7[2]

Table 1: Potency and Affinity of this compound for Human Nav1.7

Channel Subtype IC₅₀ (nM) Selectivity (fold vs. Nav1.7) Reference
Nav1.1~30~100[2]
Nav1.2~41~137
Nav1.3~150~500[2]
Nav1.5~79~263
Nav1.6~26~87

Table 2: Selectivity Profile of this compound across Human Voltage-Gated Sodium Channel Subtypes

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the gating properties of Nav1.7 channels.

Cell Preparation:

  • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are stably or transiently transfected with the cDNA encoding the human Nav1.7 α-subunit and auxiliary β1 and β2 subunits.[5]

  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Recordings are typically performed 24-72 hours post-transfection.[5]

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

Recording Protocol:

  • Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 1-3 MΩ are filled with the internal solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

  • Activation Protocol: To determine the voltage-dependence of activation, cells are held at a holding potential of -120 mV. A series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms) are applied, and the resulting sodium currents are recorded.

  • Steady-State Inactivation Protocol: To measure the voltage-dependence of steady-state inactivation, cells are held at various conditioning pre-pulse potentials (e.g., from -140 mV to -10 mV for 500 ms) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).

  • IC₅₀ Determination: To determine the half-maximal inhibitory concentration (IC₅₀), a standard test pulse that elicits a submaximal current is applied repeatedly. After a stable baseline is established, increasing concentrations of this compound are perfused into the bath, and the resulting inhibition of the peak sodium current is measured. The data are then fitted with a Hill equation to determine the IC₅₀ value.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for Nav1.7 channels.

Membrane Preparation:

  • HEK293 cells stably expressing human Nav1.7 are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[6]

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes.[6]

  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

Binding Protocol:

  • The binding assay is performed in a 96-well plate format.

  • Membrane preparations are incubated with a fixed concentration of radiolabeled ¹²⁵I-ProTx II.[2]

  • For competition binding assays, increasing concentrations of unlabeled this compound or other competing ligands are included in the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

  • The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[6]

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • The data from saturation or competition binding experiments are then analyzed using non-linear regression to determine the Kd and Bmax (maximal number of binding sites) or the Ki (inhibitory constant).

Structural Biology Techniques

Objective: To determine the three-dimensional structure of this compound and its complex with Nav1.7.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • This compound is chemically synthesized or recombinantly expressed and purified.

  • The peptide is dissolved in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of approximately 1 mM.

  • A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.

  • The collected NMR data are processed and analyzed to assign the resonances of all protons in the peptide.

  • Distance restraints are derived from the NOESY spectra, and dihedral angle restraints are obtained from coupling constants.

  • This information is then used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures of this compound that are consistent with the experimental data. The PDB ID for the solution structure of this compound is 2N9T.[7][8]

Cryo-Electron Microscopy (Cryo-EM):

  • The Nav1.7 channel protein is co-expressed with its auxiliary subunits in a suitable expression system (e.g., HEK293 cells) and purified in a detergent solution.

  • This compound is added in excess to the purified channel to form a stable complex.

  • A small volume of the complex solution is applied to a cryo-EM grid, blotted, and rapidly frozen in liquid ethane to vitrify the sample.

  • The frozen grids are then imaged in a transmission electron microscope at cryogenic temperatures.

  • A large dataset of particle images is collected and processed using specialized software to reconstruct a 3D density map of the Nav1.7-ProTx II complex.

  • An atomic model of the complex is then built into the cryo-EM density map. Several cryo-EM structures of this compound in complex with Nav1.7 have been determined, with PDB IDs such as 7W9M.[9]

Visualizing the Mechanism of Action

To further elucidate the complex interactions and pathways involved in this compound's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

ProTxII_Activation_Inhibition cluster_membrane Cell Membrane Nav17 Nav1.7 Channel VSDII VSD-II VSDIV VSD-IV Pore Pore Domain Activation Channel Activation VSDII->Activation Leads to Inactivation Fast Inactivation VSDIV->Inactivation Mediates Na_Influx Na+ Influx Pore->Na_Influx Allows ProTxII This compound ProTxII->VSDII High Affinity Binding ProTxII->VSDIV Low Affinity Binding ProTxII->Activation Inhibits ProTxII->Inactivation Inhibits Depolarization Membrane Depolarization Depolarization->VSDII Triggers Movement Activation->Pore Opens AP Action Potential Na_Influx->AP Generates

Caption: this compound's primary mechanism of inhibiting Nav1.7 channel activation.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_binding Binding Assay cluster_structure Structural Biology ephys_start Transfect Cells with Nav1.7 ephys_record Whole-Cell Patch Clamp ephys_start->ephys_record ephys_protocol Apply Voltage Protocols ephys_record->ephys_protocol ephys_apply Apply this compound ephys_protocol->ephys_apply ephys_analyze Analyze Current Inhibition (IC50) ephys_apply->ephys_analyze bind_start Prepare Membranes from Nav1.7 Cells bind_incubate Incubate with 125I-ProTx II bind_start->bind_incubate bind_separate Separate Bound/ Free Ligand bind_incubate->bind_separate bind_quantify Quantify Radioactivity bind_separate->bind_quantify bind_analyze Analyze Binding Data (Kd) bind_quantify->bind_analyze struct_start Purify this compound and Nav1.7 struct_nmr NMR Spectroscopy (this compound) struct_start->struct_nmr struct_cryoem Cryo-EM (Nav1.7-ProTx II Complex) struct_start->struct_cryoem struct_model Generate 3D Structural Models struct_nmr->struct_model struct_cryoem->struct_model

References

ProTx-II: A Technical Guide to Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ProTx-II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a critical tool in the study of voltage-gated ion channels.[1][2][3] Its remarkable selectivity for the human Nav1.7 sodium channel subtype makes it a valuable molecular probe and a promising scaffold for the development of novel analgesics.[4][5][6] This technical guide provides an in-depth overview of the structure, function, and key experimental methodologies used to characterize ProTx-II.

Molecular Structure

ProTx-II is a 30-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[2][7] This structural scaffold, formed by three disulfide bonds (Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25), imparts significant stability to the molecule.[8] The structure of ProTx-II is amphipathic, presenting a hydrophobic face that is crucial for its interaction with the cell membrane.[2][9] The solution structure of ProTx-II has been determined by NMR spectroscopy, and its crystal structure has also been resolved, providing detailed insights into its three-dimensional conformation.[9][10]

Key Structural Features:

  • Amino Acid Sequence: Tyr-Cys-Gln-Lys-Trp-Met-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Leu-Trp[8]

  • Molecular Weight: 3826.65 Da[2]

  • Inhibitor Cystine Knot (ICK) Motif: Provides exceptional chemical and thermal stability.[7]

  • Amphipathic Nature: Possesses both hydrophobic and hydrophilic regions, facilitating its interaction with the lipid bilayer of cell membranes.[2]

Mechanism of Action and Function

ProTx-II functions as a gating modifier of voltage-gated sodium (Nav) and calcium (Cav) channels.[3][11] Its primary mechanism of action involves binding to the voltage-sensor domain (VSD) of these channels, thereby altering their activation and inactivation kinetics.[2][11]

Interaction with Voltage-Gated Sodium Channels (Nav)

ProTx-II exhibits a particularly high affinity and selectivity for the Nav1.7 channel, a key player in pain signaling pathways.[4][5] It acts as an antagonist by binding to the voltage-sensor domain II (VSD-II) of the Nav1.7 channel.[2][11] This interaction shifts the voltage-dependence of channel activation to more positive potentials, effectively inhibiting the initiation and propagation of action potentials in nociceptive neurons.[2][3]

ProTx-II can also interact with the VSD-IV of Nav channels, which inhibits fast inactivation, although this interaction is significantly weaker than its effect on activation via VSD-II.[11] The IC50 for the inhibition of activation is approximately 400-fold lower than that for the inhibition of inactivation, indicating that its primary modulatory effect is on channel activation.[11]

Interaction with Voltage-Gated Calcium Channels (Cav)

In addition to its effects on Nav channels, ProTx-II also modulates certain subtypes of voltage-gated calcium channels, including Cav1.2 and Cav3.2.[2] Similar to its action on sodium channels, it shifts the activation of these calcium channels to more positive voltages.[11]

Quantitative Data

The following tables summarize the inhibitory potency of ProTx-II against various voltage-gated sodium and calcium channel subtypes.

Channel SubtypeIC50 ValueReference(s)
hNav1.70.3 nM[3][4][5]
hNav1.241 nM[3]
hNav1.579 nM[3]
hNav1.626 nM[3]
hNav1.439 nM

Table 1: Inhibitory Potency (IC50) of ProTx-II on Human Voltage-Gated Sodium (hNav) Channels.

Channel SubtypeEffectReference(s)
Cav1.2Inhibition (Shifts activation to more positive voltages)[2][11]
Cav3.2Inhibition (Shifts activation to more positive voltages)[2]

Table 2: Modulatory Effects of ProTx-II on Voltage-Gated Calcium (Cav) Channels.

Experimental Protocols

Whole-Cell Voltage Clamp Electrophysiology

This technique is fundamental for characterizing the functional effects of ProTx-II on ion channels.

Methodology:

  • Cell Preparation: Utilize HEK293 cells or other suitable cell lines stably or transiently expressing the ion channel of interest (e.g., hNav1.7).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with intracellular solution.

  • Intracellular Solution: A typical intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • Extracellular Solution: A standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV.

    • Apply depolarizing voltage steps to elicit ionic currents.

    • Perfuse ProTx-II at various concentrations onto the cell and record the resulting changes in current amplitude and gating kinetics.

  • Data Analysis: Analyze the current traces to determine the IC50 value of ProTx-II and its effects on the voltage-dependence of activation and inactivation.

Site-Directed Mutagenesis

This method is employed to identify key amino acid residues in both ProTx-II and the target ion channel that are critical for their interaction.

Methodology:

  • Primer Design: Design mutagenic primers containing the desired nucleotide changes. Primers should be complementary to the template DNA and flank the mutation site.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the gene of interest (either ProTx-II or the ion channel) as a template. The PCR reaction will generate copies of the plasmid containing the desired mutation.

  • Template Removal: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid) but not the unmethylated PCR product.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Verification: Isolate the plasmid DNA from transformed colonies and verify the presence of the desired mutation through DNA sequencing.

  • Functional Analysis: Express the mutated protein and characterize its function using techniques like whole-cell voltage clamp to assess changes in ProTx-II sensitivity.

NMR Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like ProTx-II in solution.

Methodology:

  • Sample Preparation: Prepare a concentrated (typically >1 mM) and highly pure sample of ProTx-II in a suitable buffer, often containing a mixture of H2O/D2O.

  • NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as TOCSY and NOESY experiments, on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the proton resonances in the NMR spectra to specific amino acid residues in the ProTx-II sequence.

  • Structural Restraint Collection:

    • NOEs (Nuclear Overhauser Effects): Identify cross-peaks in the NOESY spectra, which provide information about the through-space proximity of protons.

    • J-couplings: Measure scalar couplings from high-resolution 1D or 2D spectra to obtain information about dihedral angles.

  • Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using various validation tools to ensure they are stereochemically sound and consistent with the experimental data.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of ProTx-II to its target receptor.

Methodology:

  • Radiolabeling: Synthesize a radiolabeled version of ProTx-II (e.g., with 125I).

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target ion channel.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled ProTx-II and varying concentrations of unlabeled ("cold") ProTx-II.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled ProTx-II. Fit the data to a competition binding equation to determine the IC50, from which the binding affinity (Ki) can be calculated.

Molecular Dynamics (MD) Simulations

MD simulations provide computational insights into the dynamic interactions between ProTx-II and its target ion channel at an atomic level.

Methodology:

  • System Setup:

    • Obtain the 3D structures of ProTx-II and the target ion channel (or a homology model).

    • Dock the ProTx-II molecule to its putative binding site on the ion channel.

    • Embed the protein-ligand complex in a lipid bilayer solvated with water and ions to mimic a physiological environment.

  • Simulation Parameters: Define the force field (e.g., CHARMM, AMBER) that describes the interactions between atoms. Set the simulation parameters, including temperature, pressure, and simulation time.

  • Equilibration: Run a short simulation to allow the system to relax and reach a stable state.

  • Production Run: Run a long simulation (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to investigate:

    • The stability of the ProTx-II binding pose.

    • Key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

    • The influence of ProTx-II on the conformational dynamics of the ion channel.

Visualizations

Signaling Pathway: ProTx-II Inhibition of Nav1.7

ProTxII_Nav17_Inhibition cluster_membrane Cell Membrane Nav17 Nav1.7 Channel (Resting State) VSDII VSD-II Nav17_Inactive Nav1.7 Channel (Inhibited State) VSDII->Nav17_Inactive Stabilizes Resting State NoAP Inhibition of Action Potential Nav17_Inactive->NoAP Prevents Activation ProTxII ProTx-II ProTxII->VSDII Binds to Depolarization Depolarizing Stimulus Depolarization->Nav17 Activates Analgesia Analgesia NoAP->Analgesia Leads to

Caption: ProTx-II binds to VSD-II of Nav1.7, inhibiting channel activation and leading to analgesia.

Experimental Workflow: Site-Directed Mutagenesis

SDM_Workflow start Start: Plasmid with Wild-Type Gene primer_design 1. Design Mutagenic Primers start->primer_design pcr 2. PCR with High-Fidelity Polymerase primer_design->pcr dpni 3. DpnI Digestion of Parental Template pcr->dpni transform 4. Transformation into E. coli dpni->transform sequence 5. Sequence Verification transform->sequence expression 6. Protein Expression & Functional Analysis sequence->expression end End: Characterized Mutant Protein expression->end

Caption: Workflow for creating and characterizing mutant proteins using site-directed mutagenesis.

Logical Relationship: ProTx-II Selectivity

ProTxII_Selectivity ProTxII ProTx-II HighAffinity High Affinity (IC50 ~0.3 nM) ProTxII->HighAffinity interacts with LowerAffinity Lower Affinity (IC50 > 25 nM) ProTxII->LowerAffinity interacts with Nav17 Nav1.7 OtherNav Other Nav Subtypes (Nav1.2, Nav1.5, etc.) HighAffinity->Nav17 LowerAffinity->OtherNav

Caption: ProTx-II exhibits significantly higher affinity for Nav1.7 compared to other Nav subtypes.

References

ProTx-II: A Deep Dive into the Gating Modifier Toxin from the Peruvian Green Velvet Tarantula

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ProTx-II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens, has emerged as a critical pharmacological tool and a promising scaffold for the development of novel analgesics. This technical guide provides a comprehensive overview of the discovery, origin, and molecular characteristics of ProTx-II. It details the experimental protocols employed in its characterization, presents its inhibitory activity in a structured format, and visualizes its mechanism of action and experimental workflows through detailed diagrams. The primary focus is on its interaction with voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, a key target in pain signaling pathways.

Discovery and Origin

ProTx-II was first isolated and characterized from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2] This 30-amino acid peptide belongs to the inhibitor cystine knot (ICK) family of toxins, characterized by a specific disulfide bond pattern that confers remarkable stability.[3] Its discovery was driven by the search for potent and selective modulators of voltage-gated ion channels, particularly those involved in nociception.

Molecular Structure and Physicochemical Properties

ProTx-II is a 30-amino acid peptide with a molecular weight of approximately 3826.5 Da. Its structure is defined by an inhibitor cystine knot (ICK) motif, which consists of three interlocking disulfide bonds. This structural arrangement provides significant resistance to thermal and chemical denaturation. The three-dimensional structure of ProTx-II in solution has been determined using nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Table 1: Physicochemical Properties of ProTx-II

PropertyValue
Amino Acid SequenceCys-Lys-Trp-Met-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Leu-Trp
Molecular FormulaC₁₅₉H₂₄₉N₄₅O₄₀S₇
Molecular Weight3826.5 g/mol
Disulfide BridgesCys2-Cys16, Cys9-Cys21, Cys15-Cys25
Isoelectric Point (pI)Basic (due to multiple lysine and arginine residues)

Mechanism of Action: Gating Modification of Voltage-Gated Sodium Channels

ProTx-II functions as a gating modifier of voltage-gated sodium channels. Unlike pore blockers that physically obstruct the ion conduction pathway, ProTx-II binds to the voltage-sensing domains (VSDs) of the channel. Specifically, it interacts with the S3-S4 linker in domain II (VSD-II) and domain IV (VSD-IV) of the Nav channel alpha subunit. This binding traps the voltage sensor in its resting or closed state, shifting the voltage-dependence of channel activation to more positive potentials.[6] This makes it more difficult for the channel to open in response to membrane depolarization, thereby reducing the excitability of neurons.[1]

Signaling Pathway of ProTx-II Inhibition of Nav1.7

ProTxII_Nav1_7_Inhibition cluster_channel Nav1.7 Channel Modulation ProTxII ProTx-II Membrane Neuronal Membrane ProTxII->Membrane Partitions into VSD_II Voltage Sensor Domain II (VSD-II) ProTxII->VSD_II Binds to S3-S4 linker (traps in resting state) VSD_IV Voltage Sensor Domain IV (VSD-IV) ProTxII->VSD_IV Binds to S3-S4 linker (traps in resting state) Nav17 Nav1.7 Channel (Resting State) Membrane->Nav17 Targets Nav17->VSD_II Nav17->VSD_IV Activation_Gate Activation Gate (Closed) Nav17->Activation_Gate VSD_II->Activation_Gate Movement normally opens gate VSD_IV->Activation_Gate Movement normally opens gate No_AP Inhibition of Action Potential Initiation Activation_Gate->No_AP Depolarization Membrane Depolarization Depolarization->Nav17 Normally triggers activation

Caption: ProTx-II partitions into the neuronal membrane and binds to the voltage-sensing domains of the Nav1.7 channel, inhibiting its activation and subsequent action potential firing.

Quantitative Data: Inhibitory Activity of ProTx-II

ProTx-II exhibits high potency and selectivity for the Nav1.7 channel, which is a key player in pain signaling pathways. Its inhibitory concentration (IC50) for Nav1.7 is in the sub-nanomolar range, making it one of the most potent known inhibitors of this channel. It also displays inhibitory activity against other Nav and some voltage-gated calcium (Cav) channel subtypes, albeit at higher concentrations.

Table 2: Inhibitory Activity (IC50) of ProTx-II on Various Voltage-Gated Ion Channels

Channel SubtypeIC50 ValueReference
Voltage-Gated Sodium Channels (Nav)
Nav1.1>100 nM[7]
Nav1.241 nM[1]
Nav1.3102 nM[7]
Nav1.430-39 nM[8]
Nav1.579 nM[1]
Nav1.626 nM[1]
Nav1.70.3 nM[1]
Nav1.8146 nM[7]
Voltage-Gated Calcium Channels (Cav)
Cav1.2Potent Inhibition[9]
Cav3.1IC50 in nM range[3]
Cav3.2Weak Inhibition[9]

Experimental Protocols

The characterization of ProTx-II has involved a range of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Peptide Synthesis and Purification

Synthetic ProTx-II is typically produced using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[10][11][12]

  • Resin: Rink amide resin is commonly used to obtain a C-terminally amidated peptide, mimicking the native toxin.

  • Amino Acid Activation: Fmoc-protected amino acids are activated using coupling reagents such as HBTU/HOBt in the presence of a base like DIEA.[10]

  • Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane and water.

  • Folding and Oxidation: The linear peptide is folded and the three disulfide bonds are formed by air oxidation in a basic buffer (e.g., Tris-HCl, pH 8.0) containing a redox pair like glutathione (reduced and oxidized).

  • Purification: The folded peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product is verified by mass spectrometry and analytical HPLC.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of ProTx-II on the function of voltage-gated ion channels expressed in heterologous systems (e.g., HEK293 or CHO cells) or primary neurons.[8][13]

  • Cell Culture: Cells stably or transiently expressing the desired Nav channel subtype are cultured under standard conditions.

  • Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.

  • Internal Solution (Pipette Solution): A typical internal solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • External Solution (Bath Solution): A typical external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.3 with NaOH.

  • Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a holding potential of -120 mV.

  • Voltage Protocol for Activation: To measure the voltage-dependence of activation, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments) from the holding potential.

  • Data Analysis: The peak current at each test potential is measured. The conductance (G) is calculated using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential. The conductance-voltage (G-V) curves are then fitted with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k). The effect of ProTx-II is quantified by the shift in V1/2.

Experimental Workflow for Whole-Cell Patch-Clamp

Patch_Clamp_Workflow Start Start: Cell Culture (e.g., HEK293 expressing Nav1.7) Prepare_Solutions Prepare Internal and External Solutions Start->Prepare_Solutions Pull_Pipette Pull Glass Micropipette (2-5 MΩ) Prepare_Solutions->Pull_Pipette Form_Seal Form Gigaohm Seal with Cell Membrane Pull_Pipette->Form_Seal Go_Whole_Cell Rupture Membrane Patch (Go Whole-Cell) Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline Currents (Voltage-Clamp Protocol) Go_Whole_Cell->Record_Baseline Apply_ProTxII Apply ProTx-II to Bath Solution Record_Baseline->Apply_ProTxII Record_Toxin Record Currents in the Presence of ProTx-II Apply_ProTxII->Record_Toxin Washout Washout ProTx-II Record_Toxin->Washout Record_Washout Record Washout Currents Washout->Record_Washout Analyze_Data Data Analysis: - Measure Peak Currents - Calculate Conductance - Fit G-V curves (Boltzmann) - Determine IC50 and ΔV1/2 Record_Washout->Analyze_Data End End Analyze_Data->End

References

ProTx-II Selectivity for Nav1.7 Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ProTx-II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. ProTx-II has emerged as a critical pharmacological tool for studying the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks to serve as a valuable resource for researchers in the field of pain therapeutics and ion channel modulation.

Executive Summary

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain perception. Genetic studies have linked loss-of-function mutations in Nav1.7 to congenital insensitivity to pain, while gain-of-function mutations are associated with inherited pain syndromes. This has positioned Nav1.7 as a prime target for the development of novel analgesics.

ProTx-II is a 30-amino acid peptide that acts as a gating modifier toxin, potently and selectively inhibiting Nav1.7 channels. It exhibits a remarkable selectivity for Nav1.7 over other Nav channel subtypes, making it an invaluable molecular probe for dissecting the physiological roles of Nav1.7 and a promising scaffold for the design of new pain therapeutics. This guide delves into the specifics of ProTx-II's selectivity, the experimental methods used to characterize it, and the molecular basis of its interaction with the Nav1.7 channel.

Data Presentation: ProTx-II Selectivity Profile

The selectivity of ProTx-II is quantified by its half-maximal inhibitory concentration (IC50) against various ion channel subtypes. The following table summarizes the IC50 values of ProTx-II for a range of human voltage-gated sodium (Nav) and calcium (Cav) channels, compiled from multiple electrophysiological studies.

Ion Channel SubtypeProTx-II IC50 (nM)Fold Selectivity vs. Nav1.7Reference
hNav1.7 0.3 1 [1][2][3]
hNav1.130 - 150100 - 500[1][2][3]
hNav1.241~137[3]
rNav1.330 - 150100 - 500[1][2][3]
hNav1.439~130[4]
hNav1.530 - 150100 - 500[1][2][3]
hNav1.626~87[3]
rNav1.820 - 30~67 - 100[5]
hCav1.2InhibitsNot specified[5]
hCav3.1InhibitsNot specified[5]
hCav3.2InhibitsNot specified[5]

h denotes human, and r denotes rat isoforms.

Experimental Protocols

The characterization of ProTx-II's selectivity for Nav1.7 relies on several key experimental techniques. The following sections provide detailed methodologies for these pivotal experiments.

Whole-Cell Voltage-Clamp Electrophysiology

This is the primary technique used to determine the IC50 of ProTx-II on Nav1.7 and other Nav channel subtypes.

Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous Nav channel expression.[1][6][7]

  • Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human Nav channel alpha subunit (e.g., hNav1.7). Co-transfection with beta subunits (e.g., β1 and β2) can be performed to better mimic the native channel complex.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300 mOsm. Cesium is used to block potassium channels.

Recording Protocol:

  • Apparatus: A patch-clamp amplifier and a data acquisition system are used.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with the internal solution.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction to allow electrical access to the cell's interior.

  • Voltage Protocol for IC50 Determination:

    • Holding Potential: Cells are held at a hyperpolarized potential of -120 mV to ensure all channels are in the closed, resting state.

    • Test Pulse: A depolarizing voltage step to 0 mV for 20-50 ms is applied to elicit a peak inward sodium current.

    • Drug Application: ProTx-II is applied to the external solution at increasing concentrations. The peak current is measured at each concentration after it reaches a steady-state block.

  • Data Analysis: The peak current amplitude at each ProTx-II concentration is normalized to the control current (before drug application). The resulting concentration-response curve is fitted with the Hill equation to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding affinity of ProTx-II to Nav1.7 channels.

Membrane Preparation:

  • HEK293 cells stably expressing hNav1.7 are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.

Radioligand:

  • [125I]ProTx-II is used as the radiolabeled ligand.[2][3]

Binding Protocol:

  • Incubation: Cell membranes are incubated with a fixed concentration of [125I]ProTx-II and varying concentrations of unlabeled ("cold") ProTx-II in a binding buffer (e.g., 50 mM HEPES, pH 7.4, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, and 0.1% BSA).

  • Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis:

  • The amount of specifically bound [125I]ProTx-II is plotted against the concentration of unlabeled ProTx-II.

  • The data is fitted to a one-site competition binding equation to determine the Ki (inhibition constant), which is a measure of the affinity of the unlabeled ProTx-II. The Kd (dissociation constant) of the radioligand is determined in separate saturation binding experiments.[2]

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues on the Nav1.7 channel that are critical for ProTx-II binding and selectivity.

Methodology:

  • A plasmid containing the cDNA of the Nav1.7 channel is used as a template.

  • Primers containing the desired nucleotide change (to mutate a specific amino acid) are designed.

  • Polymerase Chain Reaction (PCR) is performed using these primers to generate a new plasmid containing the mutation.

  • The parental (wild-type) plasmid is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).

  • The mutated plasmid is then transformed into competent E. coli for amplification.

  • The mutated plasmid is purified and transfected into HEK293 cells for functional characterization using whole-cell voltage-clamp electrophysiology to assess the effect of the mutation on ProTx-II's IC50. A significant increase in the IC50 value indicates that the mutated residue is important for ProTx-II binding.[2][8]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of ProTx-II's interaction with Nav1.7 and the experimental workflows used to study it.

ProTxII_Mechanism cluster_membrane Cell Membrane Nav17 Voltage-Sensing Domain II (VSD-II) Pore Domain Block Inhibition of Channel Activation Nav17->Block Traps VSD-II in resting state ProTxII ProTx-II ProTxII->Nav17:vsdii Binds to S3-S4 linker PainSignal Reduced Pain Signal Transmission Block->PainSignal

Caption: Mechanism of ProTx-II inhibition of the Nav1.7 channel.

Electrophysiology_Workflow start Start: HEK293 Cells transfection Transfect with Nav1.7 cDNA start->transfection patch Whole-Cell Patch Clamp transfection->patch record_control Record Control Sodium Current patch->record_control apply_protx Apply ProTx-II (Increasing Concentrations) record_control->apply_protx record_drug Record Sodium Current in presence of ProTx-II apply_protx->record_drug analysis Data Analysis: Concentration-Response Curve record_drug->analysis ic50 Determine IC50 analysis->ic50

Caption: Experimental workflow for determining the IC50 of ProTx-II.

Selectivity_Profile ProTxII ProTx-II Nav17 Nav1.7 (IC50 ~0.3 nM) ProTxII->Nav17 High Affinity OtherNavs Other Nav Subtypes (Nav1.1-1.6, 1.8) (IC50 30-150 nM) ProTxII->OtherNavs Lower Affinity Cavs CaV Channels (e.g., Cav1.2, Cav3.1) (Inhibition) ProTxII->Cavs Moderate Affinity HighSelectivity High Selectivity Nav17->HighSelectivity LowerSelectivity Lower Selectivity OtherNavs->LowerSelectivity Cavs->LowerSelectivity

Caption: Logical relationship of ProTx-II's selectivity profile.

Conclusion

ProTx-II stands out as a remarkably potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Its high affinity for Nav1.7, with an IC50 in the sub-nanomolar range, and significantly lower affinity for other Nav subtypes, underscore its value as a research tool and a template for analgesic drug design. The detailed experimental protocols provided in this guide, including whole-cell voltage-clamp electrophysiology, radioligand binding assays, and site-directed mutagenesis, are fundamental to the continued investigation of ProTx-II and the development of next-generation Nav1.7-targeted therapies. The visualizations further clarify the mechanism of action and experimental approaches, offering a comprehensive resource for professionals in the field. While challenges remain in translating the potent in vitro activity of ProTx-II and its analogs into clinically effective and safe therapeutics, the foundational knowledge of its selectivity profile continues to drive innovation in the quest for non-opioid pain relief.

References

ProTx-II: A Comprehensive Pharmacological Guide for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a powerful pharmacological tool in the study of pain.[1] Its high potency and selectivity for the voltage-gated sodium channel NaV1.7, a key player in pain signaling pathways, make it an invaluable molecular probe for elucidating the mechanisms of nociception and a promising scaffold for the development of novel analgesics.[2][3] This technical guide provides an in-depth overview of ProTx-II, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

ProTx-II is a gating modifier toxin that primarily targets the voltage-sensor domain (VSD) of sodium channels.[1] It exhibits a strong preference for the VSD of domain II (VSD-II) of NaV1.7.[1][2] By binding to the S3-S4 linker in VSD-II, ProTx-II traps the voltage sensor in its resting or closed state.[4] This inhibition of voltage-sensor movement prevents the channel from activating in response to membrane depolarization.[4] The functional consequence is a shift in the voltage-dependence of activation to more positive potentials and a reduction in the peak sodium current, thereby dampening neuronal excitability.[2][5] While its primary interaction is with VSD-II, ProTx-II can also interact with the VSD of domain IV, affecting the fast inactivation of the channel, albeit with lower potency.[1]

The interaction of ProTx-II with the cell membrane is a critical prerequisite for its inhibitory activity. The toxin possesses an amphipathic surface, with a hydrophobic patch that is thought to anchor it to the lipid bilayer.[6] This membrane partitioning properly orients the toxin for its interaction with the membrane-embedded VSD of the NaV1.7 channel.[6]

Quantitative Data

The inhibitory potency and selectivity of ProTx-II have been characterized across various voltage-gated sodium channel subtypes. The following tables summarize the key quantitative data for ProTx-II.

Parameter Value Channel Reference
IC₅₀0.3 nMhNaV1.7[2][7]
IC₅₀30 - 150 nMOther hNaV subtypes[2][7]
Kd0.3 nMhNaV1.7[2]

Table 1: Inhibitory Potency of ProTx-II on Human NaV1.7

Channel Subtype IC₅₀ (nM) Selectivity (fold vs. hNaV1.7) Reference
hNaV1.1~100-150~333-500[5][7]
hNaV1.241~137[5]
hNaV1.3~100-150~333-500[5][7]
hNaV1.439~130[8]
hNaV1.579~263[5]
hNaV1.626~87[5]
hNaV1.8~100-150~333-500[5][7]

Table 2: Selectivity Profile of ProTx-II against Human Sodium Channel Subtypes

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing ProTx-II as a pharmacological tool.

Electrophysiological Recording of NaV1.7 Currents

Objective: To measure the inhibitory effect of ProTx-II on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using whole-cell patch-clamp electrophysiology.

Materials:

  • HEK293 cells stably or transiently expressing hNaV1.7

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • ProTx-II stock solution (in water or appropriate buffer)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Culture HEK293 cells expressing hNaV1.7 on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

  • Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -120 mV.

  • To measure the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms).

  • Record the resulting sodium currents.

  • Perfuse the cell with the external solution containing the desired concentration of ProTx-II.

  • Repeat the voltage-step protocol at regular intervals to determine the time course of inhibition.

  • To determine the IC₅₀ value, apply a range of ProTx-II concentrations and measure the steady-state inhibition of the peak current at a specific test potential (e.g., -10 mV).

  • Fit the concentration-response data to the Hill equation to calculate the IC₅₀.

Animal Model of Neuropathic Pain: Thermal Hyperalgesia

Objective: To assess the analgesic effect of ProTx-II in a rodent model of neuropathic pain-induced thermal hyperalgesia.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice

  • Streptozotocin (for diabetes induction, if applicable)

  • ProTx-II solution for intrathecal administration (e.g., in sterile saline)

  • Plantar test apparatus (Hargreaves' test)

  • Intrathecal injection setup (e.g., Hamilton syringe with a 30G needle)

Procedure:

  • Induction of Neuropathy (Example: Diabetic Neuropathy):

    • Induce diabetes in rodents by a single intraperitoneal injection of streptozotocin.

    • Monitor blood glucose levels to confirm the diabetic state.

    • Allow several weeks for the development of thermal hyperalgesia.

  • Baseline Nociceptive Testing:

    • Acclimatize the animals to the testing environment.

    • Measure the baseline paw withdrawal latency to a radiant heat source using the plantar test apparatus.

  • Intrathecal Administration of ProTx-II:

    • Briefly anesthetize the animal.

    • Perform an intrathecal injection between the L5 and L6 vertebrae.

    • Inject a specific dose of ProTx-II (e.g., 0.04 to 4 ng for mice) or vehicle control in a small volume (e.g., 5-10 µL).[7]

  • Post-Treatment Nociceptive Testing:

    • At various time points after the injection (e.g., 15, 30, 60, 120 minutes), re-measure the paw withdrawal latency.

  • Data Analysis:

    • Compare the paw withdrawal latencies of the ProTx-II treated group to the vehicle-treated group.

    • An increase in withdrawal latency indicates an analgesic effect.

Compound Action Potential (CAP) Recording from Nerve Fibers

Objective: To determine the effect of ProTx-II on the propagation of action potentials in different types of nerve fibers.

Materials:

  • Isolated saphenous nerve from a rodent

  • Nerve recording chamber with stimulating and recording electrodes

  • Physiological saline solution (e.g., Ringer's solution)

  • ProTx-II solution

  • Amplifier and data acquisition system

Procedure:

  • Dissect the saphenous nerve and mount it in the recording chamber.

  • Perfuse the nerve with physiological saline.

  • Place stimulating electrodes at one end of the nerve and recording electrodes at the other.

  • Deliver electrical stimuli of increasing intensity to elicit compound action potentials (CAPs).

  • Identify the different components of the CAP corresponding to Aβ-fibers (fast conducting) and C-fibers (slow conducting).

  • Record baseline CAPs.

  • Apply ProTx-II to the nerve bath at various concentrations.

  • Record CAPs in the presence of ProTx-II.

  • Analyze the amplitude of the Aβ-fiber and C-fiber components of the CAP to determine the selective inhibitory effect of ProTx-II. It is expected that ProTx-II will preferentially block the C-fiber component.[7]

Visualizations

Signaling Pathway and Mechanism of Action

ProTxII_Mechanism cluster_membrane Cell Membrane NaV17 NaV1.7 Channel Domain I Domain II (VSD-II) Domain III Domain IV Activation Channel Activation (Na+ Influx) NaV17->Activation ProTxII ProTx-II ProTxII->NaV17:d2 Binds & Inhibits (Traps in closed state) Nociceptive_Signal Nociceptive Signal Propagation Activation->Nociceptive_Signal Depolarization Membrane Depolarization Depolarization->NaV17:d2 Opens Pain_Perception Pain Perception Nociceptive_Signal->Pain_Perception

Caption: Mechanism of ProTx-II inhibition of NaV1.7 and its effect on pain signaling.

Experimental Workflow for In Vivo Analgesia Testing

Analgesia_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal_Model Induce Neuropathic Pain (e.g., Diabetic Neuropathy) Baseline Baseline Nociceptive Testing (e.g., Plantar Test) Animal_Model->Baseline Injection Intrathecal Administration Baseline->Injection ProTxII_Group ProTx-II Injection->ProTxII_Group Vehicle_Group Vehicle Control Injection->Vehicle_Group Post_Treatment Post-Treatment Nociceptive Testing (Measure Paw Withdrawal Latency) ProTxII_Group->Post_Treatment Vehicle_Group->Post_Treatment Data_Analysis Data Analysis (Compare Latencies) Post_Treatment->Data_Analysis Conclusion Determine Analgesic Effect Data_Analysis->Conclusion

Caption: Workflow for assessing the analgesic efficacy of ProTx-II in a rodent pain model.

Logical Relationship of ProTx-II's Properties and Application

ProTxII_Logic cluster_properties Molecular Properties cluster_application Pharmacological Application cluster_outcome Experimental Outcome Potency High Potency (IC50 = 0.3 nM for NaV1.7) Tool Pharmacological Tool for NaV1.7 Research Potency->Tool Selectivity High Selectivity (>100-fold vs. other NaVs) Selectivity->Tool Mechanism Gating Modifier (Inhibits VSD-II) Mechanism->Tool Analgesic Lead Compound for Analgesic Development Tool->Analgesic Nociceptor_Inhibition Selective Inhibition of Nociceptor Firing Tool->Nociceptor_Inhibition Pain_Reduction Reduction of Pain Behavior in Animal Models Nociceptor_Inhibition->Pain_Reduction Pain_Reduction->Analgesic

Caption: Logical flow from ProTx-II's properties to its use as a research tool and therapeutic lead.

Conclusion

ProTx-II stands as a premier pharmacological tool for the investigation of NaV1.7's role in pain pathophysiology. Its remarkable potency and selectivity allow for the precise dissection of NaV1.7-mediated currents and their contribution to nociceptor excitability. The detailed protocols and data presented in this guide are intended to facilitate the effective use of ProTx-II in both basic and translational pain research, ultimately aiding in the development of more effective and safer analgesics.

References

ProTx-II Gating Modifier Effects on Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of ProTx-II, a potent gating modifier toxin, on voltage-gated sodium channels (Navs). ProTx-II, isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has garnered significant interest as a pharmacological tool and a potential therapeutic lead, primarily due to its high affinity and selectivity for the Nav1.7 subtype, a key player in pain signaling.[1][2][3] This document details the mechanism of action of ProTx-II, its quantitative effects on various sodium channel isoforms, and the experimental protocols utilized to characterize these interactions.

Mechanism of Action: A Voltage Sensor Trap

ProTx-II is a 30-amino acid peptide with an inhibitory cystine knot (ICK) motif that primarily functions as a gating modifier of voltage-gated sodium channels.[2][4] Unlike pore-blocking toxins, ProTx-II modulates channel activity by altering the voltage-dependent gating mechanisms.[5][6] Its principal mechanism involves binding to the voltage-sensor domains (VSDs) of the sodium channel alpha subunit.[2][7]

The toxin exhibits a "voltage-sensor trapping" mechanism.[7] It binds to the extracellular S3-S4 linker of the VSD, primarily in domain II (VSD-II), and to a lesser extent, domain IV (VSD-IV).[2][7] This interaction physically impedes the outward movement of the S4 voltage-sensing helix, which is a critical step in channel activation.[7] By trapping the VSD in its resting or closed state, ProTx-II shifts the voltage-dependence of channel activation to more depolarized potentials, making it more difficult for the channel to open in response to changes in membrane potential.[4][5][8] This leads to a reduction in the peak sodium current.[9]

Interestingly, the interaction of ProTx-II with the cell membrane is a prerequisite for its inhibitory activity. The amphipathic nature of the toxin, with a hydrophobic face and a positively charged face, facilitates its partitioning into the lipid bilayer, positioning it optimally to interact with the membrane-embedded VSDs.[10][11]

The binding of ProTx-II is voltage-dependent, and strong depolarizing prepulses can reverse the inhibitory effect, suggesting that the toxin can dissociate from the channel when the VSD is in the activated state.[7]

ProTxII_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular ProTxII ProTx-II VSD_II VSD_II ProTxII->VSD_II Binds to S3-S4 linker VSD_IV VSD_IV ProTxII->VSD_IV Lower affinity binding Depolarization Membrane Depolarization Activation_Normal Channel Activation (Opening) Depolarization->Activation_Normal Triggers conformational change Activation_Blocked Channel Activation Inhibited VSD_II->Activation_Blocked Prevents outward movement of S4 Pore Pore VSD_II->Pore Traps in resting state

Quantitative Effects of ProTx-II on Sodium Channel Subtypes

ProTx-II exhibits significant selectivity for the Nav1.7 sodium channel subtype, with reported IC50 values in the low nanomolar to picomolar range.[1][3][6] Its potency against other Nav subtypes is considerably lower, making it a valuable tool for dissecting the physiological roles of Nav1.7.[1][12]

Table 1: ProTx-II Inhibitory Potency (IC50) on Various Sodium Channel Subtypes
Nav SubtypeIC50 (nM)Reference(s)
hNav1.1~16[1]
hNav1.2~41[6]
hNav1.3>25[1]
hNav1.4~39[13]
hNav1.520-79[5][6]
hNav1.6~26[6]
hNav1.7 0.3 - 1.6 [1]
hNav1.8>25[1]
Table 2: ProTx-II Effects on Sodium Channel Gating Properties
Nav SubtypeEffect on Activation (V1/2)Effect on InactivationReference(s)
Nav1.5Positive shiftNo significant effect[9]
Nav1.7Positive shiftCan inhibit fast inactivation at higher concentrations[12]

Experimental Protocols

The characterization of ProTx-II's effects on sodium channels predominantly relies on electrophysiological techniques, particularly whole-cell patch-clamp and cut-open oocyte voltage-clamp recordings from cells heterologously expressing specific Nav subtypes.

Cell Culture and Heterologous Expression

Objective: To express a specific sodium channel subtype in a cell line suitable for electrophysiological recordings.

Commonly Used Cell Lines:

  • Human Embryonic Kidney 293 (HEK293) cells[2]

  • Chinese Hamster Ovary (CHO) cells

Protocol:

  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX™ in a humidified incubator at 37°C with 5% CO2.[2]

  • Transfection:

    • Plate cells in 35 mm dishes to achieve 70-80% confluency on the day of transfection.[2]

    • Prepare a transfection mixture containing the plasmid DNA encoding the desired Nav channel alpha subunit (and beta subunits if required) and a transfection reagent (e.g., Lipofectamine, GeneCellin™) in a serum-free medium like Opti-MEM®.[2] A co-transfection with a fluorescent protein (e.g., GFP) is often included to identify successfully transfected cells.

    • Incubate the mixture at room temperature for 15-30 minutes to allow complex formation.

    • Add the transfection complex to the cells and incubate for 24-48 hours to allow for channel expression.[2]

  • Cell Plating for Recording: 24 hours post-transfection, cells are dissociated using trypsin-EDTA, re-plated onto glass coverslips at a low density, and allowed to adhere before recording.[2]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record ionic currents through sodium channels in a whole-cell configuration and assess the effects of ProTx-II.

Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[5]

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).[5]

ProTx-II Preparation:

  • Reconstitute lyophilized ProTx-II in a suitable buffer (e.g., water or a buffer containing 0.1% BSA to prevent non-specific binding) to create a stock solution.

  • Dilute the stock solution to the desired final concentration in the external solution immediately before application.

Recording Procedure:

  • Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.[5]

  • Approach a single, fluorescently identified cell with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential where most sodium channels are in the closed, resting state (e.g., -120 mV).

  • Apply voltage protocols to elicit sodium currents and establish a stable baseline recording.

  • Perfuse the external solution containing the desired concentration of ProTx-II onto the cell and record the changes in sodium currents.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with Nav Channel cDNA Cell_Culture->Transfection Plating Plate on Coverslips Transfection->Plating Form_Seal Form Gigaohm Seal Plating->Form_Seal Patch_Pipette Prepare Patch Pipette (Internal Solution) Patch_Pipette->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Sodium Currents Whole_Cell->Record_Baseline Apply_ProTxII Apply ProTx-II Record_Baseline->Apply_ProTxII Record_Effect Record Effect on Sodium Currents Apply_ProTxII->Record_Effect IV_Curve Generate I-V Curves Record_Effect->IV_Curve Inactivation_Curve Generate Steady-State Inactivation Curves Record_Effect->Inactivation_Curve Determine_IC50 Determine IC50 Record_Effect->Determine_IC50 GV_Curve Generate G-V Curves (Activation) IV_Curve->GV_Curve Fit_Data Fit with Boltzmann Equation GV_Curve->Fit_Data Inactivation_Curve->Fit_Data

Voltage Protocols and Data Analysis

To Measure Voltage-Dependence of Activation:

  • From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).

  • Measure the peak inward current at each voltage step.

  • Convert the peak current (I) to conductance (G) using the formula: G = I / (Vm - Vrev), where Vm is the membrane potential and Vrev is the reversal potential for sodium.

  • Normalize the conductance values to the maximum conductance (G/Gmax).

  • Plot the normalized conductance as a function of the test potential and fit the data with a Boltzmann equation to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

To Measure Voltage-Dependence of Steady-State Inactivation:

  • From a holding potential of -120 mV, apply a series of conditioning prepulses to various voltages (e.g., from -140 mV to 0 mV) for a sufficient duration (e.g., 500 ms) to allow channels to inactivate.

  • Immediately following the prepulse, apply a test pulse to a voltage that elicits a maximal sodium current (e.g., 0 mV) to measure the fraction of channels that were not inactivated.

  • Normalize the peak current from the test pulse to the maximum current obtained with the most hyperpolarized prepulse.

  • Plot the normalized current as a function of the prepulse potential and fit with a Boltzmann equation to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).

Data Analysis:

  • The effects of ProTx-II are quantified by comparing the V1/2 of activation and inactivation and the peak current amplitude before and after toxin application.

  • Dose-response curves are generated by applying increasing concentrations of ProTx-II and fitting the data with the Hill equation to determine the IC50 value.

Conclusion

ProTx-II is a highly valuable pharmacological probe for studying the structure and function of voltage-gated sodium channels. Its potent and selective inhibition of Nav1.7 through a voltage-sensor trapping mechanism has solidified its importance in pain research and as a scaffold for the development of novel analgesics. The detailed experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of ProTx-II and other gating modifiers on sodium channel function, contributing to a deeper understanding of ion channel pharmacology and physiology.

References

ProTx-II Inhibition of Tetrodotoxin-Resistant Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a potent and valuable tool for studying voltage-gated sodium channels (Nav).[1][2] This technical guide provides an in-depth overview of ProTx-II's inhibitory action, with a particular focus on tetrodotoxin-resistant (TTX-r) sodium channels, which are critical targets in pain therapeutics. ProTx-II is a gating modifier that inhibits channel activation by shifting the voltage-dependence to more positive potentials.[3][4] It exhibits a unique profile, potently inhibiting several Nav channel subtypes, including the TTX-r channels Nav1.5 and Nav1.8, and demonstrating remarkable selectivity for the Nav1.7 channel, a key player in pain signaling.[1][5]

Quantitative Analysis of ProTx-II Inhibition

ProTx-II's potency varies across different sodium channel subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ProTx-II for various human (h) and rat (r) Nav channel subtypes, including the TTX-r channels Nav1.5 and Nav1.8.

Channel SubtypeSpeciesIC50 (nM)Reference(s)
hNav1.7 Human0.3[6]
0.7[7]
hNav1.5 Human30 - 150[5]
79[8]
rNav1.8 Rat20 - 30
hNav1.1 Human30 - 150[5]
hNav1.2 Human30 - 150[5]
41[8]
hNav1.3 Human30 - 150[5]
hNav1.4 Human30 - 150[5]
39[9]
hNav1.6 Human30 - 150[5]
26[8]

Mechanism of Action: A Gating Modifier

ProTx-II functions as a gating modifier toxin.[3][10] Unlike pore blockers, it does not occlude the ion conduction pathway. Instead, it binds to the voltage-sensor domain (VSD) of the channel, specifically interacting with the S3-S4 linker of domain II (VSD-II).[1][11] This interaction traps the voltage sensor in its resting or closed state, making it more difficult for the channel to open in response to membrane depolarization.[11] This is observed as a rightward shift in the voltage-dependence of activation, requiring a stronger depolarization to elicit a current.[1][3] Some evidence also suggests an interaction with the VSD of domain IV, which may contribute to its effects on fast inactivation.[1] The binding of ProTx-II is voltage-dependent, and strong positive prepulses can reverse its inhibitory effect.[11]

ProTxII_Mechanism cluster_membrane Cell Membrane cluster_channel Nav Channel Extracellular Extracellular Intracellular Intracellular VSD_II VSD-II S3-S4 Linker Activation_Inhibited Channel Activation Inhibited VSD_II->Activation_Inhibited Traps in resting state VSD_IV VSD-IV Pore Pore Domain ProTxII ProTx-II ProTxII->VSD_II:f1 Binds to

Figure 1: ProTx-II binds to the S3-S4 linker of VSD-II, inhibiting channel activation.

Experimental Protocols

The primary technique for characterizing the effects of ProTx-II on sodium channels is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ionic currents flowing through the channels in the membrane of a single cell.

Cell Preparation and Culture
  • Cell Lines: Human embryonic kidney (HEK293) cells are commonly used for heterologous expression of specific Nav channel subtypes. These cells do not endogenously express significant levels of voltage-gated sodium channels, providing a clean background for studying the channel of interest.

  • Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the desired human or rat Nav channel α-subunit (e.g., SCN5A for Nav1.5, SCN10A for Nav1.8).

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Electrophysiological Recording
  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium and fluoride ions are used to block potassium and calcium channels, respectively, isolating the sodium current.

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Recording Procedure:

    • A cell is identified under a microscope, and the patch pipette is brought into contact with the cell membrane.

    • Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the membrane.

    • A brief, strong suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

    • The cell is held at a holding potential of -100 mV to -120 mV to ensure the channels are in a closed, non-inactivated state.

    • Voltage protocols are applied to elicit sodium currents. For activation curves, depolarizing steps are applied in increments (e.g., from -80 mV to +60 mV for 50 ms).

  • Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and data acquisition system. Data is filtered and analyzed using software such as pCLAMP. IC50 values are determined by fitting the concentration-response data with the Hill equation.

Experimental_Workflow cluster_protocol Electrophysiology Protocol Cell_Culture HEK293 Cell Culture Transfection Transfection with Nav Channel cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Data_Acquisition Data Acquisition Patch_Clamp->Data_Acquisition Holding Potential: -120mV Holding Potential: -120mV Analysis Data Analysis Data_Acquisition->Analysis Results IC50 Determination & Mechanism Characterization Analysis->Results Depolarizing Pulses Depolarizing Pulses Holding Potential: -120mV->Depolarizing Pulses Record Current Record Current Depolarizing Pulses->Record Current

Figure 2: A typical experimental workflow for studying ProTx-II's effects on Nav channels.

Conclusion

ProTx-II is a powerful pharmacological tool for the investigation of tetrodotoxin-resistant and sensitive sodium channels. Its distinct mechanism of action as a gating modifier, coupled with its high affinity and selectivity for certain subtypes, makes it an invaluable probe for understanding the structure-function relationships of these critical ion channels. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the complexities of sodium channel function and to design novel therapeutics for conditions such as chronic pain. Further research into the structural basis of ProTx-II's interaction with different Nav channel subtypes will undoubtedly pave the way for the development of even more selective and potent channel modulators.

References

ProTx II: A Technical Guide to its Biological Effects on Nociceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ProTx II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is a key player in pain signaling, and its genetic disruption in humans leads to a congenital inability to perceive pain. As such, this compound represents a valuable molecular tool for studying nociception and a promising scaffold for the development of novel analgesics. This technical guide provides an in-depth overview of the biological effects of this compound on nociceptors, with a focus on its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.

Introduction

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. The NaV1.7 subtype is preferentially expressed in peripheral sensory neurons and plays a critical role in pain perception.[2][3] this compound is a gating modifier toxin that selectively inhibits NaV1.7, making it a subject of intense research for its potential therapeutic applications in pain management.[2][4] This document serves as a comprehensive resource for researchers working with or interested in this compound, summarizing its known biological effects and providing methodologies for its investigation.

Mechanism of Action

This compound exerts its inhibitory effect on NaV channels by acting as a gating modifier.[5][6] Unlike pore blockers that physically occlude the ion conduction pathway, this compound binds to the voltage-sensor domain (VSD) of the channel, specifically to the S3-S4 loop in domain II (VSD-II).[1] This interaction traps the voltage sensor in its resting or closed state, thereby shifting the voltage-dependence of channel activation to more positive potentials.[1][3][5] Consequently, a stronger depolarization is required to open the channel, leading to a reduction in sodium current and decreased neuronal excitability.

Interestingly, this compound has also been shown to bind to the VSD of domain IV (VSD-IV) in the resting state, which can inhibit fast inactivation of the NaV channel.[1] However, this effect is less potent than its action on VSD-II and is often masked by the primary inhibition of channel activation.[1] The dual interaction with two distinct sites on the channel contributes to its complex modulatory effects.[1]

Signaling Pathway of this compound Action on Nociceptors

ProTxII_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VSD-II Voltage Sensor Domain II (VSD-II) This compound->VSD-II Binds to S3-S4 loop VSD-IV Voltage Sensor Domain IV (VSD-IV) This compound->VSD-IV Binds to resting state NaV1.7 NaV1.7 Channel Na_Influx Na+ Influx NaV1.7->Na_Influx Inhibits VSD-II->NaV1.7 Traps in closed state Depolarization Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: Mechanism of this compound inhibition of NaV1.7 in nociceptors.

Quantitative Data

This compound exhibits high potency and selectivity for the human NaV1.7 channel. The following tables summarize the quantitative data from various studies.

Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Sodium Channels
Channel SubtypeIC50 (nM)Cell LineReference
hNaV1.70.3HEK293[2][7]
hNaV1.70.31Transiently expressed[8]
hNaV1.73.7 (Peak 1), 2.3 (Peak 2)HEK293[9]
hNaV1.130-150Heterologously expressed[2]
hNaV1.241Not specified[8]
hNaV1.330-150Heterologously expressed[2]
hNaV1.439Not specified[5]
hNaV1.579Not specified[8]
hNaV1.626Not specified[8]
hNaV1.830-150Heterologously expressed[2]
Table 2: Binding Affinity of this compound
LigandTargetKd (nM)AssayReference
125I-ProTx-IIRecombinant hNaV1.70.3Radioligand Binding Assay[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound on nociceptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell, allowing for the characterization of this compound's inhibitory effects on NaV channels.

Objective: To determine the IC50 of this compound on a specific NaV channel subtype expressed in a heterologous system.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human NaV channel of interest (e.g., hNaV1.7).[2][5]

  • Cell Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) for stable cell lines.[5]

  • External (Bath) Solution (in mM): 135 CsCl, 20 NaCl, 2 CaCl2, 10 HEPES. Adjust pH to 7.4 with CsOH.[6]

  • Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[5]

  • This compound Stock Solution: Dissolve this compound in the external solution containing 0.1% bovine serum albumin (BSA) to prevent non-specific binding.

  • Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 1-3 MΩ when filled with the internal solution.

  • Electrophysiology Rig: An inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer (e.g., Digidata 1322A), and data acquisition software (e.g., pClamp).

Procedure:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Gigaseal Formation: Approach a single cell with a patch pipette filled with the internal solution and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV or -100 mV.[5][8]

    • To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 10 mV increments for 50 ms).[5]

  • This compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of this compound.

  • Data Acquisition: Record the sodium currents before and after the application of this compound at various concentrations.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step.

    • To determine the IC50, plot the percentage of current inhibition as a function of the this compound concentration and fit the data with the Hill equation.

Experimental Workflow for Whole-Cell Patch-Clamp

Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., HEK293-hNaV1.7) Plating Plate cells on coverslips Cell_Culture->Plating Recording_Setup Transfer coverslip to recording chamber Plating->Recording_Setup Gigaseal Form Gigaseal Recording_Setup->Gigaseal Whole_Cell Establish Whole-Cell Configuration Gigaseal->Whole_Cell Baseline_Recording Record baseline Na+ currents Whole_Cell->Baseline_Recording ProTxII_Application Apply this compound Baseline_Recording->ProTxII_Application Post_Toxin_Recording Record Na+ currents in presence of this compound ProTxII_Application->Post_Toxin_Recording Data_Analysis Data Analysis (IC50 determination) Post_Toxin_Recording->Data_Analysis

References

ProTx II: A Technical Guide to its Role in Elucidating Ion Channel Gating

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx II is a 30-amino acid peptide neurotoxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2] Structurally, it belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a disulfide bond framework that confers significant stability.[3][4] This toxin has garnered substantial interest in the scientific community for its potent and selective modulation of voltage-gated ion channels, particularly the Nav1.7 sodium channel subtype, a key target in pain therapeutics.[1][5] this compound acts as a gating modifier, altering the voltage-dependent activation of these channels, making it an invaluable tool for studying the biophysical mechanisms of ion channel function and a promising scaffold for the development of novel analgesics.[3][4]

Mechanism of Action: The Voltage-Sensor Trapping Model

This compound exerts its inhibitory effects through a sophisticated mechanism known as the voltage-sensor trapping model.[2] Unlike pore blockers that physically obstruct ion flow, this compound binds to the voltage-sensing domains (VSDs) of the ion channel, specifically interacting with the S3-S4 linker of domain II (VSD-II).[2] This binding impedes the outward movement of the S4 voltage sensor in response to membrane depolarization.[2] By trapping VSD-II in its resting or closed state, this compound shifts the voltage-dependence of channel activation to more positive potentials, thereby increasing the threshold for channel opening and reducing the probability of action potential generation.[3][6]

Furthermore, evidence suggests that this compound also interacts with the VSD of domain IV (VSD-IV), albeit with lower affinity, to inhibit fast inactivation.[6] This dual interaction with two distinct VSDs highlights the complex modulatory action of this compound on sodium channel gating. The amphipathic nature of this compound, with a hydrophobic face and a positively charged face, facilitates its initial interaction with the cell membrane, a prerequisite for its binding to the ion channel.[4]

dot

ProTxII_Mechanism cluster_membrane Cell Membrane cluster_channel Voltage-Gated Sodium Channel (Nav) cluster_effects Functional Effects ProTxII This compound MembraneBinding Membrane Interaction (Hydrophobic Face) ProTxII->MembraneBinding 1. Partitioning VSDII VSD-II (S3-S4 Linker) MembraneBinding->VSDII 2. High-Affinity Binding VSDIV VSD-IV MembraneBinding->VSDIV 3. Lower-Affinity Binding Pore Pore (Closed) VSDII->Pore Traps in Resting State ActivationShift Shift in Voltage-Dependence of Activation (+ΔV½) VSDII->ActivationShift InactivationInhibition Inhibition of Fast Inactivation VSDIV->InactivationInhibition ReducedCurrent Reduced Na+ Current ActivationShift->ReducedCurrent InactivationInhibition->ReducedCurrent

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Quantitative Data

The following tables summarize the inhibitory potency and effects of this compound on various voltage-gated ion channels.

Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Sodium Channels (Nav)

Channel SubtypeIC50 (nM)Reference(s)
hNav1.1~30 - 150[1][5]
hNav1.241[7]
hNav1.3~30 - 150[1][5]
hNav1.4~30 - 150[1][5]
hNav1.579[7]
hNav1.626[7]
hNav1.70.3[1][5]
rNav1.8~30 - 150[1][5]

Table 2: Inhibitory Potency (IC50) of this compound on Voltage-Gated Calcium Channels (Cav)

Channel SubtypeIC50 (nM)Reference(s)
Cav1.2Potent Inhibition[2]
Cav3.1Shifts activation[4]
Cav3.2Weak Interaction[2]

Table 3: Binding Affinity and Voltage-Dependent Shift of this compound

ParameterChannel SubtypeValueReference(s)
Binding Affinity (Kd) hNav1.70.3 nM[1]
Voltage Shift (ΔV½) hNav1.5Positive shift[8]
hNav1.7Positive shift[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's effects on ion channels. Below are outlines of key experimental protocols.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to record the ionic currents from a single cell expressing the ion channel of interest.

  • Cell Culture and Transfection:

    • HEK293 cells are commonly used for heterologous expression of Nav channel subtypes.

    • Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transient transfection with the desired ion channel cDNA is performed using a suitable transfection reagent.

  • Solutions:

    • Extracellular Solution (in mM): 60 NaCl, 2 KCl, 1.5 CaCl2, 1 MgCl2, 10 Glucose, 90 CsCl, 10 HEPES, pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (in mM): 35 NaCl, 105 CsF, 10 EGTA, 10 HEPES, pH adjusted to 7.4 with CsOH.

  • Recording:

    • Borosilicate glass pipettes with a resistance of 1.5-2.5 MΩ are filled with intracellular solution.

    • Whole-cell configuration is established, and cells are voltage-clamped at a holding potential of -120 mV.

    • Currents are evoked by depolarizing voltage steps. For example, to assess the voltage-dependence of activation, a series of depolarizing pulses from -80 mV to +60 mV in 10 mV increments are applied.

    • This compound is applied via perfusion of the extracellular solution.

dot

WholeCell_Workflow start Start cell_prep Cell Preparation (HEK293 with Nav1.x) start->cell_prep pipette_prep Pipette Preparation (Intracellular Solution) start->pipette_prep seal Giga-seal Formation cell_prep->seal pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage Clamp (Holding Potential -120mV) whole_cell->voltage_clamp protocol Apply Voltage Protocol (e.g., Depolarizing Steps) voltage_clamp->protocol control_rec Record Control Currents protocol->control_rec protx_app Apply this compound (Perfusion) control_rec->protx_app protx_rec Record Currents with this compound protx_app->protx_rec analysis Data Analysis (IC50, ΔV½) protx_rec->analysis end End analysis->end

Caption: Workflow for whole-cell patch clamp analysis of this compound.

Cut-Open Oocyte Voltage Clamp

This technique is advantageous for recording gating currents and resolving fast channel kinetics due to its fast voltage clamp and low noise.

  • Oocyte Preparation:

    • Xenopus laevis oocytes are harvested and defolliculated.

    • cRNA of the target ion channel is injected into the oocytes.

    • Oocytes are incubated for 2-5 days to allow for channel expression.

  • Recording Setup:

    • The oocyte is placed in a three-chambered bath, and the membrane is permeabilized with saponin to allow for internal solution exchange.

    • The top chamber contains the extracellular solution, and the bottom chamber contains the intracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): Varies depending on the experiment, but a typical solution contains NMDG-methanesulfonate, HEPES, and Ca(OH)2.

    • Intracellular Solution (in mM): Typically contains NMDG-methanesulfonate, HEPES, and EGTA.

  • Gating Current Measurement:

    • Ionic currents are blocked using pore blockers (e.g., tetrodotoxin for sodium channels).

    • A series of depolarizing pulses are applied from a holding potential of -100 mV.

    • Gating currents are measured as the capacitive currents associated with the movement of the voltage sensors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to its target channel.

  • ¹²⁵I-ProTx II Preparation:

    • This compound is radioiodinated to produce Mono-iodo-ProTx-II ([¹²⁵I]ProTx-II).

  • Membrane Preparation:

    • Cells expressing the target ion channel are harvested and homogenized.

    • Cell membranes are isolated by centrifugation.

  • Binding Assay:

    • Membranes are incubated with various concentrations of [¹²⁵I]ProTx-II in a binding buffer.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

    • The reaction is terminated by rapid filtration through glass fiber filters.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a gamma counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The Kd is determined by Scatchard analysis or non-linear regression of the saturation binding data.

dot

BindingAssay_Workflow start Start radiolabel Radiolabel this compound (¹²⁵I-ProTx II) start->radiolabel mem_prep Prepare Membranes (Cells expressing Nav1.x) start->mem_prep incubation Incubation (Membranes + ¹²⁵I-ProTx II ± Unlabeled this compound) radiolabel->incubation mem_prep->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Gamma Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Scatchard Plot, Kd) counting->analysis end End analysis->end

Caption: Workflow for radioligand binding assay of this compound.

Conclusion

This compound is a powerful pharmacological tool that has significantly advanced our understanding of the intricate mechanisms of voltage-gated ion channel gating. Its high affinity and selectivity for Nav1.7, coupled with its well-characterized voltage-sensor trapping mechanism, make it an invaluable probe for dissecting the structure-function relationships of these critical neuronal proteins. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound with various ion channels, paving the way for the rational design of novel and more effective therapeutics for pain and other channelopathies.

References

ProTx-II and its Interaction with Lipid Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ProTx-II, a potent and selective peptide inhibitor of the voltage-gated sodium channel Nav1.7, has emerged as a promising therapeutic lead for the treatment of chronic pain. A critical aspect of its mechanism of action is its prerequisite interaction with the lipid membrane. This technical guide provides an in-depth exploration of the molecular interactions between ProTx-II and lipid bilayers, detailing the experimental methodologies used to elucidate this relationship and presenting key quantitative data. The guide also visualizes the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of pharmacology and drug development.

Introduction

ProTx-II is a 30-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens[1]. It exhibits high affinity and selectivity for the human Nav1.7 channel, a key player in pain signaling pathways[2]. The toxin's unique mechanism involves a direct interaction with the lipid membrane, which facilitates its binding to the voltage-sensor domain (VSD) of the Nav1.7 channel, thereby modulating its gating properties[3]. This guide delves into the specifics of this crucial peptide-lipid interaction.

ProTx-II: Structure and Properties

ProTx-II possesses an inhibitor cystine knot (ICK) motif, which imparts significant structural stability. Its amphipathic nature, with a distinct hydrophobic patch, is central to its membrane-binding capabilities[1].

Table 1: Physicochemical Properties of ProTx-II

PropertyValueReference
Amino Acid Residues30[1]
Molecular Weight3826.65 Da[1]
StructureInhibitor Cystine Knot (ICK), Amphipathic[1]
SourceThrixopelma pruriens (Tarantula Venom)[1]

Interaction with Lipid Membranes: A Prerequisite for Channel Inhibition

The interaction of ProTx-II with the lipid bilayer is a critical initial step in its inhibitory action on Nav1.7 channels. The toxin's hydrophobic residues anchor it to the cell membrane, positioning it for optimal interaction with the channel's VSD[3]. This interaction is influenced by the lipid composition of the membrane, with a notable increase in affinity for negatively charged phospholipids[3].

Quantitative Analysis of ProTx-II and Nav Channel Interactions

The inhibitory potency of ProTx-II varies across different Nav channel subtypes, highlighting its selectivity for Nav1.7.

Table 2: Inhibitory Potency (IC50) of ProTx-II on Various Human Nav Channels

Nav Channel SubtypeIC50 (nM)Reference
hNav1.130 - 150[2]
hNav1.230 - 150[2]
hNav1.330 - 150[2]
hNav1.439[4]
hNav1.530 - 150[2]
hNav1.630 - 150[2]
hNav1.70.3 - 1.0[2][5]
hNav1.830 - 150[2]

Table 3: Binding Affinity of ProTx-II for hNav1.7

ParameterValue (nM)MethodReference
Kd0.3Radioligand Binding Assay[2]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring Peptide-Lipid Interactions

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It has been instrumental in quantifying the binding of ProTx-II to various lipid compositions.

Protocol:

  • Liposome Preparation:

    • Prepare lipid films by dissolving lipids (e.g., POPC, POPC/POPS mixtures) in chloroform, followed by drying under a stream of nitrogen and then under vacuum.

    • Hydrate the lipid film with a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • SPR Analysis:

    • Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.

    • Equilibrate the sensor surface with running buffer (e.g., HBS-N).

    • Inject the prepared liposomes onto the sensor surface to form a stable lipid bilayer.

    • Inject different concentrations of ProTx-II in running buffer over the captured liposomes.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between cycles using a solution of NaOH and/or isopropanol.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Fluorescence Spectroscopy for Assessing Membrane Partitioning

Fluorescence-based assays can provide insights into the partitioning of ProTx-II into the lipid bilayer by monitoring changes in the fluorescence of intrinsic tryptophan residues or extrinsic fluorescent probes.

Protocol:

  • Liposome Preparation:

    • Prepare liposomes of desired lipid composition as described in the SPR protocol.

  • Tryptophan Fluorescence Quenching Assay:

    • ProTx-II contains tryptophan residues that serve as intrinsic fluorescent probes.

    • Measure the baseline fluorescence emission spectrum of ProTx-II in buffer (excitation ~295 nm, emission scan ~310-450 nm).

    • Titrate the ProTx-II solution with increasing concentrations of liposomes.

    • Record the fluorescence spectrum after each addition and equilibration.

    • An increase in fluorescence intensity and a blue shift in the emission maximum indicate the partitioning of tryptophan residues into the more hydrophobic environment of the lipid bilayer.

  • Data Analysis:

    • The change in fluorescence intensity can be used to calculate the partition coefficient (Kp), which quantifies the distribution of the peptide between the aqueous and lipid phases.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomic-level view of the dynamic interactions between ProTx-II and the lipid membrane.

Protocol:

  • System Setup:

    • Obtain the 3D structure of ProTx-II (e.g., from the Protein Data Bank).

    • Use a tool like CHARMM-GUI to build a lipid bilayer system (e.g., a patch of 128 POPC or a mixture of POPC and POPS lipids).

    • Place the ProTx-II molecule near the surface of the lipid bilayer.

    • Solvate the system with water and add ions to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM NaCl).

  • Simulation:

    • Use a molecular dynamics engine such as GROMACS or NAMD.

    • Employ a suitable force field (e.g., CHARMM36 for proteins and lipids).

    • Perform an energy minimization of the system to remove steric clashes.

    • Equilibrate the system in stages, first with restraints on the protein and then without, to allow the lipids and water to relax around the peptide.

    • Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to observe stable interactions.

  • Analysis:

    • Analyze the trajectory to determine the orientation and depth of insertion of ProTx-II in the membrane.

    • Identify key amino acid residues involved in the interaction with lipid headgroups and acyl chains.

    • Calculate parameters such as the root-mean-square deviation (RMSD) to assess the stability of the peptide's structure.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of ProTx-II on the function of Nav1.7 channels expressed in cells.

Protocol:

  • Cell Culture:

    • Use a cell line (e.g., HEK293) stably expressing the human Nav1.7 channel.

    • Culture the cells under standard conditions.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

    • Form a high-resistance seal (gigaohm) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply voltage protocols to elicit sodium currents through the Nav1.7 channels.

    • Record baseline currents.

  • Toxin Application and Data Analysis:

    • Perfuse the cell with the extracellular solution containing a known concentration of ProTx-II.

    • Record the sodium currents in the presence of the toxin.

    • Measure the reduction in peak current amplitude and any shift in the voltage-dependence of activation.

    • Construct dose-response curves by applying a range of ProTx-II concentrations to determine the IC50 value.

Visualizations

Signaling Pathway

ProTxII_Signaling_Pathway ProTxII ProTx-II Membrane Lipid Membrane ProTxII->Membrane Partitioning & Anchoring Nav17 Nav1.7 Channel (VSD-II) ProTxII->Nav17 Binds to VSD-II Membrane->Nav17 Facilitates Binding Activation Channel Activation Nav17->Activation Inhibits SodiumInflux Na+ Influx Activation->SodiumInflux ActionPotential Action Potential Propagation SodiumInflux->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: ProTx-II's mechanism of action on Nav1.7.

Experimental Workflow

Caption: Workflow for studying ProTx-II lipid interaction.

Logical Relationship of Interaction

Logical_Relationship ProTxII ProTx-II (Amphipathic) HydrophobicPatch Hydrophobic Patch ProTxII->HydrophobicPatch ChargedResidues Charged Residues ProTxII->ChargedResidues NavVSD Nav1.7 Voltage Sensor Domain ProTxII->NavVSD Direct Binding Membrane Lipid Membrane HydrophobicPatch->Membrane Anchors to Anionic Anionic Lipids (e.g., POPS) ChargedResidues->Anionic Electrostatic Interaction Zwitterionic Zwitterionic Lipids (e.g., POPC) Membrane->Zwitterionic Membrane->Anionic Membrane->NavVSD Positions Toxin for Optimal Binding Inhibition Channel Inhibition NavVSD->Inhibition

Caption: Key molecular interactions of ProTx-II.

Conclusion

The interaction of ProTx-II with the lipid membrane is a multifaceted process that is fundamental to its potent and selective inhibition of the Nav1.7 channel. Understanding the molecular details of this interaction, through the application of the experimental and computational techniques outlined in this guide, is crucial for the rational design of novel ProTx-II analogs with improved therapeutic profiles for the treatment of chronic pain. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing the field of ion channel pharmacology and drug discovery.

References

ProTx II: An In-depth Technical Guide on Off-Target Effects on Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of ProTx II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. While this compound is renowned for its high potency and selectivity for the voltage-gated sodium channel subtype Nav1.7, a critical target in pain therapeutics, its interactions with other sodium channel isoforms are of significant interest for a complete understanding of its pharmacological profile and potential side effects. This document details the quantitative data on its activity across various sodium channels, the experimental protocols used to determine these effects, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data on this compound Activity Across Sodium Channel Subtypes

This compound exhibits a distinct selectivity profile across the family of voltage-gated sodium channels. While it is a highly potent inhibitor of Nav1.7 with an IC50 in the sub-nanomolar range, it also affects other subtypes, albeit at higher concentrations. The following table summarizes the available quantitative data on the inhibitory potency (IC50) of this compound against various human (h) and rat (r) sodium channel isoforms.

Sodium Channel SubtypeIC50 (nM)SpeciesComments
hNav1.1 30 - 150HumanGeneral range cited for off-target subtypes.[1]
hNav1.2 41Human
hNav1.3 30 - 150HumanGeneral range cited for off-target subtypes.[1]
hNav1.4 39Human[2]
hNav1.5 79Human
hNav1.6 26Human
hNav1.7 0.3 - 0.31HumanPrimary target of this compound.[3][4]
rNav1.8 20 - 30RatTetrodotoxin-resistant channel.

Mechanism of Action

This compound functions as a gating modifier toxin.[5] Instead of physically blocking the ion-conducting pore of the sodium channel, it binds to the voltage-sensor domain (VSD), specifically the S3-S4 linker in domain II (VSD-II).[6] This binding traps the voltage sensor in its resting or closed state, leading to a rightward shift in the voltage-dependence of activation to more depolarized potentials.[5] Consequently, a stronger depolarization is required to open the channel, resulting in the inhibition of sodium currents.

ProTxII_Mechanism_of_Action cluster_channel Voltage-Gated Sodium Channel Channel Pore Domain Voltage-Sensor Domain (VSD-II) Trapping Traps VSD-II in resting state Channel:f1->Trapping 2. ProTxII This compound ProTxII->Channel:f1 1. Binding Binding Binds to VSD-II Shift Shifts voltage-dependence of activation Trapping->Shift 3. Inhibition Inhibition of Na+ current Shift->Inhibition 4.

Mechanism of this compound action on a voltage-gated sodium channel.

Experimental Protocols

The inhibitory effects of this compound on sodium channels are primarily investigated using the whole-cell patch-clamp electrophysiology technique on heterologous expression systems, such as Human Embryonic Kidney (HEK293) cells or Xenopus oocytes, engineered to express a specific sodium channel subtype.

Cell Culture and Transfection
  • Cell Line: HEK293 cells are commonly used due to their low endogenous sodium channel expression.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are transiently transfected with a plasmid DNA encoding the alpha subunit of the desired human sodium channel subtype (e.g., hNav1.1, hNav1.2, etc.) and a co-transfectant plasmid for a reporter gene (e.g., green fluorescent protein, GFP) to identify successfully transfected cells. Transfection is typically performed using lipid-based reagents like Lipofectamine. Electrophysiological recordings are usually performed 24-48 hours post-transfection.

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp recording.

  • Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV to ensure all sodium channels are in the closed, non-inactivated state.

    • To elicit sodium currents, depolarizing voltage steps are applied in increments (e.g., from -100 mV to +60 mV for 50 ms).

    • To determine the IC50, a test pulse to a voltage that elicits a near-maximal current (e.g., 0 mV) is applied before and after the application of varying concentrations of this compound. The inhibition of the peak current is measured at each concentration.

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with specific Nav channel subtype cDNA Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Patching Whole-cell patch clamp configuration Incubation->Patching Recording Record baseline Na+ currents Patching->Recording Application Apply varying concentrations of this compound Recording->Application Post_Recording Record Na+ currents in the presence of this compound Application->Post_Recording Measurement Measure peak current inhibition Post_Recording->Measurement Fitting Fit data to Hill equation Measurement->Fitting IC50 Determine IC50 value Fitting->IC50

Workflow for determining this compound off-target effects on sodium channels.

Summary and Conclusion

This compound is a valuable pharmacological tool for studying the role of Nav1.7 in pain signaling. However, its off-target effects on other sodium channel subtypes, particularly Nav1.2, Nav1.4, Nav1.5, and Nav1.6, are important considerations in preclinical and clinical development. The data presented in this guide highlight a selectivity window of approximately 100-fold for Nav1.7 over these other isoforms. Understanding this selectivity profile is crucial for interpreting experimental results and for designing more selective Nav1.7 inhibitors for the treatment of pain with an improved safety margin. The detailed experimental protocols provided herein should serve as a useful resource for researchers aiming to investigate the pharmacology of this compound and other venom-derived peptides.

References

ProTx II: A Technical Guide to its Interaction with Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ProTx II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a well-established gating modifier of voltage-gated sodium channels (NaV).[1] However, its activity extends to certain subtypes of voltage-gated calcium channels (CaV), positioning it as a valuable molecular probe for studying channel function and a potential scaffold for novel therapeutic agents. This document provides an in-depth technical overview of the effects of this compound on L-type (CaV1.2, CaV1.3) and T-type (CaV3.1, CaV3.2) calcium channels, detailing its mechanism of action, summarizing quantitative electrophysiological data, outlining experimental protocols, and visualizing key molecular interactions and pathways.

Introduction

Voltage-gated calcium channels are critical players in a vast array of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression. Their dysfunction is implicated in numerous pathologies, making them prime targets for drug development. This compound emerges as a significant research tool due to its ability to modulate the activity of specific CaV channel subtypes.[1][2] This peptide, characterized by an inhibitor cystine knot (ICK) motif, primarily acts as a gating modifier, altering the voltage-dependence of channel activation.[1][3] Understanding the nuances of its interaction with different CaV channels is crucial for leveraging its potential in both basic research and pharmaceutical applications.

Mechanism of Action

This compound modifies the function of voltage-gated calcium channels by binding to the voltage-sensing domain (VSD) of the channel.[1] This interaction does not block the pore but rather alters the conformational changes required for channel opening. The primary mechanism of action is a positive shift in the voltage-dependence of activation .[3] This means that a stronger depolarization is required to open the channel, effectively inhibiting calcium influx at physiological membrane potentials.

The toxin is thought to trap the voltage sensor in its resting or closed state, thereby impeding the outward movement of the S4 transmembrane segment that is crucial for channel activation.[4] This "voltage-sensor trapping" model is a hallmark of gating modifier toxins.[4]

cluster_membrane Cell Membrane cluster_effect Effect CaV CaV Channel (Resting State) ProTxII This compound VSD Voltage-Sensing Domain (VSD) ProTxII->VSD Binds to Activation_Shift Positive Shift in Voltage-Dependence of Activation VSD->Activation_Shift Traps VSD in resting state Inhibition Inhibition of Ca2+ Influx Activation_Shift->Inhibition Leads to

Caption: this compound Mechanism of Action on CaV Channels.

Quantitative Data on this compound Effects

The inhibitory effects of this compound on various calcium channel subtypes have been quantified using whole-cell patch-clamp electrophysiology. The following tables summarize the key parameters from published studies.

T-Type Calcium Channels (CaV3.x)

This compound demonstrates significant activity on T-type calcium channels, though with some debate in the literature regarding subtype selectivity.

Channel SubtypeParameterValueReference
CaV3.1 IC50 (Current Inhibition)0.8 µM[5]
IC50 (Activation Shift)1.7 µM[5]
ΔV1/2 of Activation+34.5 ± 4.4 mV (at 5 µM)[5]
CaV3.2 InhibitionPreferentially blocked over CaV3.1 and CaV3.3[2]
V1/2 of InactivationSignificant negative shift[2]
InteractionWeaker than with CaV3.1[6][7]

Note: There is conflicting data regarding the preferential activity of this compound on CaV3.1 versus CaV3.2.

L-Type Calcium Channels (CaV1.x)
Channel SubtypeEffectReference
CaV1.2 Potent inhibition, shifts activation to more positive potentials[3][6][7]
CaV1.3 Shifts activation to more positive potentials[3]

Experimental Protocols

The following section outlines a generalized workflow for studying the effects of this compound on heterologously expressed voltage-gated calcium channels.

Cell Culture and Transfection

HEK293 cells are a common and effective system for the heterologous expression of ion channels due to their low endogenous channel expression.

cluster_culture Cell Culture cluster_transfection Transfection cluster_incubation Incubation Culture HEK293 Cell Culture Transfection Transient Transfection with CaV α1, β, and α2δ subunits Culture->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation

Caption: HEK293 Cell Preparation Workflow.
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents through the entire cell membrane, providing a direct measure of channel activity.

cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Plating Plate Transfected HEK293 Cells Patch Establish Whole-Cell Patch Clamp Configuration Plating->Patch Control Record Baseline Ca2+ Currents Patch->Control Application Apply this compound Control->Application Experimental Record Ca2+ Currents in presence of this compound Application->Experimental Analysis Analyze Current-Voltage (I-V) Relationship, Activation/Inactivation Curves, and IC50 Experimental->Analysis

Caption: Electrophysiological Recording Workflow.
Solutions

  • External Solution (in mM): 140 CsCl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with CsOH.

  • Internal Solution (in mM): 108 CsMeSO4, 4 MgCl2, 9 EGTA, 9 HEPES, pH adjusted to 7.4 with CsOH.

Downstream Signaling Pathways

While direct studies on the specific downstream signaling consequences of this compound-mediated calcium channel modulation are limited, the known roles of the targeted channels allow for informed hypotheses.

L-Type Calcium Channels (CaV1.2)

CaV1.2 channels are pivotal in excitation-transcription coupling. Their inhibition by this compound could potentially impact several key signaling cascades.

ProTxII This compound CaV12 CaV1.2 Channel ProTxII->CaV12 Inhibits Ca_Influx Ca2+ Influx CaV12->Ca_Influx Reduces CaM Calmodulin (CaM) Ca_Influx->CaM Activates Calcineurin Calcineurin CaM->Calcineurin Activates CaMK CaMK CaM->CaMK Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_Expression Gene Expression NFAT->Gene_Expression Regulates CREB CREB CaMK->CREB Phosphorylates CREB->Gene_Expression Regulates

Caption: Potential Downstream Effects of CaV1.2 Inhibition by this compound.
T-Type Calcium Channels (CaV3.x)

T-type channels, with their low threshold of activation, are crucial in setting neuronal firing patterns and are implicated in synaptic plasticity. Their modulation by this compound can have significant effects on neuronal excitability.

ProTxII This compound CaV3 T-type CaV Channel ProTxII->CaV3 Inhibits Ca_Influx Ca2+ Influx CaV3->Ca_Influx Reduces Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability Modulates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Influences Gene_Regulation Gene Regulation Ca_Influx->Gene_Regulation Affects

Caption: Potential Signaling Consequences of T-type Channel Modulation by this compound.

Conclusion

This compound is a versatile pharmacological tool for the study of voltage-gated calcium channels. Its well-defined mechanism of action as a gating modifier provides a unique approach to modulating channel function. While its effects on T-type channels are reasonably well-characterized, further research is required to elucidate the precise quantitative effects on L-type channels and to unravel the direct downstream signaling consequences of its activity. The continued investigation of this compound and its analogs holds promise for advancing our understanding of calcium channel physiology and for the development of novel therapeutics targeting channelopathies.

References

Methodological & Application

Application Notes and Protocols for ProTx-II Electrophysiology on Nav1.7

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ProTx-II, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This document outlines the mechanism of action, provides detailed electrophysiology protocols, and summarizes key quantitative data for the effective study of Nav1.7 modulation by ProTx-II.

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells.[1][2][3] The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and pharmacologically validated as a key player in pain signaling.[1][2] ProTx-II, a 30-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a highly potent and selective inhibitor of Nav1.7.[4][5][6] It acts as a gating modifier, binding to the voltage-sensing domain (VSD) of the channel to alter its activation properties.[5][7] This makes ProTx-II an invaluable tool for studying the physiological role of Nav1.7 and for the development of novel analgesics.

Mechanism of Action

ProTx-II functions as a gating modifier toxin.[5][7] It specifically binds to the S3-S4 loop in the second voltage-sensing domain (VSD-II) of the Nav1.7 channel.[5][8] This interaction stabilizes the VSD in its resting or closed state, thereby shifting the voltage-dependence of channel activation to more depolarized potentials.[4][5][8] Consequently, a stronger depolarization is required to open the channel, leading to a reduction in the sodium current and decreased neuronal excitability. ProTx-II exhibits a high affinity for the deactivated state of the channel.[5][8] While it can also interact with VSD-IV to affect fast inactivation, its primary and most potent effect is on activation via VSD-II.[5][8]

ProTxII_Mechanism cluster_membrane Cell Membrane cluster_effect Nav1_7 Nav1.7 Channel (Resting State) VSD_II VSD-II (S3-S4 Loop) Pore Pore Domain Activation_Shift Shift in Voltage-Dependence of Activation VSD_II->Activation_Shift Stabilizes resting state ProTxII ProTx-II ProTxII->VSD_II Binds to Reduced_Current Reduced Na+ Current Activation_Shift->Reduced_Current Leads to Decreased_Excitability Decreased Neuronal Excitability Reduced_Current->Decreased_Excitability Results in

Figure 1. ProTx-II signaling pathway on Nav1.7.

Quantitative Data: ProTx-II Potency and Selectivity

ProTx-II is a highly potent inhibitor of human Nav1.7 (hNav1.7) with an IC50 in the low nanomolar to picomolar range.[1][2][9] Its selectivity for Nav1.7 over other Nav channel subtypes is a key feature, although it does show activity at higher concentrations on other isoforms.

Channel SubtypeIC50 (nM)SpeciesReference(s)
Nav1.7 0.3 Human [1][2][9]
Nav1.73.7Human[10]
Nav1.241Human[4]
Nav1.579Human[4]
Nav1.626Human[4]
Other Nav Subtypes30 - 150Human[1]

Table 1: Comparative IC50 values of ProTx-II for various Nav channel subtypes.

Electrophysiology Protocols

The following protocols are designed for whole-cell patch-clamp recordings from cells heterologously expressing Nav1.7 channels (e.g., HEK293 or CHO cells).

Cell Preparation and Solutions
  • Cell Culture: Culture cells expressing the Nav1.7 channel in appropriate media and passage as required. For recording, plate cells onto glass coverslips at a suitable density to allow for isolated single cells.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH. Osmolality should be adjusted to ~310 mOsm.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Osmolality should be adjusted to ~300 mOsm.

  • ProTx-II Preparation: Reconstitute lyophilized ProTx-II in the external solution containing a carrier protein such as 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Prepare serial dilutions to obtain the desired final concentrations.

Whole-Cell Patch-Clamp Recording
  • Pipettes and Seal Formation: Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with internal solution. Approach a single, healthy-looking cell and form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Series Resistance Compensation: Compensate for 60-80% of the series resistance to minimize voltage errors.

  • Data Acquisition: Acquire data using a suitable patch-clamp amplifier and data acquisition software. Filter currents at 2-5 kHz and sample at 10-20 kHz.

Voltage Protocols

Protocol 1: Determining Tonic Block and IC50

This protocol is used to measure the concentration-dependent inhibition of Nav1.7 currents by ProTx-II.

  • Holding Potential: Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the closed, resting state.

  • Test Pulse: Apply a depolarizing step to 0 mV for 20-50 ms to elicit the peak sodium current.

  • Frequency: Apply the test pulse at a low frequency (e.g., every 10-20 seconds) to allow for complete recovery from inactivation between pulses.

  • Procedure: a. Record a stable baseline current in the external solution. b. Perfuse the cell with increasing concentrations of ProTx-II, allowing the current inhibition to reach a steady state at each concentration. c. Measure the peak current amplitude at each concentration.

  • Data Analysis: Normalize the peak current at each ProTx-II concentration to the baseline current. Plot the normalized current as a function of the ProTx-II concentration and fit the data with the Hill equation to determine the IC50 value.

Protocol 2: Assessing Voltage-Dependence of Activation

This protocol investigates the effect of ProTx-II on the voltage at which Nav1.7 channels open.

  • Holding Potential: Hold the cell at -120 mV.

  • Voltage Steps: Apply a series of depolarizing steps from -80 mV to +60 mV in 5 mV increments for 50 ms.[11]

  • Procedure: a. Perform the voltage step protocol in the absence of ProTx-II (control). b. Perfuse the cell with a fixed concentration of ProTx-II (e.g., IC50 concentration) and repeat the protocol.

  • Data Analysis: a. Convert the peak current at each voltage step to conductance (G) using the formula: G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for sodium. b. Normalize the conductance at each voltage to the maximum conductance (Gmax). c. Plot the normalized conductance against the test potential and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V0.5). A rightward shift in the V0.5 in the presence of ProTx-II indicates inhibition of activation.[4]

Protocol 3: Assessing Voltage-Dependence of Steady-State Inactivation

This protocol examines the effect of ProTx-II on the voltage at which Nav1.7 channels enter a non-conducting, inactivated state.

  • Holding Potential: Hold the cell at -120 mV.

  • Pre-pulse Potentials: Apply a series of 500 ms pre-pulses ranging from -120 mV to +20 mV in 5 mV increments.[11]

  • Test Pulse: Immediately following each pre-pulse, apply a test pulse to 0 mV for 20-50 ms to measure the fraction of available channels.

  • Procedure: a. Run the protocol in the absence and presence of ProTx-II.

  • Data Analysis: a. Normalize the peak current from the test pulse to the maximum peak current. b. Plot the normalized current against the pre-pulse potential and fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V0.5).

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Whole-Cell Recording cluster_protocols Voltage Protocols cluster_analysis Data Analysis Cell_Culture Cell Culture (Nav1.7 expressing) Solution_Prep Prepare Internal & External Solutions Cell_Culture->Solution_Prep ProTxII_Prep Prepare ProTx-II Aliquots Solution_Prep->ProTxII_Prep Seal Giga-ohm Seal Formation ProTxII_Prep->Seal Whole_Cell Establish Whole-Cell Mode Seal->Whole_Cell Compensation Series Resistance Compensation Whole_Cell->Compensation Tonic_Block Protocol 1: Tonic Block (IC50) Compensation->Tonic_Block Activation Protocol 2: Activation (V0.5) Compensation->Activation Inactivation Protocol 3: Inactivation (V0.5) Compensation->Inactivation IC50_Analysis Hill Equation Fit Tonic_Block->IC50_Analysis Boltzmann_Analysis Boltzmann Function Fit Activation->Boltzmann_Analysis Inactivation->Boltzmann_Analysis Plotting Generate Curves IC50_Analysis->Plotting Boltzmann_Analysis->Plotting

Figure 2. Experimental workflow for ProTx-II electrophysiology.

Expected Results and Troubleshooting

  • Potent Inhibition: ProTx-II should produce a concentration-dependent block of the Nav1.7 current, with a significant reduction observed in the low nanomolar range.

  • Shift in Activation: A clear rightward (depolarizing) shift in the voltage-dependence of activation is the expected mechanistic signature of ProTx-II.

  • Minimal Effect on Inactivation: ProTx-II typically has minimal to no effect on the voltage-dependence of steady-state fast inactivation at concentrations where it potently inhibits activation.

  • Slow Washout: As a peptide toxin with high affinity, the washout of ProTx-II's effects may be slow and incomplete.

  • Troubleshooting - No Effect:

    • Verify the bioactivity of the ProTx-II stock.

    • Ensure the presence of a carrier protein (e.g., 0.1% BSA) in the external solution to prevent the peptide from sticking to the perfusion system.

    • Confirm the expression and functionality of Nav1.7 channels in the cell line.

  • Troubleshooting - Run-down:

    • Monitor current stability before applying the toxin.

    • Use a stable internal solution and ensure a healthy cell preparation.

    • If significant run-down occurs, normalize data to the pre-drug application for each cell.

By following these detailed protocols, researchers can effectively characterize the inhibitory effects of ProTx-II on Nav1.7 channels, contributing to a better understanding of Nav1.7 pharmacology and the development of novel pain therapeutics.

References

Application Notes and Protocols for Utilizing ProTx II in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx II is a potent and selective peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] It acts as a gating modifier of voltage-gated sodium channels (Nav), with a particularly high affinity for the Nav1.7 subtype.[2][3][4] The Nav1.7 channel is a key player in pain signaling pathways, making it a significant target for the development of novel analgesics.[2][5] this compound inhibits Nav1.7 by binding to the voltage-sensor domain and shifting the voltage-dependence of channel activation to more positive potentials, thereby reducing the probability of channel opening.[1][3][6] These application notes provide a comprehensive guide for utilizing this compound in patch clamp electrophysiology experiments to characterize its effects on Nav channels.

Mechanism of Action

This compound functions as a gating modifier toxin. Unlike pore blockers that physically occlude the ion conduction pathway, this compound binds to the S3-S4 linker in domain II of the Nav channel's voltage sensor.[1][6] This interaction traps the voltage sensor in its resting state, making it more difficult for the channel to activate in response to membrane depolarization.[6] The primary effects observed in patch clamp recordings are a rightward shift in the voltage-dependence of activation and a reduction in the peak sodium current.[3][7]

Data Presentation

The following tables summarize the quantitative data for this compound's effects on various voltage-gated sodium channel subtypes.

Table 1: this compound IC50 Values for Various Nav Channel Subtypes

Channel SubtypeIC50 Value (nM)Cell LineReference
hNav1.70.3HEK293[2]
hNav1.1>30HEK293[2]
hNav1.241Oocytes[3]
rNav1.3>100HEK293[2]
hNav1.4~39CHO[8]
hNav1.579Oocytes[3]
hNav1.626Oocytes[3]
hNav1.8>150HEK293[2]

Table 2: Biophysical Effects of this compound on hNav1.7

ParameterEffectConcentrationReference
Voltage of half-maximal activation (V1/2)Positive shift1 nM[3]
Peak Current AmplitudeReduction1 nM[3]
Gating Charge MovementInhibition1 µM[6]

Experimental Protocols

This section provides a detailed protocol for investigating the effects of this compound on Nav1.7 channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells) using whole-cell patch clamp electrophysiology.

Cell Culture
  • Cell Line: HEK293 or CHO cells stably expressing human Nav1.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 200 µg/mL).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Passage cells every 2-3 days when they reach 80-90% confluency. For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment.

Solutions
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose. Note: Cesium is used to block potassium channels. Fluoride can help stabilize recordings but can also affect channel gating; a chloride-based internal solution can be used as an alternative.

  • This compound Stock Solution: Prepare a 100 µM stock solution of this compound in water or a suitable buffer. Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. It is recommended to include 0.1% Bovine Serum Albumin (BSA) in the final dilution to prevent the peptide from sticking to the perfusion system.

Electrophysiology
  • Apparatus: A standard patch clamp setup including an amplifier, a micromanipulator, a microscope, and a perfusion system.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recording.

  • Voltage Protocols:

    • Activation Protocol: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.

    • Dose-Response Protocol: From a holding potential of -120 mV, apply a test pulse to 0 mV for 20 ms. Apply different concentrations of this compound and measure the peak inward current.

    • Washout: After applying this compound, perfuse the cell with the control external solution to observe the reversal of the effect.

Data Acquisition and Analysis
  • Acquisition: Record currents using appropriate software (e.g., pCLAMP, PatchMaster).

  • Analysis:

    • Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships.

    • Convert peak currents to conductance (G) using the formula G = I / (Vm - Erev), where Vm is the membrane potential and Erev is the reversal potential for sodium.

    • Fit the conductance-voltage (G-V) curves with a Boltzmann function to determine the voltage of half-maximal activation (V1/2) and the slope factor (k).

    • Plot the normalized peak current as a function of this compound concentration and fit the data with the Hill equation to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 or CHO expressing Nav1.7) Solution_Prep Solution Preparation (External, Internal, this compound) Cell_Culture->Solution_Prep Pipette_Pulling Pipette Pulling & Polishing Solution_Prep->Pipette_Pulling Giga_Seal Giga-ohm Seal Formation Pipette_Pulling->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acquisition Data Acquisition (Voltage Protocols) Whole_Cell->Data_Acquisition IV_GV_Analysis I-V & G-V Curve Analysis Data_Acquisition->IV_GV_Analysis Dose_Response Dose-Response Curve (IC50 Determination) Data_Acquisition->Dose_Response Gating_Analysis Gating Kinetics Analysis Data_Acquisition->Gating_Analysis

Caption: Workflow for a this compound patch clamp experiment.

Signaling_Pathway cluster_membrane Nociceptor Membrane cluster_intracellular Intracellular Signaling Nav1_7 Nav1.7 Channel Action_Potential Action Potential Generation Nav1_7->Action_Potential Depolarization (Na+ influx) ProTx_II This compound ProTx_II->Nav1_7 Inhibition Pain_Signal Pain Signal Propagation Action_Potential->Pain_Signal

Caption: this compound inhibits Nav1.7, reducing pain signal propagation.

References

ProTx II: A Potent and Selective Modulator of Nav1.7 for Cell-Based Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: ProTx II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a critical player in pain signaling pathways, making it a prime target for the development of novel analgesics.[3][2] This document provides detailed application notes and protocols for the use of this compound and its fluorescently-labeled analogs in cell-based fluorescence assays to characterize Nav1.7 channel activity.

Introduction

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.7 subtype is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain perception.[1][2][4] this compound acts as a gating modifier, binding to the voltage-sensing domains (VSDs) of the Nav1.7 channel, specifically VSD II and VSD IV, to inhibit its activation.[1][5] This mechanism of action, coupled with its high selectivity, makes this compound an invaluable tool for studying Nav1.7 function and for screening potential therapeutic compounds. Cell-based fluorescence assays offer a high-throughput and visually informative approach to investigate the interaction of this compound with Nav1.7 channels.

Signaling Pathway of Nav1.7 in Nociception

Nav1.7 channels are key components of the nociceptive signaling pathway. In response to a noxious stimulus, depolarization of the sensory neuron membrane occurs, leading to the opening of Nav1.7 channels. The influx of sodium ions through these channels generates an action potential that propagates along the neuron to the central nervous system, ultimately resulting in the sensation of pain. This compound, by inhibiting Nav1.7 activation, effectively dampens this signal transmission.

Nav1_7_Signaling_Pathway cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel (Closed State) Nav1_7_open Nav1.7 Channel (Open State) Nav1_7->Nav1_7_open Depolarization Nav1_7_open->Nav1_7 Repolarization Na_influx Na+ Influx Nav1_7_open->Na_influx ProTx_II This compound ProTx_II->Nav1_7 Inhibition of Activation Stimulus Noxious Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization Action_Potential Action Potential Propagation Na_influx->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Microscopy_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture Nav1.7-expressing cells on coverslips Wash_1 Wash with PBS Cell_Culture->Wash_1 Incubate_ProTxII Incubate with fluorescent This compound analog Wash_1->Incubate_ProTxII Wash_2 Wash with PBS to remove unbound probe Incubate_ProTxII->Wash_2 Counterstain Counterstain nuclei (e.g., DAPI) Wash_2->Counterstain Mount Mount coverslips on slides Counterstain->Mount Image Image using fluorescence microscope Mount->Image FLIPR_Workflow cluster_prep Assay Plate Preparation cluster_compound Compound Addition & Reading Plate_Cells Plate Nav1.7-expressing cells in a 384-well plate Incubate_1 Incubate overnight Plate_Cells->Incubate_1 Load_Dye Load cells with membrane potential dye Incubate_1->Load_Dye Incubate_2 Incubate for 30-60 min Load_Dye->Incubate_2 Add_ProTxII Add this compound or test compounds (in FLIPR) Incubate_2->Add_ProTxII Incubate_3 Incubate for a defined period Add_ProTxII->Incubate_3 Add_Activator Add Nav1.7 activator (e.g., Veratridine + Scorpion Toxin) Incubate_3->Add_Activator Read_Fluorescence Measure fluorescence change in FLIPR Add_Activator->Read_Fluorescence

References

Application Notes and Protocols: In vivo Administration of ProTx II for Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of ProTx II, a potent and selective blocker of the voltage-gated sodium channel NaV1.7, for the investigation of its analgesic properties in various rodent pain models.

Introduction

This compound, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a valuable pharmacological tool for studying the role of NaV1.7 in nociception. Human genetic studies have validated NaV1.7 as a critical component of the pain signaling pathway, making it a promising target for the development of novel analgesics. This compound offers high selectivity for NaV1.7 over other sodium channel subtypes, which is crucial for elucidating the specific contribution of this channel in different pain states.[1][2] These protocols detail the administration of this compound via various routes and its evaluation in established preclinical models of acute and persistent pain.

Mechanism of Action: NaV1.7 Inhibition in Nociceptors

This compound exerts its analgesic effects by binding to the voltage-sensor domain of the NaV1.7 channel, thereby inhibiting its activation.[3] NaV1.7 channels are densely expressed in peripheral nociceptive neurons (C-fibers and Aδ-fibers) and play a key role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking NaV1.7, this compound effectively reduces the excitability of these sensory neurons, leading to a decrease in pain perception.

cluster_0 Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, mechanical pressure, inflammatory mediators) NaV17_Activation NaV1.7 Channel Activation Noxious_Stimulus->NaV17_Activation Action_Potential Action Potential Generation & Propagation NaV17_Activation->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal ProTx_II This compound ProTx_II->NaV17_Activation Inhibition

Caption: Signaling pathway of this compound in nociceptive neurons.

Quantitative Data Summary

The following tables summarize the quantitative data for the in vivo administration of this compound in various pain models.

Table 1: Intracerebroventricular (ICV) Administration of this compound in Rats

Pain ModelDose (mg/kg)VehicleLatency (seconds) vs. ControlTime Point of Maximum EffectReference
Hot-Plate Test0.005SalineIncreased45 minutes[4]
Tail-Flick Test0.005SalineIncreased45-60 minutes[4]

Table 2: Intrathecal (IT) Administration of this compound in Rats

Pain ModelDose (µ g/rat )VehicleEffectPhase of Maximum EffectReference
Formalin Test2Not specifiedSignificant reduction in flinchingPhase I and Phase II[5]

Note: The maximum tolerated dose for intrathecal administration in rats has been reported as 2 µg in 10 µL.

Experimental Protocols

Preparation of this compound Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free 0.9% saline to a desired stock concentration (e.g., 1 mg/mL).

  • Aliquotting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution on ice. Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. Keep the working solution on ice throughout the experiment.

Administration Routes

This protocol is for the direct administration of this compound into the cerebral ventricles.

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Surgically expose the skull and drill a small burr hole over the target ventricle (e.g., lateral ventricle).

  • Injection: Slowly infuse 10 µL of the this compound solution (0.005 mg/kg) into the ventricle using a Hamilton syringe.[4]

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery.

Anesthetize Anesthetize Rat Stereotaxic_Surgery Stereotaxic Surgery (Expose skull, drill burr hole) Anesthetize->Stereotaxic_Surgery ICV_Injection Slowly Infuse this compound (10 µL) into Ventricle Stereotaxic_Surgery->ICV_Injection Post-op_Care Suture and Post-operative Care ICV_Injection->Post-op_Care Behavioral_Testing Pain Model Assessment (Hot-Plate, Tail-Flick) Post-op_Care->Behavioral_Testing

Caption: Experimental workflow for ICV administration of this compound.

This protocol is for the administration of this compound directly into the subarachnoid space surrounding the spinal cord.

  • Animal Preparation: Anesthetize the rat lightly with isoflurane.

  • Injection Site: Palpate the space between the L5 and L6 vertebrae.

  • Injection: Insert a 30-gauge needle attached to a Hamilton syringe into the intrathecal space. A tail-flick reflex confirms correct needle placement. Slowly inject 10 µL of the this compound solution (e.g., 2 µ g/rat ).

  • Recovery: Allow the animal to recover in a clean cage.

Anesthetize Lightly Anesthetize Rat Locate_Injection_Site Locate Injection Site (L5-L6 vertebrae) Anesthetize->Locate_Injection_Site IT_Injection Slowly Inject this compound (10 µL) into Intrathecal Space Locate_Injection_Site->IT_Injection Recovery Animal Recovery IT_Injection->Recovery Behavioral_Testing Pain Model Assessment (Formalin Test) Recovery->Behavioral_Testing

References

ProTx II: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx II is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It functions as a potent and selective inhibitor of voltage-gated sodium (Nav) channels, with a particularly high affinity for the Nav1.7 subtype, a key target in pain signaling pathways.[1][2] this compound acts as a gating modifier, binding to the voltage-sensor domain of the channel and shifting the voltage-dependence of activation to more positive potentials, thereby inhibiting channel function.[1][3] This document provides detailed protocols for the handling, storage, and experimental use of this compound in a laboratory setting.

Product Information

PropertyValue
Amino Acid Sequence YCQKWMWTCDSERKCCEGMVCRLWCKKKLW
Molecular Weight 3826.59 Da[4]
Appearance White lyophilized powder
Solubility Soluble in water (up to 1 mg/mL)[4]
Storage Store lyophilized powder at -20°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[5][6]

  • Handling: Avoid inhalation of the lyophilized powder or aerosols of the solution.[5][6] Avoid contact with skin and eyes.[5][6] In case of accidental contact, flush the affected area with copious amounts of water.[6][7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Data Presentation: this compound Activity Profile

The following table summarizes the inhibitory activity of this compound on various voltage-gated sodium (Nav) and calcium (Cav) channel subtypes.

Channel SubtypeIC50 ValueReference(s)
Nav1.1 ~16 nM[8]
Nav1.2 30 - 150 nM[2]
Nav1.3 30 - 150 nM[2]
Nav1.4 30 - 150 nM[2]
Nav1.5 20 - 30 nM[9]
Nav1.6 30 - 150 nM[2]
Nav1.7 0.3 - 1.6 nM[8]
Nav1.8 20 - 30 nM[9]
Cav1.2 Potent inhibitor[1]
Cav3.1 Shifts activation[9]
Cav3.2 Potent inhibitor[1]

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Reconstitute the lyophilized this compound in sterile, deionized water to a stock concentration of 1 mM. For example, for 1 mg of this compound (MW = 3826.59 g/mol ), add 261.3 µL of water.

    • Gently vortex to ensure complete dissolution.

  • Preparation of Working Solutions:

    • Prepare fresh working solutions daily by diluting the stock solution in the appropriate extracellular recording solution for your experiment.

    • It is recommended to use low-protein-binding tubes and pipette tips to minimize loss of the peptide.

Cell Culture and Transfection of HEK293 Cells with Nav1.7

This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and their transient transfection to express the human Nav1.7 channel.

  • Cell Culture:

    • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, and 20 µg/ml gentamicin.[10]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Transfection (for transient expression):

    • The day before transfection, seed HEK293 cells in 35 mm culture dishes at a density that will result in 50-80% confluency on the day of transfection.

    • On the day of transfection, prepare a transfection mixture according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine). Use a plasmid encoding the human Nav1.7 alpha subunit. Co-transfection with a marker gene (e.g., GFP) can aid in identifying transfected cells.

    • Replace the culture medium with fresh, pre-warmed medium 4-6 hours post-transfection.

    • Allow cells to express the Nav1.7 channels for 24-48 hours before proceeding with experiments. For some stable cell lines, expression can be induced with doxycycline and sodium butyrate for 24 hours.[11][12]

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of Nav1.7 currents in transfected HEK293 cells using the whole-cell patch-clamp technique.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.[13]

    • Intracellular (Pipette) Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[13]

    • Filter both solutions through a 0.22 µm filter before use.

  • Recording Procedure:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Approach a transfected cell (e.g., identified by GFP fluorescence) with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV to ensure the majority of Nav1.7 channels are in the closed, available state.

    • Record baseline Nav1.7 currents using a voltage-step protocol. To elicit channel activation, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.[14]

    • After establishing a stable baseline, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Record currents in the presence of this compound. A shift in the voltage-dependence of activation to more positive potentials is expected.

Visualizations

Signaling Pathway of this compound Inhibition

ProTxII_Signaling_Pathway ProTxII This compound Nav1_7 Nav1.7 Channel (Voltage-Gated Sodium Channel) ProTxII->Nav1_7 VSD Voltage-Sensing Domain (VSD) ProTxII->VSD Inhibits movement ActivationGate Activation Gate VSD->ActivationGate VSD->ActivationGate Na_Influx Na+ Influx ActivationGate->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: this compound inhibits Nav1.7 by binding to its voltage-sensing domain.

Experimental Workflow for this compound Patch-Clamp Assay

ProTxII_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with Nav1.7 Plasmid Cell_Culture->Transfection Incubation Incubate for 24-48h Transfection->Incubation Patch_Clamp Whole-Cell Patch Clamp Incubation->Patch_Clamp Baseline Record Baseline Nav1.7 Currents Patch_Clamp->Baseline ProTxII_Application Apply this compound Baseline->ProTxII_Application Recording Record Currents in presence of this compound ProTxII_Application->Recording Analysis Analyze Current-Voltage Relationship Recording->Analysis IC50 Determine IC50 Analysis->IC50

References

Application Notes and Protocols for Lyophilized ProTx-II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-II is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It functions as a potent and selective gating modifier of voltage-gated sodium (Nav) channels, with a particularly high affinity for the Nav1.7 subtype, a key target in pain signaling pathways.[1][2] ProTx-II also exhibits activity, albeit with lower potency, against other Nav subtypes and some voltage-gated calcium (Cav) channels.[3][4] Its mechanism of action involves binding to the voltage-sensor domain of the channel, thereby inhibiting its activation.[4] These properties make ProTx-II a valuable pharmacological tool for studying ion channel function and a potential lead compound for the development of novel analgesics.[5]

This document provides detailed protocols for the proper reconstitution, aliquoting, and storage of lyophilized ProTx-II to ensure its stability and biological activity for research applications.

Physicochemical Properties of ProTx-II

PropertyValueReference
Amino Acid Sequence YCQKWMWTCDSERKCCEGMVCRLWCKKKLW[6]
Molecular Weight 3826.59 Da[6]
Disulfide Bridges Cys2-Cys16, Cys9-Cys21, Cys15-Cys25[6]
Appearance White lyophilized solid
Purity ≥95% (as determined by HPLC)[6]

Inhibitory Activity of ProTx-II

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ProTx-II for various voltage-gated sodium channels.

Channel SubtypeIC50Reference
Nav1.7 0.3 nM[1][2]
Nav1.2 41 nM[1]
Nav1.5 79 nM[1]
Nav1.6 26 nM[1]
Other Nav Subtypes 30 - 150 nM[2]

Experimental Protocols

Reconstitution of Lyophilized ProTx-II

Proper reconstitution is critical for maintaining the biological activity of ProTx-II. It is recommended to prepare a stock solution of a desired concentration, which can then be further diluted for specific experimental needs.

Materials:

  • Lyophilized ProTx-II vial

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent) or a suitable sterile buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized ProTx-II to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile, high-purity water or buffer to achieve the target concentration. For example, to prepare a 100 µM stock solution from 1 mg of ProTx-II (MW = 3826.59 g/mol ), you would add 261.3 µL of solvent. It is advisable to start with a concentration of up to 1 mg/mL.[6]

  • Dissolution: Gently swirl the vial to dissolve the peptide. If necessary, the solution can be gently vortexed for a few seconds. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.

  • Incubation: Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.

  • Final Centrifugation: Briefly centrifuge the vial again to collect the entire volume of the reconstituted solution.

Aliquoting and Storage

To avoid repeated freeze-thaw cycles that can degrade the peptide, it is crucial to aliquot the reconstituted ProTx-II stock solution into single-use volumes.

Materials:

  • Reconstituted ProTx-II stock solution

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

Procedure:

  • Aliquoting: Dispense the reconstituted ProTx-II stock solution into smaller, single-use aliquots in sterile, low-protein-binding polypropylene microcentrifuge tubes. The volume of each aliquot should be based on the requirements of your future experiments.

  • Labeling: Clearly label each aliquot with the name of the peptide, concentration, and date of reconstitution.

  • Storage:

    • Short-term storage (1-2 days): Aliquots can be stored at 4°C.

    • Long-term storage: For long-term stability, store the aliquots at -20°C or, preferably, at -80°C. When stored properly at -20°C or below, the reconstituted peptide should be stable for several months.

Quality Control of Reconstituted ProTx-II

While extensive quality control may not be feasible for all laboratories, a simple functional assay can be performed to confirm the activity of the reconstituted ProTx-II.

Procedure:

  • Functional Assay: Perform a dose-response experiment using a known sensitive cell line expressing the target ion channel (e.g., HEK293 cells expressing Nav1.7) and a suitable assay (e.g., patch-clamp electrophysiology or a fluorescence-based membrane potential assay).

  • Comparison: Compare the IC50 value obtained from the freshly reconstituted ProTx-II with the expected value from the literature to confirm its potency.

Diagrams

G Experimental Workflow for ProTx-II Handling cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting & Storage cluster_usage Experimental Use A Lyophilized ProTx-II B Equilibrate to Room Temp A->B C Centrifuge Vial B->C D Add Sterile Solvent C->D E Gentle Dissolution D->E F Reconstituted Stock Solution E->F G Dispense into Aliquots F->G H Label Aliquots G->H I Store at -20°C or -80°C H->I J Thaw Aliquot I->J K Dilute to Working Concentration J->K L Perform Assay K->L G Mechanism of Action of ProTx-II on Nav Channels ProTxII ProTx-II VSD Voltage-Sensor Domain (VSD) of Nav Channel ProTxII->VSD Binds to Inhibition VSD->Inhibition ChannelActivation Channel Activation SodiumInflux Na+ Influx ChannelActivation->SodiumInflux ActionPotential Action Potential Firing SodiumInflux->ActionPotential Inhibition->ChannelActivation Inhibits

References

Determining the Optimal Concentration of ProTx II for In Vitro Assays Targeting Nav1.7

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for pain therapeutics, making this compound and its analogues promising candidates for the development of novel analgesics.[3] Determining the optimal concentration of this compound is critical for the success of in vitro assays aimed at characterizing its inhibitory activity and screening for new Nav1.7-targeting compounds. This document provides detailed protocols for determining the optimal concentration of this compound using common in vitro techniques: electrophysiology (whole-cell voltage-clamp) and fluorescence-based assays.

Mechanism of Action of this compound

This compound is a gating modifier toxin that primarily inhibits Nav1.7 by binding to the voltage-sensor domain II (VSD-II) of the channel.[1] This interaction shifts the voltage-dependence of channel activation to more positive potentials, thereby reducing the probability of the channel opening in response to depolarization.[1][4] this compound exhibits remarkable selectivity for Nav1.7, with significantly lower potency against other Nav channel subtypes, making it an invaluable tool for studying the specific role of Nav1.7 in cellular excitability.[2][4]

Data Presentation: this compound Potency Across Nav Channel Subtypes

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound for various human voltage-gated sodium channel subtypes. This data highlights the selectivity of this compound for Nav1.7.

Nav Channel SubtypeIC50 (nM)Reference(s)
Nav1.7 0.3 - 3.7 [2][4][5]
Nav1.1~30 - 150[2]
Nav1.2~30 - 150[2][4]
Nav1.3~30 - 150[2]
Nav1.4~30 - 150[2]
Nav1.5~30 - 150[2][4]
Nav1.6~26 - 30[4]
Nav1.8~20 - 30[6]

Experimental Protocols

Peptide Handling and Storage

Proper handling and storage of this compound are crucial to maintain its biological activity.

  • Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C for long-term storage. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Reconstitution: Reconstitute the peptide in a sterile, high-quality solvent such as ultrapure water or a suitable buffer. Gently vortex to dissolve.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) and aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate extracellular buffer for your assay on the day of the experiment.

Cell Culture of Stable Nav1.7-Expressing Cell Lines

HEK293 and CHO cells are commonly used for the stable expression of Nav1.7 channels.

a. HEK293-Nav1.7 Cell Line

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotics (e.g., G418 or Zeocin).[7][8]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Passage cells when they reach 80-90% confluency.[9] Use a suitable detachment reagent like Trypsin-EDTA.

b. CHO-Nav1.7 Cell Line

  • Growth Medium: DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Passage cells at 80-90% confluency.

Electrophysiology: Whole-Cell Voltage-Clamp

This protocol describes the determination of the IC50 of this compound on Nav1.7 channels using the whole-cell patch-clamp technique.

a. Solutions and Reagents

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound dilutions: Prepare a series of dilutions of this compound in the external solution, ranging from sub-nanomolar to micromolar concentrations.

b. Experimental Procedure

  • Plate the Nav1.7-expressing cells on glass coverslips 24-48 hours before the experiment.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline Nav1.7 currents using a voltage-step protocol. A typical protocol involves holding the cell at -120 mV and applying a depolarizing step to 0 mV for 20-50 ms.

  • Perfuse the cell with the first concentration of this compound and allow the current inhibition to reach a steady state.

  • Record the Nav1.7 current in the presence of the toxin.

  • Wash out the toxin with the external solution until the current returns to baseline.

  • Repeat steps 5-7 for each concentration of this compound.

  • Analyze the data by plotting the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50.

Fluorescence-Based Assays

Fluorescently labeled this compound analogues (e.g., ATTO488-ProTx II or Cy5-ProTx II) can be used to visualize the binding of the toxin to Nav1.7-expressing cells.[10][11]

a. Reagents

  • Fluorescently labeled this compound.

  • Nav1.7-expressing cells.

  • Phosphate-Buffered Saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Mounting medium with a nuclear counterstain (e.g., DAPI).

b. Experimental Procedure for Fluorescence Microscopy

  • Plate Nav1.7-expressing cells on glass-bottom dishes or coverslips.

  • Incubate the cells with the desired concentration of fluorescently labeled this compound in culture medium for a specified time (e.g., 30 minutes at 37°C).

  • Wash the cells three times with PBS to remove unbound toxin.

  • Fix the cells with the fixative solution for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium containing DAPI.

  • Visualize the fluorescent signal using a confocal or epifluorescence microscope. The optimal concentration of the fluorescent this compound analogue will result in specific membrane staining of Nav1.7-expressing cells with minimal background fluorescence.

Visualizations

ProTxII_Mechanism_of_Action cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel VSD_II Voltage-Sensor Domain II (VSD-II) Activation_Shift Shift in Voltage-Dependence of Activation VSD_II->Activation_Shift Leads to ProTxII This compound ProTxII->VSD_II Binds to Reduced_Current Reduced Na+ Current Activation_Shift->Reduced_Current Results in

Caption: Mechanism of this compound action on the Nav1.7 channel.

Electrophysiology_Workflow start Start cell_prep Prepare Nav1.7-expressing cells start->cell_prep patch Establish whole-cell patch clamp cell_prep->patch baseline Record baseline Nav1.7 current patch->baseline apply_toxin Apply this compound at various concentrations baseline->apply_toxin record_current Record inhibited current apply_toxin->record_current washout Washout toxin record_current->washout washout->apply_toxin Repeat for each concentration analyze Analyze data and determine IC50 washout->analyze end End analyze->end

Caption: Workflow for determining this compound IC50 using electrophysiology.

Fluorescence_Assay_Workflow start Start plate_cells Plate Nav1.7-expressing cells start->plate_cells incubate_toxin Incubate with fluorescent this compound plate_cells->incubate_toxin wash Wash to remove unbound toxin incubate_toxin->wash fix Fix cells wash->fix mount Mount with DAPI fix->mount visualize Visualize using fluorescence microscopy mount->visualize end End visualize->end

Caption: Workflow for visualizing this compound binding using fluorescence microscopy.

References

Illuminating the Pain Target: A Guide to Imaging Naᵥ1.7 with Fluorescently-Labeled ProTx II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent and selective inhibitor of the voltage-gated sodium channel Naᵥ1.7. This channel is a key player in pain signaling pathways, making it a prime target for the development of novel analgesic drugs. Fluorescently-labeled this compound analogues, such as ATTO488-ProTx II and Cy5-ProTx II, have emerged as powerful tools for visualizing and studying the distribution and dynamics of Naᵥ1.7 channels in living cells and tissues. These probes offer high affinity and specificity, enabling researchers to investigate the role of Naᵥ1.7 in various physiological and pathological processes.

This document provides detailed application notes and protocols for the use of fluorescently-labeled this compound in imaging applications. It is intended to guide researchers in academic and industrial settings through the essential steps of cell culture, labeling, and imaging to effectively utilize these valuable research tools.

Data Presentation

The following table summarizes the binding affinities of this compound and its fluorescently-labeled analogues for various voltage-gated sodium channel subtypes. This data highlights the selectivity of this compound for Naᵥ1.7.

CompoundTarget ChannelIC₅₀Reference(s)
This compoundhNaᵥ1.70.3 nM[1][2]
hNaᵥ1.1>30 nM[1]
hNaᵥ1.241 nM[3]
hNaᵥ1.3>100 nM[1]
hNaᵥ1.4>100 nM[1]
hNaᵥ1.579 nM[3]
hNaᵥ1.626 nM[3]
hNaᵥ1.8>100 nM[1]
ATTO488-ProTx IIhNaᵥ1.7~1 nM[4]
Cy5-ProTx IIhNaᵥ1.7Potent Blocker

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by binding to the voltage-sensor domain II (VSD-II) of the Naᵥ1.7 channel.[2] Specifically, it targets the S3-S4 loop, a region critical for channel gating.[2][3] This interaction traps the voltage sensor in its resting state, preventing the conformational changes required for channel activation and subsequent sodium ion influx. The diagram below illustrates this mechanism.

ProTxII_Nav17_Pathway ProTxII Fluorescently-Labeled This compound Nav17 Naᵥ1.7 Channel ProTxII->Nav17 Binds to S3S4 S3-S4 Loop ProTxII->S3S4 Targets Imaging Fluorescence Imaging ProTxII->Imaging Enables VSDII Voltage-Sensor Domain II (VSD-II) Nav17->VSDII Contains VSDII->S3S4 Includes Activation Channel Activation S3S4->Activation Inhibits Na_Influx Sodium Ion Influx Activation->Na_Influx PainSignal Pain Signal Propagation Na_Influx->PainSignal

Caption: this compound interaction with the Naᵥ1.7 channel.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Naᵥ1.7 in CHO-hNaᵥ1.7 Cells

This protocol describes the use of ATTO488-ProTx II for imaging human Naᵥ1.7 channels stably expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO-hNaᵥ1.7 cells

  • CHO cell culture medium (e.g., Ham's F-12K with 10% FBS and appropriate selection antibiotics)

  • ATTO488-ProTx II

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom imaging dishes or plates

  • Confocal microscope with a 488 nm laser line

Cell Culture:

  • Culture CHO-hNaᵥ1.7 cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For imaging experiments, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

Staining Procedure:

  • Prepare a stock solution of ATTO488-ProTx II in a suitable solvent (e.g., sterile water or PBS) according to the manufacturer's instructions.

  • On the day of the experiment, dilute the ATTO488-ProTx II stock solution in pre-warmed culture medium to a final concentration of 1 µM.

  • Remove the culture medium from the cells and gently wash once with warm PBS.

  • Add the ATTO488-ProTx II-containing medium to the cells.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • After incubation, gently wash the cells two to three times with warm PBS to remove unbound probe.

  • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

Image Acquisition:

  • Place the imaging dish on the stage of a confocal microscope.

  • Use a 488 nm laser for excitation of ATTO488-ProTx II.

  • Set the emission detection to a range of 500-550 nm.

  • Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal resolution.

  • Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Acquire images of the labeled cells, focusing on the cell membrane where Naᵥ1.7 channels are located.

LiveCell_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging Culture Culture CHO-hNav1.7 Cells Seed Seed cells on glass-bottom dish Culture->Seed Wash1 Wash cells with PBS Seed->Wash1 Prepare Prepare 1 µM ATTO488-ProTx II Incubate Incubate with probe (15-30 min) Prepare->Incubate Wash1->Incubate Wash2 Wash to remove unbound probe Incubate->Wash2 Setup Confocal Microscope Setup (488 nm laser) Wash2->Setup Acquire Acquire Images Setup->Acquire

Caption: Workflow for live-cell imaging of Naᵥ1.7.

Protocol 2: Imaging of Endogenous Naᵥ1.7 in Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the procedure for labeling and imaging endogenous Naᵥ1.7 channels in primary cultured dorsal root ganglion (DRG) neurons.

Materials:

  • Primary DRG neuron culture

  • Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF)

  • ATTO488-ProTx II

  • PBS

  • Glass-bottom imaging dishes coated with poly-D-lysine and laminin

  • Confocal microscope

DRG Neuron Culture:

  • Isolate DRGs from rodents following established and approved protocols.

  • Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase).

  • Plate the neurons on coated glass-bottom dishes in supplemented Neurobasal medium.

  • Culture the neurons for 2-3 days to allow for recovery and neurite outgrowth.

Staining Procedure:

  • Prepare a 200 nM working solution of ATTO488-ProTx II in pre-warmed supplemented Neurobasal medium.

  • Gently remove the culture medium from the DRG neurons and wash once with warm PBS.

  • Add the ATTO488-ProTx II solution to the neurons.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Carefully wash the neurons three times with warm PBS.

  • Add fresh, pre-warmed supplemented Neurobasal medium for imaging.

Image Acquisition:

  • Follow the image acquisition steps outlined in Protocol 1.

  • Focus on the neuronal soma and neurites to visualize the distribution of Naᵥ1.7 channels.

Protocol 3: Fixed-Cell Imaging of Naᵥ1.7

For experiments requiring fixation, the following protocol can be adapted. Note that fixation may alter the epitope recognized by this compound, and validation is recommended.

Materials:

  • Cells expressing Naᵥ1.7 (e.g., CHO-hNaᵥ1.7 or DRG neurons)

  • ATTO488-ProTx II

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Mounting medium with DAPI

Procedure:

  • Perform the live-cell staining with ATTO488-ProTx II as described in Protocol 1 or 2.

  • After the final wash, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with permeabilization buffer for 10 minutes if intracellular targets are to be co-stained.

  • (Optional) Block non-specific binding with blocking buffer for 30 minutes.

  • (Optional) Perform immunostaining for other proteins of interest.

  • Mount the coverslip with mounting medium containing a nuclear counterstain like DAPI.

  • Image using a confocal microscope with appropriate laser lines for ATTO488 and DAPI.

FixedCell_Workflow LiveStain Live Cell Staining (Protocol 1 or 2) Fix Fix with 4% PFA LiveStain->Fix Wash Wash with PBS Fix->Wash Perm Permeabilize (Optional) Wash->Perm Block Block (Optional) Perm->Block Mount Mount with DAPI Block->Mount Image Confocal Imaging Mount->Image

Caption: Workflow for fixed-cell imaging.

Troubleshooting

  • Low Signal:

    • Increase the concentration of the fluorescently-labeled this compound.

    • Increase the incubation time.

    • Ensure the cells are healthy and express sufficient levels of Naᵥ1.7.

    • Optimize microscope settings (laser power, detector gain).

  • High Background:

    • Decrease the concentration of the fluorescent probe.

    • Increase the number and duration of wash steps.

    • Use a blocking step for fixed-cell imaging.

  • Phototoxicity:

    • Reduce laser power and exposure time.

    • Use a more sensitive detector.

    • Acquire images at longer intervals for time-lapse experiments.

Conclusion

Fluorescently-labeled this compound is an invaluable tool for researchers studying the role of Naᵥ1.7 in pain and other neurological disorders. The protocols provided in this document offer a comprehensive guide for the successful application of these probes in cell imaging experiments. By following these guidelines, researchers can obtain high-quality images and quantitative data to advance our understanding of Naᵥ1.7 biology and facilitate the development of novel therapeutics.

References

Application Notes: Biotinylated ProTx II for Pull-Down Assays of Voltage-Gated Sodium (Nav) Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium (Nav) channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1] Among the various subtypes, Nav1.7 has emerged as a key target for pain therapeutics due to its role in pain signaling pathways.[2][3] Protoxin II (ProTx II), a 30-amino acid peptide derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent gating modifier toxin that demonstrates high affinity and selectivity for the human Nav1.7 channel.[4][5]

This compound inhibits Nav channel activation by binding to the voltage-sensor domain (VSD), specifically interacting with VSD-II and VSD-IV.[4][6] This interaction shifts the voltage dependence of channel activation to more positive potentials, effectively reducing neuronal excitability.[4][7] The high affinity and specificity of this compound make it an invaluable pharmacological tool for studying Nav channel function and for developing novel analgesics.

To facilitate the study of Nav channel interactions and the identification of associated proteins, a biotinylated version of this compound (Biot-ProTx II) has been developed.[8] This reagent allows for the effective pull-down of Nav channel complexes from cell lysates. The high-affinity interaction between biotin and streptavidin-coated beads provides a robust method for isolating the toxin-channel complex for subsequent analysis by techniques such as Western blotting or mass spectrometry.[9] These application notes provide a summary of this compound's binding properties and a detailed protocol for utilizing Biot-ProTx II in pull-down assays.

Data Presentation: this compound Binding Affinity

This compound exhibits a distinct selectivity profile across various human Nav channel subtypes, with a notably high potency for Nav1.7. This selectivity is a key attribute for its use as a specific pharmacological probe.

Nav Channel SubtypeIC₅₀ Value (nM)Reference
hNav1.70.3[2][10]
Other hNav1 Subtypes30 - 150[2]
hNav1.439[11]

Table 1: Inhibitory concentration (IC₅₀) values of this compound for various human voltage-gated sodium (hNav) channel subtypes. The data highlights the approximately 100-fold greater potency of this compound for Nav1.7 compared to other tested subtypes.[2][4]

Experimental Protocols

Key Experiment: Pull-Down Assay Using Biotinylated this compound

This protocol describes the isolation of Nav channel complexes from cell lysates using Biot-ProTx II immobilized on streptavidin beads.

Materials Required:

  • Bait: Biotinylated this compound (Biot-ProTx II)[7][8]

  • Solid Support: Streptavidin-conjugated magnetic beads or agarose resin[9]

  • Cells: Cell line or primary neurons expressing the Nav channel of interest

  • Lysis Buffer: (e.g., CelLytic™ M) supplemented with protease inhibitors (e.g., 1x Protease Inhibitor Cocktail)[12]

  • Wash Buffer: Tris-Buffered Saline (TBS) with 0.1% Tween-20 (TBST) or other suitable buffer with optimized salt/detergent concentrations[13]

  • Elution Buffer: SDS-PAGE loading buffer (e.g., Laemmli buffer) containing a reducing agent like β-mercaptoethanol[12]

  • Equipment: Microcentrifuge, magnetic separation rack (for magnetic beads), vortexer, rotator/shaker, tubes.

Methodology:

1. Preparation of Cell Lysate: a. Culture cells expressing the target Nav channel to the desired confluency. b. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse the cells by adding ice-cold Lysis Buffer supplemented with protease inhibitors.[12] d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at ~20,000 x g for 10-15 minutes at 4°C to pellet insoluble material.[12] f. Carefully transfer the supernatant (containing the solubilized Nav channels) to a new pre-chilled tube. This is the "prey" sample. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Immobilization of Biot-ProTx II (Bait Capture): a. Resuspend the streptavidin beads slurry. b. Transfer a required amount of beads (e.g., 50 µL of slurry) to a fresh microcentrifuge tube. c. Wash the beads 2-3 times with Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 400 x g for 1 min) and carefully aspirate the supernatant.[14] d. Add a specific amount of Biot-ProTx II (e.g., 1-5 µg, requires optimization) to the washed beads. e. Incubate for 1-2 hours at 4°C on a rotator to allow the biotinylated toxin to bind to the streptavidin. f. After incubation, wash the beads 3 times with Wash Buffer to remove any unbound Biot-ProTx II. The beads are now "charged" with the bait.

3. Pull-Down of Nav Channel (Bait-Prey Interaction): a. Add a defined amount of cell lysate (e.g., 500 µg - 1 mg of total protein) to the tube containing the charged beads. b. Incubate the mixture for 2-4 hours or overnight at 4°C on a rotator to allow the Nav channels to bind to the immobilized Biot-ProTx II. c. Controls: Prepare negative controls in parallel:

  • Beads-only control: Incubate cell lysate with streptavidin beads that have not been charged with Biot-ProTx II to check for non-specific binding to the beads.[13]
  • Tag-only control (if applicable): If using a non-biotinylated version of this compound as a competitor, pre-incubate the lysate with it before adding to the charged beads to demonstrate specificity.

4. Washing: a. After incubation, collect the beads using a magnetic rack or centrifugation. b. Discard the supernatant (this is the "unbound" fraction, which can be saved for analysis). c. Wash the beads extensively (3-5 times) with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.[9] The stringency of the washes (salt and detergent concentration) may need to be optimized.[13]

5. Elution: a. After the final wash, remove all residual supernatant. b. Add 20-50 µL of SDS-PAGE loading buffer directly to the beads.[12] c. Heat the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them. d. Use a magnetic rack or centrifuge to pellet the beads, and carefully collect the supernatant containing the eluted proteins.

6. Analysis: a. Load the eluted samples, along with an "input" sample of the initial cell lysate, onto an SDS-PAGE gel. b. Perform Western blot analysis using an antibody specific to the target Nav channel subtype to confirm its presence in the pull-down fraction. c. Alternatively, for discovery of novel interacting partners, the eluted proteins can be analyzed by mass spectrometry.[13]

Visualizations: Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_capture Phase 2: Interaction & Capture cluster_analysis Phase 3: Elution & Analysis p1 Prepare Cell Lysate (Expressing Nav Channels) p2 Wash Streptavidin Beads p3 Incubate Beads with Biotinylated this compound p2->p3 p4 Wash Beads to Remove Unbound this compound p3->p4 c1 Incubate Charged Beads with Cell Lysate p4->c1 c2 Wash Beads Extensively to Remove Non-Specific Binders c1->c2 a1 Elute Bound Proteins (e.g., with SDS Buffer) c2->a1 a2 Analyze Eluate by Western Blot or Mass Spec a1->a2

Caption: Experimental workflow for a pull-down assay using Biotinylated this compound.

G cluster_membrane Cell Membrane cluster_nav Nav Channel cluster_effects Downstream Effects d1 Domain I d2 VSD-II d3 Domain III effect1 Inhibition of Activation (Shifts V-dependence) d2->effect1 d4 VSD-IV effect2 Inhibition of Fast Inactivation d4->effect2 protx Biotinylated This compound protx->d2 High Affinity Binding protx->d4 Lower Affinity Binding block BLOCKS ion_flow Na+ Ion Influx (Action Potential) block->ion_flow

Caption: this compound interaction with Nav channel domains and resulting inhibition.

References

Application Notes and Protocols for High-Throughput Screening of ProTx-II Analogs using Automated Patch Clamp Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3] Its crucial role in the propagation of action potentials in nociceptive neurons makes it an attractive target for the development of novel analgesics.[4][5] Protoxin-II (ProTx-II), a peptide isolated from tarantula venom, is a potent and selective inhibitor of Nav1.7.[3][6] However, challenges such as off-target effects and suboptimal pharmacokinetic properties have driven the development of ProTx-II analogs with improved selectivity and drug-like characteristics.[7][8]

Automated patch clamp (APC) systems have become indispensable tools in ion channel drug discovery, offering significantly higher throughput compared to traditional manual patch clamp techniques.[9] These systems enable the rapid screening of large compound libraries, making them ideal for the characterization of ProTx-II analogs and the identification of promising new drug candidates. This document provides detailed application notes and protocols for the screening of ProTx-II analogs on Nav1.7 channels using automated patch clamp technology.

Data Presentation: Potency and Selectivity of ProTx-II and its Analogs

The following tables summarize the inhibitory potency (IC50) of ProTx-II and several of its engineered analogs against a panel of human voltage-gated sodium channels. This data is crucial for assessing the selectivity profile of each peptide.

Table 1: IC50 Values (nM) of ProTx-II and Analogs Against Human Nav1.7

PeptidehNav1.7 IC50 (nM)Reference
ProTx-II0.3[3]
JNJ63955918~10[10][11]
PTx2-31276.9[7][12]
PTx2-31285.0[12][13]
PTx2-32583.8[7][12]
PTx2-325941.8[7][12]
PTx2-326021.0[7][12]
PTx2-33619.0[7][12]

Table 2: Selectivity Profile of ProTx-II Analogs Across Human Nav Subtypes (IC50 in nM)

PeptidehNav1.1hNav1.2rNav1.3hNav1.4hNav1.5hNav1.6hNav1.8hNav1.9
PTx2-312716,9705,04020,04011,530137,090608>150,000>150,000
PTx2-31283,30057023,00022,00034,00035810,0008,000
PTx2-32585,0133,39914,0938,87738,31538243,07959,443

Data for Tables 1 and 2 were compiled from multiple sources.[3][7][8][11][12][13][14]

Experimental Protocols

Protocol 1: General Cell Culture and Preparation for Automated Patch Clamp

This protocol describes the general procedure for culturing and preparing cells expressing the target Nav1.7 channels for use in automated patch clamp systems.

Materials:

  • HEK293 or CHO cells stably expressing human Nav1.7

  • Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Detachment solution (e.g., TrypLE™ Express)

  • Extracellular solution (see specific APC protocol)

  • Intracellular solution (see specific APC protocol)

  • Cell counter (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Culture: Culture the Nav1.7-expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the growth medium from the flask.

    • Wash the cells once with Ca2+/Mg2+-free PBS.

    • Add 2-3 mL of detachment solution and incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Neutralize the detachment solution with 7-8 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 3 minutes.

  • Cell Preparation for APC:

    • Aspirate the supernatant and resuspend the cell pellet in the appropriate extracellular solution for the APC system.

    • Determine the cell density and viability using a cell counter.

    • Adjust the cell suspension to the final desired concentration (typically 1 x 10^6 to 5 x 10^6 cells/mL, but this may vary depending on the APC platform).

    • Keep the cell suspension on ice or at the recommended temperature for the specific APC platform until use.

Protocol 2: High-Throughput Screening of ProTx-II Analogs on the Qube 384 System

This protocol is adapted for the Qube high-throughput automated patch clamp system.[15]

Solutions:

  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

Procedure:

  • System Preparation: Prime the Qube 384 system with the appropriate extracellular and intracellular solutions according to the manufacturer's instructions.

  • Cell Loading: Load the prepared Nav1.7 cell suspension into the cell loading station of the Qube.

  • Compound Plate Preparation: Prepare a 384-well compound plate containing serial dilutions of the ProTx-II analogs. Include vehicle controls (extracellular solution with 0.1% BSA) and a positive control (e.g., a known Nav1.7 inhibitor like ProTx-II).

  • Voltage Protocol and Data Acquisition:

    • Holding Potential: -100 mV

    • Test Pulse: A 50 ms step to 0 mV to elicit Nav1.7 currents.

    • Pulse Frequency: Apply the test pulse at a frequency of 0.1 Hz.

    • Compound Application: After establishing a stable baseline current, apply the compounds from the compound plate. The system will automatically perform the liquid handling.

    • Incubation Time: Allow for a sufficient incubation time (e.g., 5 minutes) for the peptides to reach equilibrium.

  • Data Analysis:

    • Measure the peak inward current before and after compound application.

    • Calculate the percentage of inhibition for each concentration of the ProTx-II analog.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value for each analog.

Visualizations

Signaling Pathway of Nav1.7 in Nociception

Nav17_Signaling_Pathway cluster_0 Nociceptive Neuron Terminal cluster_1 Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Receptors Receptors/Ion Channels Noxious_Stimuli->Receptors Activate Depolarization Membrane Depolarization Receptors->Depolarization Induce Nav17_Activation Nav1.7 Activation Depolarization->Nav17_Activation Threshold Amplification Action_Potential Action Potential Generation Nav17_Activation->Action_Potential Initiate Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Trigger Postsynaptic_Neuron Postsynaptic Dorsal Horn Neuron Neurotransmitter_Release->Postsynaptic_Neuron Activate Signal_To_Brain Signal Propagation to Brain Postsynaptic_Neuron->Signal_To_Brain Transmit Pain_Perception Pain Perception Signal_To_Brain->Pain_Perception Leads to ProTx_II_Analogs ProTx-II Analogs ProTx_II_Analogs->Nav17_Activation Inhibit

Caption: Nav1.7 signaling pathway in pain perception.

Experimental Workflow for APC Screening

APC_Workflow Cell_Culture 1. Cell Culture (Nav1.7 expressing cells) Cell_Harvesting 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvesting APC_Setup 4. APC System Setup (e.g., Qube 384) Cell_Harvesting->APC_Setup Compound_Plate 3. Compound Plate Preparation (ProTx-II Analogs) Compound_Plate->APC_Setup Screening 5. Automated Screening APC_Setup->Screening Data_Analysis 6. Data Analysis (IC50 determination) Screening->Data_Analysis Hit_Identification 7. Hit Identification (Potent & Selective Analogs) Data_Analysis->Hit_Identification

Caption: Automated patch clamp screening workflow.

Logical Relationship of ProTx-II Analog Screening

Logical_Relationship cluster_0 Input cluster_1 Process cluster_2 Output ProTx_II_Analogs Library of ProTx-II Analogs APC_Screening Automated Patch Clamp Screening ProTx_II_Analogs->APC_Screening Nav17_Cells Nav1.7 Expressing Cells Nav17_Cells->APC_Screening Potency Potency (IC50) on Nav1.7 APC_Screening->Potency Selectivity Selectivity Profile (vs. other Nav subtypes) APC_Screening->Selectivity Lead_Candidate Lead Candidate Selection Potency->Lead_Candidate Selectivity->Lead_Candidate

Caption: Logical flow of ProTx-II analog screening.

References

ProTx-II: A Potent Tool for Investigating Nav1.7 in Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a highly selective and potent inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This property makes it an invaluable molecular probe for studying the physiological roles of Nav1.7, particularly in the context of pain signaling within dorsal root ganglion (DRG) neurons. These application notes provide a comprehensive overview of ProTx-II's mechanism of action and detailed protocols for its use in DRG neuron cultures.

Mechanism of Action

ProTx-II exerts its inhibitory effect on Nav1.7 by acting as a gating modifier.[3] It binds to the voltage-sensor domain II (VSD-II) of the channel, trapping it in its resting state.[1][4] This prevents the conformational changes required for channel activation, effectively shifting the voltage-dependence of activation to more positive potentials and reducing the magnitude of the sodium current.[1][3] This selective inhibition of Nav1.7 blocks the propagation of action potentials, particularly in nociceptive C-fibers, highlighting its potential as an analgesic.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory effects of ProTx-II on Nav1.7 and other voltage-gated ion channels. This data highlights the remarkable selectivity of ProTx-II for Nav1.7.

Target ChannelCell Type/Expression SystemAssay TypeIC50 ValueReference
hNav1.7Heterologous expressionElectrophysiology0.3 nM[2]
hNav1.1Heterologous expressionElectrophysiology30 - 150 nM[2]
hNav1.2Heterologous expressionElectrophysiology30 - 150 nM[2]
hNav1.3Heterologous expressionElectrophysiology30 - 150 nM[2]
hNav1.4Heterologous expressionElectrophysiology30 - 150 nM[2]
hNav1.5Heterologous expressionElectrophysiology30 - 150 nM[2]
hNav1.6Heterologous expressionElectrophysiology30 - 150 nM[2]
hNav1.8Heterologous expressionElectrophysiology>1000 nM[1]
Rat DRG NeuronsPrimary CultureCalcium Imaging (EFS-evoked)72 nM[5]
Rat Hippocampal NeuronsPrimary CultureCalcium Imaging (EFS-evoked)No effect at 300 nM[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of ProTx-II action and a typical experimental workflow for its application in DRG neuron cultures.

ProTxII_Signaling_Pathway cluster_membrane Cell Membrane ProTxII ProTx-II Nav17 Nav1.7 Channel (VSD-II) ProTxII->Nav17 Binds to VSD-II No_AP Blocked Action Potential Propagation ProTxII->No_AP Leads to Na_ion Na+ Ion Nav17->Na_ion Blocks Influx AP_Prop Action Potential Propagation Nav17->AP_Prop Enables Intracellular Intracellular Space Extracellular Extracellular Space Nociceptive_Signal Nociceptive Signal Transmission AP_Prop->Nociceptive_Signal Reduced_Signal Reduced Nociceptive Signal No_AP->Reduced_Signal

Figure 1: Signaling pathway of Nav1.7 inhibition by ProTx-II.

Experimental_Workflow start Start drg_culture Dorsal Root Ganglion Neuron Culture start->drg_culture protx_app Application of ProTx-II (Varying Concentrations) drg_culture->protx_app electrophysiology Electrophysiology (Patch-Clamp) protx_app->electrophysiology ca_imaging Calcium Imaging protx_app->ca_imaging data_analysis Data Analysis (IC50, % Inhibition) electrophysiology->data_analysis ca_imaging->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for assessing ProTx-II effects.

Experimental Protocols

The following are detailed protocols for the isolation and culture of DRG neurons and subsequent application of ProTx-II for electrophysiological and calcium imaging studies.

Protocol 1: Dorsal Root Ganglion (DRG) Neuron Isolation and Culture

This protocol is adapted from established methods for isolating and culturing rodent DRG neurons.[6][7][8]

Materials:

  • Complete culture medium: Neurobasal medium supplemented with 2% B27, 1% GlutaMAX, and 10 ng/mL nerve growth factor (NGF).[7] For initial plating, DMEM/F12 with 5% Fetal Bovine Serum can be used.[7]

  • Enzyme solution: 1 mg/mL collagenase and 0.2 mg/mL trypsin in DMEM/F12.[7]

  • Poly-L-lysine or Poly-D-lysine coated culture dishes/coverslips.[6][7]

  • Hanks' Balanced Salt Solution (HBSS) or Dulbecco's Phosphate-Buffered Saline (DPBS)

  • 70% Ethanol

  • Surgical instruments (forceps, scissors)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Animal Euthanasia and Dissection: Euthanize the animal (e.g., adult rat or mouse) according to approved institutional guidelines. Disinfect the dorsal side with 70% ethanol. Make a midline incision to expose the spinal column.

  • DRG Extraction: Carefully dissect the DRGs from the spinal column and place them in ice-cold HBSS.

  • Enzymatic Digestion: Transfer the DRGs to the enzyme solution and incubate at 37°C for 30-60 minutes with gentle agitation.

  • Mechanical Dissociation: Stop the digestion by adding complete culture medium. Gently triturate the ganglia using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters until a single-cell suspension is obtained.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete culture medium, and plate the cells onto poly-lysine coated dishes or coverslips.

  • Cell Culture: Incubate the neurons at 37°C in a humidified 5% CO2 incubator. The medium should be replaced every 2-3 days. For long-term cultures, the addition of a mitotic inhibitor such as cytosine arabinoside (5 µM) can reduce the proliferation of non-neuronal cells.[7]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the recording of voltage-gated sodium currents in cultured DRG neurons.[9][10]

Materials:

  • Cultured DRG neurons (2-7 days in vitro)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • ProTx-II stock solution (in water or appropriate buffer)

Procedure:

  • Preparation: Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.

  • Pipette Pulling and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Selection: Identify a healthy neuron with a smooth membrane under the microscope.

  • Giga-seal Formation: Approach the neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Recording Sodium Currents: Clamp the cell at a holding potential of -100 mV. Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • ProTx-II Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of ProTx-II.

  • Data Acquisition: Record the sodium currents in the presence of ProTx-II. A dose-response curve can be generated by applying increasing concentrations of the toxin.

Protocol 3: Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to neuronal activity, which can be modulated by ProTx-II.[5][11][12][13][14]

Materials:

  • Cultured DRG neurons

  • Fluorescent calcium indicator (e.g., Fura-2 AM, GCaMP)

  • Fluorescence microscopy setup with an appropriate filter set and a camera for image acquisition.

  • External solution (as in Protocol 2)

  • Electrical Field Stimulation (EFS) or chemical stimulation (e.g., high KCl) setup.

  • ProTx-II stock solution

Procedure:

  • Dye Loading: Incubate the cultured DRG neurons with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in the external solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with the external solution to remove excess dye.

  • Baseline Imaging: Place the coverslip in the imaging chamber and acquire baseline fluorescence images.

  • Stimulation: Stimulate the neurons to elicit calcium influx. This can be achieved through:

    • Electrical Field Stimulation (EFS): Apply electrical pulses to depolarize the neurons.

    • Chemical Depolarization: Perfuse with a high potassium chloride (KCl) solution (e.g., 35 mM) to induce membrane depolarization.[5]

  • ProTx-II Application: Perfuse the chamber with the external solution containing ProTx-II for a defined period (e.g., 5 minutes).[5]

  • Post-Treatment Stimulation and Imaging: Repeat the stimulation protocol in the presence of ProTx-II and acquire fluorescence images.

  • Data Analysis: Analyze the changes in fluorescence intensity to determine the effect of ProTx-II on calcium transients. The IC50 can be calculated by testing a range of ProTx-II concentrations.

Conclusion

ProTx-II is a powerful and selective tool for the investigation of Nav1.7 function in DRG neurons. The protocols provided herein offer a starting point for researchers to explore the role of this critical ion channel in pain and other sensory modalities. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of Nav1.7 physiology and the development of novel analgesic therapies.

References

Application Notes and Protocols: Investigating the Effects of ProTx-II on Action Potential Propagation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ProTx-II is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It is a potent and selective inhibitor of the voltage-gated sodium channel subtype Nav1.7.[1][2] The Nav1.7 channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1] Genetic gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This makes Nav1.7 a prime therapeutic target for the development of novel analgesics. ProTx-II inhibits Nav1.7 by binding to the voltage-sensor domain II (VSD-II) of the channel, thereby shifting the voltage dependence of activation to more depolarized potentials.[2][3] These application notes provide detailed protocols for studying the effects of ProTx-II on Nav1.7 channels and action potential propagation using whole-cell patch-clamp electrophysiology.

Data Presentation

ProTx-II Inhibitory Activity on Voltage-Gated Sodium Channels
Channel SubtypeIC50 (nM)Fold Selectivity vs. Nav1.7Reference
hNav1.70.31[1]
hNav1.116~53[4]
hNav1.2>25>83[4]
hNav1.3>25>83[4]
hNav1.4>25>83[4]
hNav1.530 - 150100 - 500[1]
hNav1.6>25>83[4]
hNav1.8>25>83[4]
Effects of ProTx-II on Action Potential Parameters in Dorsal Root Ganglion (DRG) Neurons
ParameterEffect of ProTx-IIConcentrationReference
C-fiber Compound Action PotentialComplete Blockade10 nM[1][4]
Action Potential Firing FrequencyDecrease1 nM[5]
RheobaseIncreaseNot specifiedNot specified
Action Potential ThresholdDepolarizationNot specifiedNot specified
Spontaneous FiringSuppressionNot specified[4]

Signaling Pathway and Mechanism of Action

ProTx-II exerts its inhibitory effect by physically interacting with the Nav1.7 channel. The toxin binds to the S3-S4 loop of the voltage-sensor domain II (VSD-II), a region critical for channel gating. This binding traps the voltage sensor in its resting state, requiring a stronger depolarization to activate the channel. This shift in the voltage-dependence of activation leads to a reduction in the sodium current at physiological membrane potentials, thereby dampening neuronal excitability and inhibiting action potential propagation.

ProTxII_Mechanism ProTxII ProTx-II Nav17 Nav1.7 Channel (VSD-II) ProTxII->Nav17 Binds to VSD-II ProTxII->Inhibition Activation Voltage-Dependent Activation SodiumInflux Na+ Influx Activation->SodiumInflux Initiates Depolarization Membrane Depolarization SodiumInflux->Depolarization Causes AP Action Potential Propagation Depolarization->AP Leads to Inhibition->Activation

Caption: Mechanism of ProTx-II inhibition of Nav1.7 and action potential propagation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the steps for recording sodium currents from cells expressing Nav1.7 channels and assessing the inhibitory effects of ProTx-II. This can be performed on heterologous expression systems (e.g., HEK293 or CHO cells stably expressing Nav1.7) or on primary neurons, such as dorsal root ganglion (DRG) neurons.

1. Cell Preparation:

  • Heterologous Expression Systems: Culture cells in appropriate media and passage regularly. For electrophysiology, plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

  • Primary DRG Neurons: Isolate DRG neurons from rodents following established and ethically approved protocols. Dissociate the ganglia into single cells and plate them onto coated coverslips. Culture for 1-3 days before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm with sucrose.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to 300-310 mOsm with sucrose.

    • Note: Cesium Fluoride (CsF) is used to block potassium channels and improve the isolation of sodium currents.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before starting recordings.

4. Voltage-Clamp Protocols:

  • Current-Voltage (I-V) Relationship:

    • Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms).

    • Record the peak inward current at each voltage step.

  • Steady-State Inactivation:

    • Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -10 mV for 500 ms).

    • Follow each pre-pulse with a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV for 20 ms).

    • The amplitude of the current during the test pulse reflects the fraction of channels available for activation.

5. Application of ProTx-II:

  • Prepare stock solutions of ProTx-II in a suitable vehicle (e.g., water with 0.1% BSA to prevent sticking).

  • Dilute the stock solution to the desired final concentrations in the external solution immediately before use.

  • Apply ProTx-II to the recording chamber via a perfusion system.

  • Allow sufficient time for the toxin to equilibrate and its effect to reach a steady state (typically 3-5 minutes).

  • Repeat the voltage-clamp protocols in the presence of different concentrations of ProTx-II to determine its effect on channel function.

6. Data Analysis:

  • Measure the peak sodium current amplitude at each voltage step.

  • Plot the peak current as a function of the test potential to generate an I-V curve.

  • Calculate the conductance (G) at each voltage and normalize to the maximum conductance (Gmax) to determine the voltage-dependence of activation. Fit the data with a Boltzmann function to obtain the half-maximal activation voltage (V½).

  • Plot the normalized peak current from the inactivation protocol as a function of the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V½).

  • To determine the IC50 of ProTx-II, measure the percentage of current inhibition at a fixed depolarizing step in the presence of various concentrations of the toxin. Plot the percentage of inhibition against the logarithm of the ProTx-II concentration and fit the data with a Hill equation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture/ Neuron Isolation Patching Obtain Whole-Cell Configuration Cell_Culture->Patching Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patching Baseline Record Baseline Nav1.7 Currents Patching->Baseline ProTxII_App Apply ProTx-II Baseline->ProTxII_App Post_ProTxII Record Currents in Presence of ProTx-II ProTxII_App->Post_ProTxII Analysis Analyze Current Traces (I-V, Activation, Inactivation) Post_ProTxII->Analysis IC50 Determine IC50 and V½ shifts Analysis->IC50

Caption: Workflow for studying ProTx-II effects using patch-clamp electrophysiology.

References

Application Notes and Protocols for ProTx II Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing ProTx II, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in electrophysiology experiments. Adherence to rigorous experimental controls is crucial for obtaining accurate and reproducible data. This document outlines the necessary controls, experimental procedures, and data presentation formats to ensure the integrity of your findings.

Introduction to this compound

This compound is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It acts as a gating modifier toxin, primarily targeting the voltage-sensor domain II (VSD-II) of Nav channels. By binding to the S3-S4 linker in VSD-II, this compound traps the voltage sensor in its resting state, thereby inhibiting channel activation and shifting the voltage-dependence of activation to more positive potentials[1][2]. Its high affinity and selectivity for Nav1.7 make it an invaluable tool for studying the role of this channel in pain signaling and for the development of novel analgesics[3][4].

Essential Experimental Controls

The use of comprehensive controls is fundamental to the interpretation of this compound electrophysiology data. The following controls should be incorporated into your experimental design.

Vehicle Control

Purpose: To ensure that the solvent used to dissolve this compound has no effect on the measured currents.

Protocol:

  • This compound is a peptide and is typically dissolved in aqueous solutions. A common vehicle is standard extracellular recording solution containing a carrier protein like 0.1% bovine serum albumin (BSA) to prevent the peptide from adhering to surfaces.

  • Record baseline currents in the absence of both this compound and its vehicle.

  • Perfuse the cell with the vehicle solution alone (e.g., extracellular solution with 0.1% BSA) for the same duration and at the same concentration as you would with the this compound solution.

  • Record the currents and compare them to the baseline to ensure no significant changes in channel activity are observed.

Negative Control

Purpose: To demonstrate that the observed effects are specific to this compound and not a general consequence of introducing a peptide to the system.

Protocol:

  • Use a scrambled peptide with a similar amino acid composition and length to this compound but with a randomized sequence that is biologically inactive[5].

  • Dissolve the scrambled peptide in the same vehicle as this compound.

  • Apply the scrambled peptide at the same concentration as this compound and record the channel activity.

  • No significant effect on the ion channel is expected.

Positive Control

Purpose: To confirm that the experimental setup is capable of detecting the inhibition of the target channel.

Protocol:

  • For Nav1.7 and other tetrodotoxin-sensitive (TTX-S) sodium channels, a potent and well-characterized blocker like Tetrodotoxin (TTX) can be used[6]. Apply a saturating concentration of TTX (e.g., 300 nM) at the end of the experiment to confirm the presence of TTX-S channels.

  • For tetrodotoxin-resistant (TTX-R) sodium channels like Nav1.8, a specific blocker such as A-803467 can be utilized.

  • For calcium channels, known blockers like Nifedipine for L-type or ω-conotoxin GVIA for N-type channels can be employed, depending on the channel subtype being investigated for off-target effects.

Off-Target Effect Controls

Purpose: this compound can exhibit activity at other Nav and some CaV channel subtypes, albeit at lower potencies[2][7][8]. It is crucial to assess the selectivity of this compound in your experimental system.

Protocol:

  • Express different ion channel subtypes (e.g., Nav1.2, Nav1.5, Nav1.6, Cav3.1, Cav3.2) in a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells).

  • Perform dose-response experiments with this compound on each channel subtype to determine the IC50 values.

  • Compare the IC50 for Nav1.7 to those of other channels to quantify the selectivity of this compound.

Data Presentation: this compound Potency

Summarizing quantitative data in a structured format is essential for clear communication and comparison of results.

Channel SubtypeIC50 (nM)SpeciesExpression SystemReference
hNav1.70.3HumanHEK293[3]
hNav1.1>100HumanHEK293[9]
hNav1.241HumanOocyte[1]
rNav1.3>100RatHEK293[9]
hNav1.4>100HumanHEK293[9]
hNav1.579HumanOocyte[1]
hNav1.626HumanOocyte[1]
hNav1.8>100HumanHEK293[9]
hCav3.1>1000HumanHEK293[8]
hCav3.2Preferential BlockHumanHEK293[8]

Table 1: Potency (IC50) of this compound on various voltage-gated ion channels.

Experimental Protocols

The following are detailed protocols for key electrophysiology experiments involving this compound. These protocols are based on the whole-cell patch-clamp configuration.

Protocol 1: Determining the IC50 of this compound on Nav1.7

Objective: To determine the concentration of this compound that causes 50% inhibition of the Nav1.7 current.

Materials:

  • HEK293 cells stably expressing human Nav1.7.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • This compound stock solution.

  • Vehicle control solution (extracellular solution + 0.1% BSA).

  • Positive control: Tetrodotoxin (TTX).

Procedure:

  • Establish a stable whole-cell recording from a Nav1.7-expressing cell.

  • Record baseline Nav1.7 currents by applying a voltage step protocol (e.g., from a holding potential of -120 mV to a test potential of -10 mV for 20 ms, repeated every 10 seconds).

  • Perfuse the cell with the vehicle control solution for 2-3 minutes and record the currents to ensure no effect.

  • Apply increasing concentrations of this compound (e.g., 0.01 nM to 100 nM), allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).

  • Record the peak inward current at each concentration.

  • After the highest concentration, apply a saturating concentration of TTX (e.g., 300 nM) to confirm the recorded current is from TTX-sensitive Nav channels.

  • Data Analysis:

    • Normalize the peak current at each this compound concentration to the baseline current.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Assessing the Voltage-Dependence of this compound Block

Objective: To characterize the effect of this compound on the voltage-dependent activation of Nav1.7.

Procedure:

  • Following the establishment of a whole-cell recording, record a family of currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments from a holding potential of -120 mV).

  • Apply a concentration of this compound that produces a submaximal block (e.g., the IC50 concentration).

  • Once the block has reached a steady state, repeat the same series of voltage steps.

  • Data Analysis:

    • Convert the peak current at each voltage step to conductance (G) using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for sodium.

    • Normalize the conductance at each voltage to the maximum conductance (Gmax).

    • Plot the normalized conductance as a function of the test potential for both control and this compound conditions.

    • Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k). A positive shift in V1/2 indicates inhibition of activation.

Protocol 3: Investigating the Reversibility of this compound Block

Objective: To determine if the inhibitory effect of this compound can be reversed by strong membrane depolarization.

Procedure:

  • Apply this compound to achieve a steady-state block of the Nav current.

  • Use a voltage protocol that includes a strong, prolonged depolarizing prepulse (e.g., to +100 mV for varying durations from 10 ms to >500 ms) before a test pulse to elicit the Nav current[10].

  • A brief return to the holding potential (e.g., 20 ms at -120 mV) between the prepulse and the test pulse is necessary to allow recovery from fast inactivation.

  • Data Analysis:

    • Measure the peak current of the test pulse following prepulses of different durations.

    • Plot the peak current as a function of the prepulse duration. An increase in current with longer prepulses indicates voltage-dependent reversal of the block.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

ProTxII_Mechanism ProTx_II ProTx_II VSD_II VSD_II ProTx_II->VSD_II Binds to S3-S4 linker Nav1_7 Nav1_7 VSD_II->Nav1_7 Traps in resting state Nav1_7_inactive Nav1_7_inactive Nav1_7->Nav1_7_inactive Inhibits Activation

Electrophysiology_Protocols cluster_IC50 IC50 Determination cluster_Vdep Voltage-Dependence cluster_Reversal Reversibility Test ic50_start Baseline Recording ic50_dose Apply Increasing [this compound] ic50_start->ic50_dose ic50_record Record Peak Current ic50_dose->ic50_record ic50_analysis Hill Plot Analysis ic50_record->ic50_analysis vdep_start Record Control Current Family vdep_protx Apply this compound vdep_start->vdep_protx vdep_record Record this compound Current Family vdep_protx->vdep_record vdep_analysis Boltzmann Fit (G/Gmax vs. V) vdep_record->vdep_analysis rev_start Establish this compound Block rev_prepulse Apply Depolarizing Prepulse rev_start->rev_prepulse rev_record Record Test Pulse rev_prepulse->rev_record rev_analysis Plot I_peak vs. Prepulse Duration rev_record->rev_analysis

References

Troubleshooting & Optimization

Navigating ProTx II Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the potent Nav1.7 inhibitor ProTx II, achieving optimal solubility in experimental buffers is paramount for reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the handling and application of this peptide toxin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?

A1: For initial reconstitution, sterile, high-purity water is recommended. Some suppliers also suggest the option of using a saline buffer. A maximum concentration of 1-2 mg/mL is advisable for stock solutions.

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

A2: Cloudiness or precipitation indicates that the peptide may be aggregating or has come out of solution. First, ensure the vial was properly warmed to room temperature before reconstitution and gently agitated. If precipitation persists, brief sonication may help to redissolve the peptide. It is also crucial to visually inspect the solution before use; a properly solubilized peptide solution should be clear.

Q3: Can I use organic solvents like DMSO to dissolve this compound?

A3: While DMSO is a common solvent for many peptides, for this compound, initial reconstitution in water or a saline buffer is generally recommended. If using DMSO for subsequent dilutions into aqueous buffers, it is critical to keep the final concentration of DMSO low (typically <1%) to avoid potential artifacts in biological assays.

Q4: How can I prevent this compound from sticking to plasticware?

A4: To mitigate the loss of this compound due to adsorption to plastic surfaces, especially at low concentrations, it is highly recommended to include a carrier protein, such as 0.1% (w/v) bovine serum albumin (BSA), in your experimental buffers.[1] Using low-adhesion polypropylene tubes can also be beneficial.

Q5: What are the recommended storage conditions for this compound?

A5: Lyophilized this compound should be stored at -20°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Solubility/Precipitation - High peptide concentration- Inappropriate solvent or buffer pH- Aggregation- Reconstitute at a lower concentration (≤ 1-2 mg/mL).- Ensure the buffer pH is compatible with the peptide's isoelectric point.- Add 0.1% BSA to the buffer to prevent aggregation and non-specific binding.[1]- Gentle warming or brief sonication can aid in redissolving the peptide.
Loss of Activity - Adsorption to labware- Repeated freeze-thaw cycles- Improper storage- Include 0.1% BSA in the experimental buffer.[1]- Prepare and store single-use aliquots at -80°C.- Store lyophilized peptide at -20°C and reconstituted aliquots at -80°C.
Inconsistent Assay Results - Inaccurate peptide concentration due to incomplete solubilization- Peptide degradation- Visually confirm complete dissolution before use.- Centrifuge the vial before initial reconstitution to ensure all powder is at the bottom.- Use freshly prepared dilutions for each experiment.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.

  • Equilibrate : Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Centrifuge : Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.

  • Reconstitute : Add the appropriate volume of sterile, high-purity water or a suitable saline buffer to achieve a stock concentration of 1 mg/mL.

  • Dissolve : Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Inspect : Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store : Prepare single-use aliquots in low-adhesion polypropylene tubes and store them at -80°C.

Protocol 2: Preparation of Working Solution for Electrophysiology

This protocol describes the preparation of a this compound working solution for use in patch-clamp electrophysiology experiments.

  • Thaw : Thaw a single-use aliquot of the this compound stock solution on ice.

  • Prepare Extracellular Buffer : Prepare the desired extracellular recording solution. A typical formulation includes (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.

  • Add Carrier Protein : To prevent non-specific binding and improve stability, supplement the extracellular buffer with 0.1% (w/v) bovine serum albumin (BSA).[1]

  • Dilute : Serially dilute the this compound stock solution into the BSA-containing extracellular buffer to achieve the final desired experimental concentration.

  • Filter : It is good practice to filter the final working solution through a 0.22 µm syringe filter before perfusion onto the cells.

  • Use Freshly : Use the prepared working solution on the same day.

Visualizing this compound's Mechanism and Application

To further aid researchers, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

ProTxII_Signaling_Pathway cluster_membrane Cell Membrane Nav17 Nav1.7 Channel (Resting State) Nav17_open Nav1.7 Channel (Open State) Nav17->Nav17_open Activation Blocked VSD_II Voltage-Sensing Domain II (VSD-II) Na_influx Na+ Influx Nav17_open->Na_influx Allows VSD_II->Nav17 Traps in resting state ProTxII This compound ProTxII->VSD_II Binds to S3-S4 loop Depolarization Membrane Depolarization Depolarization->Nav17 Activates No_AP Inhibition of Action Potential Na_influx->No_AP Prevents

Caption: this compound mechanism of action on the Nav1.7 channel.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized This compound in Water/Saline (1 mg/mL Stock) start->reconstitute prepare_buffer Prepare Extracellular Buffer with 0.1% BSA reconstitute->prepare_buffer dilute Prepare Serial Dilutions of this compound in Buffer prepare_buffer->dilute patch_clamp Perform Patch-Clamp Electrophysiology dilute->patch_clamp data_analysis Analyze Inhibition of Nav1.7 Currents patch_clamp->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for using this compound.

References

ProTx II Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of ProTx II in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. Its primary target is the voltage-gated sodium channel Nav1.7, for which it exhibits high potency.[1] It acts as a gating modifier, inhibiting channel activation by shifting the voltage dependence to more positive potentials.[1]

Q2: What are the known off-targets of this compound?

This compound can also affect other voltage-gated sodium (Nav) and calcium (Cav) channel subtypes. Notably, it inhibits Nav1.2, Nav1.5, and Nav1.6 with lower potency than Nav1.7.[1] It has also been shown to interact with T-type calcium channels, specifically Cav3.1 and Cav3.2, and the L-type calcium channel Cav1.2.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects primarily involves careful dose selection, using appropriate experimental controls, and employing specific electrophysiological protocols. The following sections provide detailed guidance on these aspects.

Quantitative Data: this compound IC₅₀ Values

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound for its primary target and known off-targets. This data is crucial for selecting an appropriate concentration range to maximize selectivity for Nav1.7.

Ion ChannelIC₅₀ (nM)Notes
hNav1.7 ~0.3 Primary Target
hNav1.2~41Off-target
hNav1.5~79Off-target
hNav1.6~26Off-target
hCav3.1Sub-micromolar to low micromolarOff-target, ProTx I shows higher affinity
hCav3.2Preferentially blocked over other Cav3 subtypesOff-target, can cause a shift in steady-state inactivation
hCav1.2Potent inhibitionOff-target

Note: IC₅₀ values can vary depending on the experimental conditions and expression system.

Experimental Protocols

Solution Preparation and Handling

Proper preparation and handling of this compound are critical for experimental reproducibility.

  • Reconstitution: Reconstitute lyophilized this compound in high-quality sterile water or a buffer appropriate for your experimental system to a stock concentration of 100 µM to 1 mM. To avoid adsorption to plasticware, use low-protein-binding tubes.

  • Aliquotting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or below. For short-term storage (a few days), 4°C is acceptable.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your extracellular recording solution. To prevent peptide loss, it is advisable to include a carrier protein like 0.1% bovine serum albumin (BSA) in the final solution.

Whole-Cell Voltage-Clamp Electrophysiology Protocol for Assessing Nav1.7 Inhibition

This protocol is designed to isolate and measure Nav1.7 currents and can be adapted to assess off-target effects on other channels.

Cell Culture:

  • Use a cell line stably or transiently expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells).

  • Culture cells according to standard protocols, ensuring they are healthy and at an appropriate confluency for patch-clamping.

Solutions:

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~310 mOsm.[2] Cesium Fluoride (CsF) is used to block potassium channels.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~315 mOsm.[2]

Recording Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a hyperpolarized potential of -120 mV to ensure all Nav channels are in the closed, resting state.

  • To elicit currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 50 ms).[3]

  • Record baseline currents in the absence of this compound.

  • Perfuse the cell with the desired concentration of this compound in the external solution. Allow sufficient time for the toxin to equilibrate and the effect to stabilize.

  • Record currents in the presence of this compound using the same voltage protocol.

  • To assess the voltage-dependence of activation, convert peak currents at each voltage step to conductance (G) and fit with a Boltzmann equation.

  • To measure steady-state inactivation, apply a series of 500 ms prepulses to various voltages (e.g., -140 mV to 0 mV) before a test pulse to elicit peak current (e.g., -10 mV).[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No effect of this compound observed. 1. Degraded or improperly stored toxin. 2. Insufficient concentration. 3. Adsorption of the peptide to tubing or reservoirs.1. Use a fresh aliquot of this compound. 2. Verify the concentration and consider a dose-response experiment. 3. Include 0.1% BSA in the external solution.
Inconsistent block between experiments. 1. Variable toxin concentration due to improper mixing or adsorption. 2. Differences in cell health or expression levels. 3. Incomplete washout between applications.1. Ensure thorough mixing of the working solution. 2. Monitor cell health and only use cells with comparable current densities. 3. This compound washout can be slow; ensure a prolonged washout period or use a fresh coverslip for each concentration.
Observed effects at concentrations expected to be selective for Nav1.7 in a system with multiple channel types. 1. The actual IC₅₀ in your system differs from published values. 2. Off-target effects on other Nav or Cav channels.1. Perform a careful dose-response curve in your specific experimental system. 2. Use specific blockers for other channels to isolate the effect on Nav1.7 (e.g., TTX for TTX-sensitive Nav channels, or specific Cav channel blockers if Cav contamination is suspected).
Shift in voltage-dependence is different than expected. 1. this compound can have complex effects on gating. 2. The holding potential may influence the binding of the toxin.1. Analyze both the shift in the midpoint of activation (V₁/₂) and any changes in the slope factor. 2. This compound binds preferentially to the resting state of the channel; ensure a sufficiently negative holding potential (-120 mV) is used.

Visualizations

Signaling Pathways and Experimental Workflows

ProTxII_Mechanism This compound Mechanism of Action ProTxII This compound Nav1_7 Nav1.7 Channel (Primary Target) ProTxII->Nav1_7 High Affinity Off_Target_Nav Other Nav Channels (e.g., Nav1.2, Nav1.5, Nav1.6) ProTxII->Off_Target_Nav Lower Affinity Off_Target_Cav Cav Channels (e.g., Cav1.2, Cav3.1, Cav3.2) ProTxII->Off_Target_Cav Lower Affinity Activation_Gating Activation Gating Nav1_7->Activation_Gating Off_Target_Nav->Activation_Gating Off_Target_Cav->Activation_Gating Voltage_Shift Positive Shift in Voltage-Dependence Activation_Gating->Voltage_Shift Reduced_Current Reduced Na+ Influx Voltage_Shift->Reduced_Current Altered_Excitability Altered Neuronal Excitability Reduced_Current->Altered_Excitability Experimental_Workflow Workflow for Assessing this compound Selectivity start Start prepare_cells Prepare Cells Expressing Target and Off-Target Channels start->prepare_cells prepare_solutions Prepare this compound Stock and Working Solutions prepare_cells->prepare_solutions patch_clamp Perform Whole-Cell Voltage-Clamp prepare_solutions->patch_clamp baseline Record Baseline Currents patch_clamp->baseline apply_protx Apply this compound (Concentration Range) baseline->apply_protx record_effect Record Currents in Presence of this compound apply_protx->record_effect washout Washout this compound record_effect->washout analyze Analyze Data (Dose-Response, G-V Curves) washout->analyze compare Compare IC50 and V1/2 Shifts for Target vs. Off-Targets analyze->compare end End compare->end Troubleshooting_Logic Troubleshooting Logic for Unexpected this compound Effects action action start Unexpected Result Observed check_concentration Is this compound Concentration Appropriate for Nav1.7? start->check_concentration check_controls Are Controls for Off-Targets in Place? check_concentration->check_controls Yes action_dose_response Perform Dose-Response Curve check_concentration->action_dose_response No check_protocol Is the Voltage Protocol Optimal? check_controls->check_protocol Yes action_specific_blockers Use Specific Blockers for Potential Off-Targets check_controls->action_specific_blockers No action_adjust_holding Adjust Holding Potential to -120 mV check_protocol->action_adjust_holding No action_re_evaluate Re-evaluate Data for Complex Gating Effects check_protocol->action_re_evaluate Yes

References

ProTx II Technical Support Center: Troubleshooting Potency Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in ProTx II potency during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My measured IC50 for this compound is significantly higher than the reported sub-nanomolar values for Nav1.7. What are the potential causes?

A1: Discrepancies in this compound potency can arise from several factors throughout the experimental workflow. Here are the most common causes and troubleshooting steps:

  • Peptide Integrity and Handling: this compound is a 30-amino acid peptide with three disulfide bonds that are crucial for its structure and function.[1] Improper storage or handling can lead to degradation or scrambling of these bonds, reducing potency.

    • Troubleshooting:

      • Storage: Store lyophilized this compound at -20°C or -80°C as recommended by the supplier.[2][3] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles.[3]

      • Reconstitution: Use high-purity water or a recommended buffer to reconstitute the peptide.[2] Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.

      • Peptide Quality: If potency issues persist, consider purchasing a new batch of this compound from a reputable supplier and performing quality control.

  • Experimental Conditions: The composition of your recording solutions can significantly impact this compound activity.

    • Troubleshooting:

      • Adsorption to Surfaces: Peptides can adsorb to plasticware. To minimize this, use low-retention plasticware and include a carrier protein like 0.1% bovine serum albumin (BSA) in your solutions.

      • Divalent Cations: The presence of divalent cations, such as Ba²⁺, can electrostatically screen surface charges and affect the toxin-channel interaction.[4] Ensure your extracellular solutions are consistent across experiments.

  • Electrophysiology Protocol: The voltage protocol used to elicit currents can dramatically influence the apparent potency of this compound.

    • Troubleshooting:

      • Holding Potential: this compound preferentially binds to the resting state of the Nav1.7 channel.[5] A depolarized holding potential will favor the inactivated state, reducing the apparent affinity of the toxin. Maintain a hyperpolarized holding potential (e.g., -120mV to -140mV) to ensure a larger population of channels is in the resting state available for binding.[4]

      • Prepulse Voltage: Strong positive prepulses can cause voltage-dependent dissociation of this compound from the channel, leading to an underestimation of its potency.[5][6] If your protocol includes a prepulse, consider its potential impact on toxin binding.

Q2: I am observing inconsistent block of Nav channels from day to day, even with the same stock solution. What could be the cause?

A2: This day-to-day variability often points to issues with the stability of the diluted this compound solution or subtle changes in the experimental setup.

  • Working Solution Stability: this compound in dilute solutions can be prone to degradation or adsorption over time.

    • Troubleshooting: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid using working solutions that have been stored for extended periods, even at 4°C.

  • Cellular Health and Expression Levels: The health and expression density of the cells used in your assay can influence the observed block.

    • Troubleshooting:

      • Monitor cell health and passage number. Use cells within a consistent passage range for your experiments.

      • Ensure consistent expression levels of the target channel. Significant variations in current density may affect the toxin-to-channel ratio and the resulting block.

Q3: Does this compound have off-target effects that could be confounding my results?

A3: Yes, while this compound is highly selective for Nav1.7, it does interact with other voltage-gated ion channels, which could be a factor depending on your experimental system.[7]

  • Known Off-Target Channels: this compound can inhibit other Nav channel subtypes and some voltage-gated calcium channels (Cav).[7] The potency for these off-targets is significantly lower than for Nav1.7.[1][8]

    • Troubleshooting:

      • Be aware of the ion channel expression profile of your experimental system. If your cells endogenously express other this compound-sensitive channels, the observed effect may not be solely due to Nav1.7 inhibition.

      • Use specific blockers for other channels if you suspect off-target effects are contributing to your results.

Quantitative Data Summary

The following tables summarize the reported potency of this compound on various voltage-gated sodium and calcium channels.

Table 1: this compound Potency (IC50) on Voltage-Gated Sodium Channels (Nav)

Channel SubtypeReported IC50Reference(s)
Nav1.7~0.3 nM[7][8][9]
Nav1.2~41 nM[1]
Nav1.5~79 nM[1]
Nav1.6~26 nM[1]

Table 2: this compound Potency on Voltage-Gated Calcium Channels (Cav)

Channel SubtypeEffectReference(s)
Cav1.2 (L-type)Potent Inhibition[1][7]
Cav3.1 (T-type)Inhibition[1]
Cav3.2 (T-type)Weaker Interaction[1][7]

Experimental Protocols

Protocol 1: Quality Control of this compound Stock Solution via Electrophysiology

This protocol outlines a basic electrophysiology experiment to verify the potency of a new batch of this compound.

  • Cell Preparation: Use a stable cell line expressing human Nav1.7 channels (e.g., HEK293 cells). Plate cells onto appropriate coverslips for patch-clamp recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Preparation:

    • Reconstitute lyophilized this compound in high-purity water to create a concentrated stock solution (e.g., 100 µM). Aliquot and store at -80°C.

    • On the day of the experiment, prepare serial dilutions in the external solution containing 0.1% BSA to achieve the desired final concentrations (e.g., 0.1 nM, 0.3 nM, 1 nM, 3 nM, 10 nM).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings.

    • Hold the cell at a hyperpolarized potential of -120 mV.

    • Elicit Nav1.7 currents using a depolarizing step to 0 mV for 20 ms.

    • Establish a stable baseline current in the external solution.

    • Perfuse the cell with increasing concentrations of this compound, allowing sufficient time for the block to reach steady-state at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the peak current to the baseline current.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50.

Visualizations

ProTxII_Signaling_Pathway cluster_channel Nav1.7 Channel Structure ProTxII This compound Nav17 Nav1.7 Channel (Resting State) ProTxII->Nav17 Binds to VSD-II in resting state Membrane Cell Membrane VSDII Voltage Sensor Domain II (VSD-II) Depolarization Membrane Depolarization Nav17->Depolarization Inhibits activation (Shifts V-dependence) NaInflux Na+ Influx Nav17->NaInflux Prevents NoActionPotential Inhibition of Action Potential Nav17->NoActionPotential Results in ActivationGate Activation Gate (Closed) Depolarization->Nav17 Normally causes activation gate opening ActionPotential Action Potential Propagation NaInflux->ActionPotential Leads to

Caption: Mechanism of this compound inhibition of the Nav1.7 channel.

Troubleshooting_Workflow Start Start: Potency Variability Observed CheckPeptide Check this compound Storage & Handling Start->CheckPeptide CheckProtocol Review Electrophysiology Protocol CheckPeptide->CheckProtocol Proper NewBatch Use a new batch of this compound CheckPeptide->NewBatch Improper CheckSolutions Verify Solution Composition CheckProtocol->CheckSolutions Optimal Voltage OptimizeHolding Optimize Holding Potential (-120mV to -140mV) CheckProtocol->OptimizeHolding Suboptimal Voltage FreshDilutions Prepare Fresh Working Dilutions CheckSolutions->FreshDilutions Aged Solutions AddCarrier Add Carrier Protein (e.g., 0.1% BSA) CheckSolutions->AddCarrier Fresh Solutions NewBatch->CheckProtocol OptimizeHolding->CheckSolutions FreshDilutions->AddCarrier Reassess Re-evaluate Potency AddCarrier->Reassess

Caption: Troubleshooting workflow for this compound potency variability.

References

Technical Support Center: Optimizing ProTx II for Maximal Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ProTx II for the effective and specific inhibition of the Nav1.7 sodium channel. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Nav1.7?

This compound is a 30-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2][3] It functions as a gating modifier toxin, specifically targeting voltage-gated sodium channels.[1][4][5] Its primary mechanism of action on Nav1.7 is to bind to the voltage-sensor domain II (VSD-II) of the channel.[2][4] This binding shifts the voltage-dependence of channel activation to more positive potentials, thereby inhibiting the channel's opening and reducing the sodium current.[1][2][6]

Q2: What is the reported IC50 of this compound for Nav1.7?

This compound is a highly potent inhibitor of Nav1.7, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.3 nM.[1][6][7][8] This high potency makes it a valuable tool for studying Nav1.7 function.

Q3: How selective is this compound for Nav1.7 over other sodium channel subtypes?

This compound displays significant selectivity for Nav1.7. It is approximately 100-fold more selective for Nav1.7 than for other Nav subtypes such as Nav1.2, Nav1.5, and Nav1.6, which have IC50 values in the range of 30-150 nM.[1][6][7]

Q4: Can the inhibitory effect of this compound be reversed?

Yes, the inhibition of sodium channels by this compound can be reversed by strong positive prepulses.[9][10] This voltage-dependent dissociation is a key characteristic of its action as a gating modifier toxin.[9]

Q5: Are there any known off-target effects of this compound?

While highly selective for Nav1.7, this compound can interact with other ion channels at higher concentrations. For instance, ProTx I, a related peptide, has been shown to inhibit the potassium channel Kv2.1 and TRPA1 at submicromolar concentrations.[11] It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition of Nav1.7 current observed. Incorrect this compound concentration. Prepare fresh dilutions of this compound and verify the concentration. Start with a concentration at or above the reported IC50 (e.g., 1 nM) and perform a dose-response curve.
Degradation of this compound. Store this compound stock solutions at -20°C or lower as recommended.[12] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Issues with the experimental setup (e.g., patch-clamp rig, cell health). Ensure the patch-clamp setup is functioning correctly. Use healthy, well-expressing cells. Verify the recording solutions are correctly prepared.
Voltage protocol is not optimal for observing inhibition. This compound's effect is voltage-dependent.[9][10] Use a holding potential that favors the resting state of the channel, where this compound has a higher affinity.[10]
High variability in inhibition between experiments. Inconsistent this compound application. Ensure consistent and complete perfusion of the cell with the this compound-containing solution.
Cell-to-cell variability in Nav1.7 expression. Use a stable cell line with consistent Nav1.7 expression levels. If using primary neurons, be aware of inherent biological variability.
Lipid membrane composition affecting this compound interaction. The interaction of this compound with the lipid membrane is a prerequisite for its inhibitory activity.[13] Be mindful that different cell types or preparations may have varying membrane compositions.
Apparent loss of this compound activity over time during the experiment. Voltage-dependent dissociation of this compound. Strong depolarizing pulses can cause this compound to unbind.[9][10] If repeated strong depolarizations are used, re-application of this compound may be necessary.
Washout of the peptide. Ensure continuous perfusion with the this compound solution during the recording period where inhibition is desired.
Off-target effects observed. This compound concentration is too high. Use the lowest concentration of this compound that achieves the desired level of Nav1.7 inhibition. Perform a careful dose-response analysis to determine the optimal concentration.
Presence of other susceptible channels in the experimental system. Characterize the expression of other ion channels in your cells. If necessary, use specific blockers for other channels to isolate the effect on Nav1.7.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of this compound on Various Voltage-Gated Sodium Channel Subtypes

Channel SubtypeIC50 (nM)Reference(s)
Nav1.7 0.3[1][6][7][8]
Nav1.2 41[6]
Nav1.5 79[6]
Nav1.6 26[6]
Other Nav Subtypes 30 - 150[1][7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring Nav1.7 Inhibition by this compound

Objective: To determine the concentration-dependent inhibition of Nav1.7 channels by this compound.

Materials:

  • Cells expressing human Nav1.7 (e.g., HEK293 or CHO cells)

  • This compound stock solution (e.g., 1 µM in a suitable buffer)

  • External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal recording solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Methodology:

  • Prepare a series of working dilutions of this compound in the external recording solution (e.g., 0.1 nM, 0.3 nM, 1 nM, 3 nM, 10 nM).

  • Culture cells expressing Nav1.7 on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external recording solution.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -120 mV.

  • Elicit Nav1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms.

  • Record baseline currents in the absence of this compound.

  • Perfuse the cell with the lowest concentration of this compound and wait for the effect to stabilize (typically 2-5 minutes).

  • Record the Nav1.7 currents in the presence of the toxin.

  • Repeat steps 9 and 10 for each increasing concentration of this compound.

  • To determine the reversibility, wash out the toxin with the external solution.

  • Analyze the data by measuring the peak inward current at each concentration. Normalize the current to the baseline and plot the concentration-response curve to calculate the IC50 value.

Visualizations

ProTxII_Mechanism_of_Action cluster_membrane Cell Membrane ProTxII_membrane This compound VSDII Voltage-Sensor Domain II (VSD-II) ProTxII_membrane->VSDII Binds to Nav17 Nav1.7 Channel (Resting State) Activation_Gate Activation Gate (Closed) Nav17->Activation_Gate ProTxII_extracellular This compound (Extracellular) ProTxII_extracellular->ProTxII_membrane Binds to membrane VSDII->Nav17 Inhibition Inhibition of Activation VSDII->Inhibition Stabilizes resting state Activation_Gate->Inhibition Prevents opening

Caption: this compound binds to the cell membrane and then to the VSD-II of the Nav1.7 channel, inhibiting its activation.

Experimental_Workflow_Patch_Clamp start Start cell_prep Prepare Nav1.7- expressing cells start->cell_prep patch Establish Whole-Cell Patch Clamp cell_prep->patch baseline Record Baseline Nav1.7 Currents patch->baseline apply_protx Apply this compound (Increasing Concentrations) baseline->apply_protx record_inhibition Record Inhibited Nav1.7 Currents apply_protx->record_inhibition record_inhibition->apply_protx Next Concentration washout Washout this compound record_inhibition->washout analyze Analyze Data & Calculate IC50 washout->analyze end_node End analyze->end_node

Caption: Workflow for determining this compound's IC50 on Nav1.7 using patch-clamp electrophysiology.

Troubleshooting_Logic start Problem: No/Low Inhibition check_conc Check this compound Concentration & Freshness start->check_conc check_setup Verify Experimental Setup & Cell Health start->check_setup check_protocol Optimize Voltage Protocol start->check_protocol solution Solution Found check_conc->solution If resolved check_setup->solution If resolved check_protocol->solution If resolved

Caption: A logical approach to troubleshooting common issues with this compound experiments.

References

Addressing slow wash-out of ProTx II in electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers using ProTx II in electrophysiology experiments, with a particular focus on its slow wash-out.

Frequently Asked Questions (FAQs)

Q1: Why is the wash-out of this compound so slow in my electrophysiology experiments?

A1: The slow wash-out of this compound is an inherent characteristic of the toxin due to its high binding affinity for voltage-gated sodium channels (NaV), particularly the NaV1.7 subtype. This compound is a gating modifier toxin that binds to the voltage-sensor domain of the channel.[1][2][3][4] This high-affinity interaction results in a slow dissociation rate, leading to prolonged channel block even after the toxin has been removed from the perfusion solution. The toxin-induced inhibition has been described as "resistant to washout."

Q2: Can the slow wash-out of this compound be accelerated?

A2: Yes, the dissociation of this compound from the NaV channel is voltage-dependent. Applying strong positive depolarizing pulses to the cell membrane can facilitate the unbinding of the toxin and accelerate the wash-out process.[1] Additionally, including a carrier protein like Bovine Serum Albumin (BSA) in the wash-out solution can help to reduce non-specific binding of the peptide to the perfusion system and the experimental chamber, which may also contribute to a faster and more complete wash-out.

Q3: What is the mechanism of action of this compound?

A3: this compound is a gating modifier toxin that inhibits NaV channels by binding to the S3-S4 linker in the voltage-sensor domain II (VSD-II).[3] This binding traps the voltage sensor in its resting state, shifting the voltage-dependence of channel activation to more positive potentials and thereby reducing the sodium current.[2][5]

Q4: How does the binding affinity of this compound vary across different NaV channel subtypes?

A4: this compound exhibits high affinity for several NaV channel subtypes but is particularly potent in blocking NaV1.7. This high affinity contributes to its slow dissociation and, consequently, its slow wash-out.

Troubleshooting Guides

Issue: this compound effect is not reversing or reversing very slowly during wash-out.

Underlying Cause: This is the most common issue encountered with this compound and is due to its high binding affinity and slow off-rate from the NaV channel.

Troubleshooting Steps:

  • Prolonged Wash-out with Standard Extracellular Solution:

    • Description: The most straightforward approach is to perfuse the cell with a toxin-free extracellular solution for an extended period.

    • Protocol: Continuously perfuse the recording chamber with your standard extracellular solution at a steady flow rate. Monitor the recovery of the sodium current over time. Be prepared for wash-out to take significantly longer than for many small-molecule drugs.

  • Incorporate Bovine Serum Albumin (BSA) into the Wash-out Solution:

    • Description: BSA is a protein that can act as a "carrier" to bind free this compound in the solution and on the surfaces of the perfusion tubing and chamber, thereby reducing non-specific binding and potentially accelerating the removal of the toxin from the vicinity of the cell.

    • Protocol: Prepare a wash-out solution containing 0.1% BSA in your standard extracellular solution. Perfuse the chamber with this solution following the this compound application.

  • Utilize a Voltage-Dependent Dissociation Protocol:

    • Description: Since this compound dissociation is facilitated by membrane depolarization, applying a series of strong positive voltage steps can actively "push" the toxin off the channel.[1]

    • Protocol:

      • Begin perfusing the cell with either the standard extracellular solution or the BSA-containing wash-out solution.

      • Apply a train of depolarizing pulses. A recommended starting protocol is to apply pulses to +100 mV for a duration of 500 ms, repeated at a frequency of 1 Hz.

      • Monitor the recovery of the sodium current between the depolarizing pulses by applying your standard test pulse. The recovery should be noticeably faster with this protocol.

Experimental Workflow for this compound Wash-out

G cluster_prep Preparation cluster_application Toxin Application cluster_washout Wash-out Strategies cluster_recovery Recovery Monitoring start Start Experiment cell_prep Obtain Stable Whole-Cell Recording start->cell_prep apply_protx Apply this compound (e.g., 10 nM) cell_prep->apply_protx measure_effect Measure NaV Current Inhibition apply_protx->measure_effect washout_choice Initiate Wash-out measure_effect->washout_choice standard_wash Standard Perfusion washout_choice->standard_wash Basic bsa_wash Perfusion with 0.1% BSA washout_choice->bsa_wash Improved voltage_wash Voltage Protocol + Perfusion washout_choice->voltage_wash Accelerated monitor_recovery Monitor Current Recovery standard_wash->monitor_recovery bsa_wash->monitor_recovery voltage_wash->monitor_recovery end_exp Experiment End monitor_recovery->end_exp

Caption: Experimental workflow for applying and washing out this compound.

Data Summary

Table 1: this compound IC50 Values for Various NaV Subtypes

NaV SubtypeIC50 (nM)
hNaV1.70.3
hNaV1.252.9
hNaV1.3109.9
hNaV1.4107.6
hNaV1.579.4

Note: IC50 values can vary depending on the experimental conditions and expression system.

Key Experimental Protocols

Protocol 1: Standard Perfusion Wash-out
  • Prepare Solutions:

    • Extracellular solution (e.g., Tyrode's solution)

    • This compound stock solution (e.g., 1 µM in extracellular solution with 0.1% BSA to prevent sticking)

    • Working concentration of this compound (e.g., 10 nM in extracellular solution)

  • Procedure:

    • Establish a stable whole-cell patch-clamp recording.

    • Record baseline NaV currents using a suitable voltage protocol (e.g., a step depolarization from -100 mV to -10 mV).

    • Perfuse the cell with the working concentration of this compound until a stable level of inhibition is reached.

    • Switch the perfusion to the toxin-free extracellular solution.

    • Maintain a constant perfusion rate and monitor the recovery of the NaV current by applying the test pulse periodically (e.g., every 30-60 seconds).

    • Continue washing until the current returns to baseline or reaches a stable, partially recovered level.

Protocol 2: Accelerated Wash-out with Voltage Protocol and BSA
  • Prepare Solutions:

    • Extracellular solution

    • This compound stock and working solutions as in Protocol 1.

    • Wash-out solution: Extracellular solution containing 0.1% BSA.

  • Procedure:

    • Follow steps 1-3 from Protocol 1.

    • Switch the perfusion to the wash-out solution containing 0.1% BSA.

    • Immediately begin applying a voltage-clamp protocol consisting of a train of strong depolarizing pulses. For example:

      • Holding potential: -100 mV

      • Depolarizing pulse: +100 mV for 500 ms

      • Inter-pulse interval: 500 ms (at holding potential)

      • During the inter-pulse interval, apply a brief test pulse (e.g., to -10 mV for 20 ms) to monitor current recovery.

    • Continue this protocol until the current has recovered to the desired level.

This compound Binding and Dissociation Pathway

G cluster_binding Binding (High Affinity) cluster_dissociation Dissociation (Slow) cluster_accelerated Accelerated Dissociation ProTx_free Free this compound Bound_complex This compound-NaV Complex (Inhibited State) ProTx_free->Bound_complex Association (Fast) BSA BSA in Solution ProTx_free->BSA Binding to BSA NaV_channel NaV Channel (Resting State) Bound_complex->NaV_channel Spontaneous Dissociation (Slow) Depolarization Strong Depolarization Bound_complex->Depolarization Voltage-dependent Unbinding Depolarization->NaV_channel

Caption: this compound binding and dissociation pathways.

References

Technical Support Center: Mitigating ProTx II-Induced Mast Cell Degranulation In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of mast cell degranulation caused by the Nav1.7 blocker, ProTx II, in in vivo experiments.

Troubleshooting Guide

This guide provides a question-and-answer format to directly address specific issues encountered during in vivo studies with this compound.

Q1: My in vivo experiment with this compound is showing signs of an allergic-type reaction (e.g., local edema, scratching behavior, systemic anaphylaxis). How can I confirm this is due to mast cell degranulation?

A1: It is crucial to first confirm that the observed adverse effects are indeed mediated by mast cell degranulation. This can be achieved through the following experimental approaches:

  • Histological Analysis: Collect tissue samples from the site of this compound administration (e.g., skin) and perform histological staining with toluidine blue. An increase in degranulated mast cells at the injection site compared to vehicle control will provide direct evidence.

  • Plasma Histamine Measurement: Shortly after this compound administration, collect blood samples and measure plasma histamine levels using an ELISA kit. A significant increase in circulating histamine is a strong indicator of systemic mast cell activation.

  • Mast Cell-Deficient Mouse Models: Utilize mast cell-deficient mouse strains (e.g., KitW/W-v mice) alongside wild-type controls. A significant reduction or absence of the adverse reaction in the mast cell-deficient mice following this compound administration would confirm the role of mast cells.

Q2: I have confirmed that this compound is causing mast cell degranulation in my animal model. What are the primary strategies to mitigate this off-target effect?

A2: There are two main strategies to address this compound-induced mast cell degranulation in vivo:

  • Pharmacological Blockade of the Mast Cell Receptor: Co-administration of an antagonist for the receptor responsible for this compound-mediated mast cell activation. Evidence strongly suggests that this compound activates mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2).

  • Use of this compound Analogues with Reduced Mast Cell Activity: Several research groups have developed analogues of this compound that retain high affinity for Nav1.7 but exhibit significantly lower potency in activating mast cells.

Q3: How can I implement the pharmacological blockade strategy using an MRGPRX2 antagonist?

A3: The use of a specific MRGPRX2 antagonist is a promising approach. Here is a general experimental workflow:

  • Antagonist Selection: Choose a potent and selective MRGPRX2 antagonist. Several small molecule antagonists have been described in the literature, such as EP262 and EP9907.[1]

  • Dose-Response and Timing: Conduct a pilot study to determine the optimal dose and timing of antagonist administration relative to this compound injection. This will likely involve administering the antagonist (e.g., orally or intraperitoneally) at a set time (e.g., 30-60 minutes) before the subcutaneous or systemic administration of this compound.[2][3]

  • Assessment of Efficacy: Evaluate the reduction in mast cell degranulation using the methods described in A1 (e.g., Evans blue extravasation assay, plasma histamine levels).

Q4: Where can I find information on this compound analogues with reduced mast cell degranulation, and how do I select one?

A4: Several studies have focused on engineering this compound to reduce its interaction with mast cells. When selecting an analogue, consider the following:

  • Potency at Nav1.7: Ensure the analogue retains high potency for your target, Nav1.7.

  • Reduced Mast Cell Activation: Look for quantitative data (e.g., EC50 or IC50 values for histamine release or β-hexosaminidase release assays) demonstrating significantly lower activity on mast cells compared to wild-type this compound.

  • In Vivo Efficacy and Tolerability: Prioritize analogues that have been validated in in vivo models and have shown a favorable safety profile.

Frequently Asked Questions (FAQs)

Q: What is the proposed mechanism of this compound-induced mast cell degranulation?

A: The prevailing hypothesis is that this compound, being a cationic peptide, directly activates mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This is an IgE-independent pathway. Activation of MRGPRX2 leads to the activation of G proteins (Gαi and Gαq), which in turn stimulates downstream signaling cascades involving phospholipase C (PLC), the phosphoinositide 3-kinase (PI3K)/AKT pathway, and mitogen-activated protein kinases (MAPKs) like ERK1/2. This signaling cascade culminates in an increase in intracellular calcium and the subsequent degranulation of mast cells, releasing histamine and other inflammatory mediators.[4][5][6][7]

Q: Are there commercially available this compound analogues with reduced mast cell activity?

A: The commercial availability of specific, proprietary this compound analogues developed by pharmaceutical companies may be limited. However, the scientific literature provides sequences and characterization data for several analogues. Researchers may need to synthesize these peptides or collaborate with custom peptide synthesis services.

Q: What are the key differences in experimental design when using an MRGPRX2 antagonist versus a this compound analogue?

A: When using an MRGPRX2 antagonist , you will need to optimize the dose and timing of the antagonist administration in relation to the this compound injection. This adds a variable to your experimental design. When using a This compound analogue , the experimental design is more straightforward as you are replacing the wild-type peptide with a modified version. The primary focus will be on confirming the analogue's on-target efficacy (Nav1.7 blockade) and its reduced off-target effect (mast cell degranulation).

Q: Can I use antihistamines to block the effects of this compound-induced mast cell degranulation?

A: While antihistamines can block the effects of histamine, one of the major mediators released by mast cells, they will not prevent the degranulation event itself. Mast cells release a wide array of other potent inflammatory mediators (e.g., proteases, cytokines, leukotrienes) that contribute to the observed adverse effects. Therefore, using an MRGPRX2 antagonist or a modified this compound analogue is a more comprehensive strategy to mitigate the root cause of the issue.

Data Presentation

Table 1: In Vitro Potency of this compound and its Analogues on Nav1.7 and Mast Cell Activation

PeptideNav1.7 IC50 (nM)Mast Cell Activation (Histamine Release) EC50 (µM)Reference
This compound~0.3~10[6][8]
Analogue 1~0.5>100[6]
Analogue 2~1.2>100[6]

Note: The specific values for analogues are representative and will vary depending on the specific modifications. Researchers should refer to the primary literature for data on specific analogues.

Table 2: In Vitro Potency of Selected MRGPRX2 Antagonists

AntagonistTargetIC50 (nM) for MRGPRX2 InhibitionReference
EP262MRGPRX2~300[9]
C9MRGPRX2~300[9]
Compound BMRGPRX2~0.42[10]

Experimental Protocols

Protocol 1: Evans Blue Extravasation Assay to Quantify Mast Cell-Mediated Vascular Permeability

This protocol is adapted from established methods to assess vascular permeability following intradermal injection of this compound.[5][11][12]

Materials:

  • This compound or this compound analogue

  • MRGPRX2 antagonist (optional)

  • Evans blue dye (0.5% w/v in sterile saline)

  • Anesthetic

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail).

  • Antagonist Pre-treatment (if applicable): Administer the MRGPRX2 antagonist at the predetermined optimal time and dose before this compound challenge.

  • This compound Challenge: Intradermally inject a small volume (e.g., 20 µL) of this compound solution into the dorsal side of one ear. Inject the same volume of vehicle (e.g., saline) into the contralateral ear as a control.

  • Evans Blue Injection: Immediately after the intradermal injections, inject 100 µL of 0.5% Evans blue solution intravenously via the tail vein.

  • Incubation: Allow the dye to circulate for a defined period (e.g., 20-30 minutes).

  • Euthanasia and Tissue Collection: Euthanize the mice and excise the ears.

  • Dye Extraction: Place each ear in a separate tube containing formamide (e.g., 500 µL) and incubate at 55-60°C overnight to extract the Evans blue dye.

  • Quantification: Centrifuge the tubes to pellet any tissue debris. Measure the absorbance of the supernatant at ~620 nm using a spectrophotometer.

  • Data Analysis: The amount of extravasated dye is proportional to the absorbance. Compare the absorbance values from the this compound-injected ears with the vehicle-injected ears and between different treatment groups (e.g., with and without antagonist).

Protocol 2: Passive Cutaneous Anaphylaxis (PCA) Model for Assessing Mast Cell Degranulation

This is a classic model to study mast cell-dependent reactions in vivo and can be adapted to investigate IgE-independent triggers like this compound.[13][14][15][16]

Materials:

  • This compound

  • Evans blue dye (1% w/v in sterile saline containing the challenge agent)

  • Anesthetic

Procedure:

  • Sensitization (Modified for IgE-independent trigger): This step is modified from the classical PCA model. Instead of sensitizing with IgE, this model will rely on the direct activation of mast cells by this compound.

  • Challenge and Dye Injection: Anesthetize the mice. Intravenously inject 100-200 µL of a solution containing this compound and 1% Evans blue dye. The concentration of this compound should be determined in a pilot study to induce a measurable but sub-lethal anaphylactic response.

  • Observation and Scoring: Monitor the animals for signs of anaphylaxis, such as a drop in core body temperature (measured rectally) and visible blueing of the skin, particularly at the ears and paws, indicating vascular leakage.

  • Quantification of Dye Extravasation (Optional): At a defined endpoint (e.g., 30 minutes), euthanize the animals and collect tissues (e.g., ears) for Evans blue extraction and quantification as described in Protocol 1.

  • Mitigation Strategy Assessment: To test the efficacy of an MRGPRX2 antagonist, pre-treat the animals with the antagonist before the this compound/Evans blue challenge. To test a this compound analogue, replace wild-type this compound with the analogue in the challenge solution. A successful mitigation will result in a smaller drop in body temperature and reduced dye extravasation.

Mandatory Visualizations

ProTxII_MastCell_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ProTxII This compound MRGPRX2 MRGPRX2 ProTxII->MRGPRX2 G_protein Gαi / Gαq MRGPRX2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor MAPK ERK1/2 DAG->MAPK Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers AKT AKT PI3K->AKT Activates AKT->Degranulation MAPK->Degranulation Experimental_Workflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_validation In Vivo Validation Adverse_Reaction Adverse Reaction (e.g., edema) to this compound Confirm_MC Confirm Mast Cell Involvement (Histology, Histamine Assay) Adverse_Reaction->Confirm_MC Strategy_Selection Select Mitigation Strategy Confirm_MC->Strategy_Selection MRGPRX2_Antagonist Use MRGPRX2 Antagonist Strategy_Selection->MRGPRX2_Antagonist Pharmacological ProTxII_Analogue Use this compound Analogue Strategy_Selection->ProTxII_Analogue Peptide Engineering InVivo_Assay Perform In Vivo Assay (e.g., Evans Blue Extravasation) MRGPRX2_Antagonist->InVivo_Assay ProTxII_Analogue->InVivo_Assay Data_Analysis Analyze Data (Compare to this compound alone) InVivo_Assay->Data_Analysis Successful_Mitigation Successful Mitigation (Reduced Degranulation) Data_Analysis->Successful_Mitigation

References

Technical Support Center: ProTx-II Analogs - In Vivo Stability & Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo stability and efficacy of ProTx-II analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ProTx-II and its analogs?

A1: ProTx-II is a peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. Its primary mechanism of action is the inhibition of voltage-gated sodium (NaV) channels, with a particularly high affinity for the NaV1.7 subtype, which is a key mediator of pain signals. ProTx-II acts as a gating modifier, binding to the voltage sensor domain II (VSD-II) of the NaV1.7 channel. This binding shifts the voltage dependence of channel activation to more positive potentials, thereby preventing the channel from opening in response to normal physiological stimuli and blocking the propagation of pain signals.[1][2][3] Analogs of ProTx-II are designed to retain this inhibitory mechanism while improving selectivity and in vivo stability.[1][4][5]

Q2: What are the main challenges in developing ProTx-II analogs for in vivo applications?

A2: The primary challenges in the development of ProTx-II analogs for in vivo use include:

  • Poor in vivo stability: Like many peptides, ProTx-II is susceptible to proteolytic degradation in plasma, leading to a short half-life and reduced bioavailability.[6][7][8]

  • Off-target effects: ProTx-II can also inhibit other NaV channel subtypes, such as NaV1.4 (skeletal muscle) and NaV1.5 (cardiac muscle), which can lead to undesirable side effects.[1][2]

  • Mast cell degranulation: Some ProTx-II analogs can cause mast cell degranulation, a non-IgE-mediated anaphylactoid reaction, which poses a safety risk.[4][5]

  • Low membrane permeability: The hydrophilic nature and size of peptides can limit their ability to cross biological membranes to reach their target sites.[6][7]

Q3: What strategies can be employed to improve the in vivo stability of ProTx-II analogs?

A3: Several strategies can be used to enhance the in vivo stability of peptide-based therapeutics like ProTx-II analogs:

  • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids at sites susceptible to proteolysis can increase resistance to enzymatic degradation.[6]

  • N- and C-Terminal Modifications: Capping the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) can protect against exopeptidases.

  • Cyclization: Creating a cyclic peptide structure can reduce conformational flexibility and mask cleavage sites, thereby improving stability.[6]

  • PEGylation: Conjugating polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic size, reducing renal clearance and shielding it from proteases.

  • Fatty Acid Conjugation: Attaching a fatty acid moiety can promote binding to serum albumin, which extends the peptide's circulatory half-life.

Troubleshooting Guides

Peptide Synthesis, Purification, and Handling
Issue Potential Cause(s) Troubleshooting Steps
Low peptide yield after synthesis Incomplete coupling reactions.Optimize coupling reagents and reaction times. Double-couple difficult amino acid residues.
Steric hindrance from protecting groups.Use pseudoproline dipeptides or other specialized amino acids to disrupt secondary structures during synthesis.
Peptide aggregation during purification or storage Hydrophobic interactions between peptide molecules.[9][10][11][12][13]Optimize the purification buffer by adjusting pH or ionic strength.[10][11][12][13] Add organic solvents (e.g., acetonitrile, isopropanol) or chaotropic agents (e.g., guanidine hydrochloride, urea) in low concentrations. Store the lyophilized peptide at -20°C or -80°C and reconstitute just before use.[12]
Formation of intermolecular disulfide bonds.If the peptide contains free cysteines not involved in structural disulfide bridges, consider capping them or replacing them with other amino acids if not critical for activity.
Poor solubility in aqueous buffers High content of hydrophobic amino acids.Reconstitute the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer. Test a range of pH values for the buffer, as solubility is often lowest at the isoelectric point (pI).[12]
In Vitro Efficacy Testing (Whole-Cell Patch Clamp Electrophysiology)
Issue Potential Cause(s) Troubleshooting Steps
Unstable recordings (loss of seal, high leak current) Poor cell health.[14]Use cells at a low passage number and ensure optimal culture conditions. Allow cells to recover adequately after plating.
Pipette drift or mechanical instability.[15]Ensure the micromanipulator is stable and there are no vibrations. Allow the pipette to equilibrate in the bath for a few minutes before patching.
Incorrect internal or external solutions.[15]Verify the osmolarity and pH of all solutions. Filter solutions before use to remove particulates.[14]
No or weak ionic currents Poor expression of NaV1.7 channels.Use a cell line with confirmed high expression of the target channel. If using transient transfection, optimize the transfection protocol.
Channel rundown.Include ATP and GTP in the internal solution to maintain channel activity.[14] Record baseline currents for a stable period before applying the peptide.
Inconsistent IC50 values Peptide adsorption to tubing or pipette.Use low-adsorption materials for perfusion systems. Pre-incubate the perfusion lines with a high concentration of the peptide.
Incomplete washout of the peptide.ProTx-II and its analogs can have slow off-rates. Ensure a sufficiently long washout period. Strong depolarizing pulses may help to unbind the toxin.
Voltage-clamp errors.Monitor and compensate for series resistance. Ensure the voltage drop across the series resistance is minimal.
In Vivo Stability and Efficacy Testing
Issue Potential Cause(s) Troubleshooting Steps
Low peptide concentration in plasma after administration Rapid proteolytic degradation.[7][8]Consider the stability-enhancing modifications mentioned in the FAQs. Co-administer with a protease inhibitor cocktail in initial pharmacokinetic studies to assess the extent of degradation.
Poor absorption from the injection site (for SC or IM administration).[7]Optimize the formulation with absorption enhancers. Consider intravenous administration for initial efficacy studies to ensure systemic exposure.
Lack of efficacy in animal models (e.g., tail-flick test) Insufficient target engagement due to low bioavailability or rapid clearance.[3]Perform pharmacokinetic studies to correlate plasma/tissue concentration with the efficacy readout. Increase the dose or modify the dosing regimen.
The peptide does not cross the blood-nerve barrier.[3]Consider alternative routes of administration, such as intrathecal injection, to deliver the peptide directly to the central nervous system.[1]
Adverse effects observed (e.g., lethargy, paralysis) Off-target activity on other NaV channels (e.g., NaV1.4, NaV1.5).[1]Screen the analog against a panel of NaV channel subtypes to determine its selectivity profile. Modify the peptide sequence to reduce affinity for off-target channels.
Mast cell degranulation.[4][5]Perform an in vitro mast cell degranulation assay (e.g., β-hexosaminidase release assay) to assess this liability. Modify the peptide to reduce its potential to activate mast cells.

Data Presentation

Table 1: In Vitro Potency and Selectivity of ProTx-II and its Analogs against various NaV Channels

PeptidehNaV1.7 IC50 (nM)hNaV1.4 IC50 (nM)hNaV1.5 IC50 (nM)hNaV1.6 IC50 (nM)Selectivity (NaV1.4/NaV1.7)Selectivity (NaV1.5/NaV1.7)
ProTx-II0.3>1007926>333263
PTx2-31277>10,000>10,000>10,000>1428>1428
PTx2-32584>10,000>10,000>10,000>2500>2500
ProTx-II W30L54000>10,000501800>2000

Data compiled from multiple sources for illustrative purposes.[1][3]

Experimental Protocols

In Vitro Efficacy: Whole-Cell Patch Clamp Electrophysiology

This protocol outlines the general procedure for assessing the inhibitory activity of ProTx-II analogs on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

Procedure:

  • Culture HEK293 cells stably expressing hNaV1.7 on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit NaV1.7 currents.

  • Establish a stable baseline recording for at least 5 minutes.

  • Perfuse the cell with the external solution containing the ProTx-II analog at the desired concentration.

  • Record the currents at regular intervals until a steady-state block is achieved.

  • To determine the IC50, apply a range of concentrations of the analog to different cells and plot the percentage of current inhibition against the log of the concentration.

In Vivo Stability: Plasma Stability Assay

This protocol describes a method to assess the stability of a ProTx-II analog in plasma.

Materials:

  • ProTx-II analog stock solution

  • Human or rat plasma

  • Acetonitrile with 1% formic acid (Quenching solution)

  • HPLC-MS/MS system

Procedure:

  • Pre-warm plasma to 37°C.

  • Spike the ProTx-II analog into the plasma to a final concentration of 1 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately add the aliquot to 3 volumes of ice-cold quenching solution to precipitate plasma proteins and stop enzymatic reactions.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide by HPLC-MS/MS.

  • Plot the percentage of the remaining peptide against time to determine the half-life (t1/2) of the analog in plasma.[16]

In Vivo Efficacy: Rat Tail-Flick Test

This protocol is a common method for assessing the analgesic properties of a compound.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimate the rats to the testing environment and the restraining device for several days before the experiment.

  • On the day of the experiment, place a rat in the restraining device, leaving its tail exposed.

  • Focus a beam of radiant heat onto a specific point on the rat's tail.[17]

  • Measure the time it takes for the rat to flick its tail away from the heat source (tail-flick latency). This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[18][19]

  • Administer the ProTx-II analog or vehicle control via the desired route (e.g., subcutaneous, intravenous, or intrathecal).

  • Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, 90, 120 minutes).[18][19]

  • An increase in the tail-flick latency compared to the baseline and the vehicle control group indicates an analgesic effect.

Safety Assessment: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Tyrode's buffer

  • ProTx-II analog

  • Positive control (e.g., Compound 48/80)

  • Triton X-100 (for cell lysis and total release)

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., glycine buffer, pH 10.7)

Procedure:

  • Plate mast cells in a 96-well plate and allow them to adhere.

  • Wash the cells with Tyrode's buffer.

  • Add the ProTx-II analog at various concentrations to the wells. Include wells for vehicle control, positive control, and total release (Triton X-100).

  • Incubate for 30-60 minutes at 37°C.[20]

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.

  • Add the β-hexosaminidase substrate to each well of the new plate and incubate for 60-90 minutes at 37°C.[21]

  • Add the stop solution to each well.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.[20]

Visualizations

ProTx_II_Signaling_Pathway ProTxII ProTx-II Analog Nav17 NaV1.7 Channel (in neuronal membrane) ProTxII->Nav17 Binds to VSDII Voltage Sensor Domain II (VSD-II) ProTxII->VSDII Traps in resting state Nav17->VSDII ActivationGate Activation Gate (Closed) Nav17->ActivationGate VSDII->ActivationGate Prevents opening of NoAP No Action Potential Propagation ActivationGate->NoAP Leads to PainSignal Pain Signal Transmission Blocked NoAP->PainSignal

Caption: ProTx-II analog mechanism of action on the NaV1.7 channel.

Experimental_Workflow_Stability_Efficacy cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis Peptide Analog Synthesis & Purification PatchClamp Whole-Cell Patch Clamp (IC50 on NaV subtypes) Synthesis->PatchClamp Test for Potency & Selectivity MastCell Mast Cell Degranulation (Safety Assessment) Synthesis->MastCell Assess Safety PlasmaStability Plasma Stability Assay (Half-life determination) Synthesis->PlasmaStability Determine Stability Efficacy Efficacy Study (e.g., Tail-Flick Test) PatchClamp->Efficacy Select Lead Candidates PK Pharmacokinetics (Animal Model) PlasmaStability->PK Inform Dosing PK->Efficacy Correlate Exposure with Effect

Caption: General workflow for assessing ProTx-II analog stability and efficacy.

References

ProTx II Technical Support Center: Troubleshooting Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the ProTx II Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for reducing non-specific binding of the potent Nav1.7 channel blocker, this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] It is a potent gating modifier of voltage-gated sodium channels, showing high affinity and selectivity for the human Nav1.7 channel, which is a key target in pain signaling.[1][2][3] this compound also inhibits other sodium channel subtypes (Nav1.1-Nav1.8) and some voltage-gated calcium channels (Cav1.2 and Cav3.2), though with lower potency.[1]

Q2: What causes non-specific binding of this compound?

This compound is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions.[1][4] This structure is crucial for its interaction with the lipid membrane, which is a prerequisite for its binding to the voltage sensor of the sodium channel.[4] However, the hydrophobic patch on this compound can also lead to its non-specific adsorption to hydrophobic surfaces such as certain types of plasticware, as well as non-target proteins and lipids in the experimental system.

Q3: How can I reduce non-specific binding of this compound in my experiments?

Several strategies can be employed to minimize non-specific binding:

  • Use of Blocking Agents: Including blocking agents in your buffers can saturate non-specific binding sites on surfaces and other molecules.

  • Optimization of Buffer Conditions: Adjusting the pH and salt concentration of your experimental buffers can help reduce charge-based and hydrophobic interactions.

  • Proper Selection of Labware: Choosing appropriate plasticware or glassware can significantly reduce the loss of peptide due to surface adsorption.

The following sections provide more detailed protocols and recommendations.

Troubleshooting Guides

Issue 1: Low potency or inconsistent results in electrophysiology experiments.

This may be due to the loss of this compound through non-specific binding to perfusion tubing and recording chambers.

Recommended Solution:

Supplement your extracellular recording solution with a blocking agent. Bovine Serum Albumin (BSA) is commonly used to prevent peptide adhesion.

Experimental Protocol: Preparing this compound Solution for Electrophysiology

  • Prepare Extracellular Solution: Prepare your standard extracellular recording solution (e.g., Hanks' Balanced Salt Solution, HEPES-buffered saline).

  • Add BSA: Add Bovine Serum Albumin (BSA) to the extracellular solution to a final concentration of 0.1% (w/v). Ensure the BSA is of high purity (e.g., "fatty acid-free" or "globulin-free").

  • Dissolve this compound: Dissolve lyophilized this compound in the BSA-containing extracellular solution to the desired final concentration.

  • Vortex and Centrifuge: Gently vortex the solution to ensure complete dissolution and briefly centrifuge to collect the entire volume.

  • Application: Use this solution for your electrophysiology experiments. It is advisable to pre-incubate the perfusion system with the BSA-containing buffer before applying the this compound solution to block non-specific binding sites within the apparatus.

Issue 2: High background signal in binding assays (e.g., ELISA, SPR).

High background can be caused by this compound non-specifically binding to the assay plate or sensor surface.

Recommended Solution:

Incorporate a non-ionic surfactant, such as Tween-20, in your wash and blocking buffers. Adjusting buffer pH and ionic strength can also be beneficial.

Experimental Protocol: Reducing Non-Specific Binding in a Binding Assay

  • Blocking Buffer: Use a blocking buffer containing 1-5% BSA or non-fat milk in a buffered saline solution (e.g., PBS or TBS). The inclusion of 0.05% - 0.1% Tween-20 in the blocking buffer can further reduce hydrophobic interactions.

  • Wash Buffer: Prepare a wash buffer consisting of PBS or TBS with 0.05% - 0.1% Tween-20.

  • This compound Diluent: Dilute this compound in a buffer that is compatible with your assay and consider including 0.1% BSA to prevent aggregation and non-specific binding.

  • Assay Procedure:

    • Coat plates with your target protein and block with the appropriate blocking buffer.

    • Wash the plates thoroughly with the wash buffer.

    • Incubate with this compound.

    • Perform subsequent washes and detection steps as per your standard protocol, ensuring the use of the wash buffer at each step.

Issue 3: Loss of this compound during storage or handling.

This compound can adsorb to the surface of storage vials, leading to a decrease in the effective concentration of the peptide.

Recommended Solution:

Use low-protein-binding microcentrifuge tubes and consider the use of BSA in the storage solution. The choice of glassware versus plasticware should be empirically determined for your specific application.[5]

Recommendations for Storage and Handling:

  • Vials: Use polypropylene tubes that are specifically designed for low protein binding.

  • Solvent: For long-term storage, it is recommended to store this compound lyophilized at -20°C. For stock solutions, dissolve in a buffer containing 0.1% BSA. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

  • Glassware vs. Plasticware: The binding of peptides to surfaces can be unpredictable.[5] While some peptides show lower binding to siliconized glass, others may bind more. It is recommended to test the recovery of this compound from different types of tubes if significant loss is suspected.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and common blocking agents.

Table 1: this compound Activity Profile

TargetIC₅₀Reference
Human Nav1.7 0.3 nM[1][3]
Human Nav1.2 41 nM[6]
Human Nav1.5 79 nM[6]
Human Nav1.6 26 nM[6]
Human Cav1.2 Inhibits[1]
Human Cav3.2 Inhibits[1]

Table 2: Recommended Concentrations of Common Blocking Agents

Blocking AgentApplicationRecommended ConcentrationReference
Bovine Serum Albumin (BSA) Electrophysiology, Binding Assays, Storage0.1% (w/v)[2]
Tween-20 Binding Assays (Wash & Blocking Buffers)0.05% - 0.1% (v/v)[7]

Visualizations

This compound Signaling Pathway and Mechanism of Action

ProTxII_Mechanism cluster_membrane Cell Membrane cluster_effect Effect on Channel Nav17 Nav1.7 Channel Voltage Sensor Domain (VSD) Pore Gating Channel Gating (Opening) Nav17:vsd->Gating Normal Function ProTxII This compound LipidBilayer Lipid Bilayer Interaction ProTxII->LipidBilayer ActionPotential Action Potential Propagation (Pain Signal) NoActionPotential Inhibition of Action Potential Propagation LipidBilayer->Nav17:vsd 2. Binds to VSD Inhibition Inhibition of Activation LipidBilayer->Inhibition 3. Shifts voltage- dependence Gating->ActionPotential Inhibition->NoActionPotential

Caption: Mechanism of this compound inhibition of the Nav1.7 channel.

Experimental Workflow for Reducing Non-Specific Binding

Troubleshooting_Workflow Start Start: Inconsistent or Weak this compound Activity Check_Reagents 1. Prepare Buffers with Blocking Agents Start->Check_Reagents Reagent_Details BSA (0.1%) for e-phys & storage Tween-20 (0.05-0.1%) for assays Check_Reagents->Reagent_Details Check_Labware 2. Select Low-Binding Labware Check_Reagents->Check_Labware Labware_Details Use low-protein-binding tubes. Test recovery from different surfaces. Check_Labware->Labware_Details Run_Experiment 4. Perform Experiment Check_Labware->Run_Experiment Optimize_Buffer 3. Optimize Buffer Conditions (Optional) Buffer_Details Adjust pH and/or salt concentration to minimize charge-based interactions. Optimize_Buffer->Buffer_Details Optimize_Buffer->Run_Experiment Evaluate_Results 5. Evaluate Results Run_Experiment->Evaluate_Results Evaluate_Results->Optimize_Buffer Still Issues Success Successful Mitigation of Non-Specific Binding Evaluate_Results->Success Improved Results Further_Troubleshooting Further Troubleshooting (Contact Technical Support) Evaluate_Results->Further_Troubleshooting No Improvement

Caption: Workflow for troubleshooting this compound non-specific binding.

References

Technical Support Center: Enhancing ProTx II Selectivity for Nav1.7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the selectivity of the peptide toxin ProTx II for the voltage-gated sodium channel Nav1.7.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-targets for this compound, and why is improving selectivity against them crucial?

A1: The primary off-targets for this compound are other subtypes of the voltage-gated sodium channel family, most notably Nav1.1, Nav1.2, Nav1.4, Nav1.5, and Nav1.6.[1][2] Inhibition of these channels can lead to undesirable side effects. For instance, blocking Nav1.4 can cause muscle weakness and motor deficits, while inhibition of Nav1.5, the primary cardiac sodium channel, can lead to cardiotoxicity.[1][3] Improving selectivity is therefore critical to developing a safe and effective analgesic that specifically targets Nav1.7 for pain relief without causing systemic toxicity.

Q2: What is the general mechanism of this compound inhibition of Nav1.7?

A2: this compound is a gating modifier toxin.[4][5] It inhibits Nav1.7 by binding to the voltage-sensing domain (VSD) of the channel, specifically interacting with the S3-S4 loop of domain II (VSD-II).[5][6] This binding shifts the voltage-dependence of channel activation to more depolarized potentials, making it more difficult for the channel to open in response to a stimulus.[7] this compound has been shown to bind to the closed or deactivated state of the channel.[4][5]

Q3: Where can I find structural information to guide my mutagenesis studies?

A3: High-resolution structures of this compound in complex with the human Nav1.7 channel have been determined using cryo-electron microscopy (cryo-EM) and X-ray crystallography.[1][8] These structures reveal the key molecular determinants of the interaction and provide a template for structure-guided drug design.[1] You can find these structures in the Protein Data Bank (PDB). For example, PDB ID 6N4I shows the complex of this compound with the human Nav1.7 channel.[3]

Troubleshooting Guides

Problem 1: My engineered this compound analog shows reduced potency for Nav1.7.

Possible Cause 1: Disruption of key binding interactions.

  • Troubleshooting Tip: Review the published structures of the ProTx-II-Nav1.7 complex to ensure your mutations are not disrupting critical interactions.[1] Key residues on this compound involved in binding to Nav1.7's VSD-II include W5, M6, and residues in the C-terminal region.[1][9] For example, W5 and M6 make contact with the unique F813 residue on the S3 segment of Nav1.7 VSD-II.[1]

Possible Cause 2: Altered interaction with the lipid membrane.

  • Troubleshooting Tip: The interaction of this compound with the cell membrane is a prerequisite for its inhibitory activity on Nav1.7.[5][10] Hydrophobic residues on the surface of this compound anchor the peptide to the cell membrane, positioning it for optimal interaction with the channel.[11] Mutations that reduce the hydrophobicity of this interaction surface can decrease potency. Consider this when designing new analogs.

Possible Cause 3: Incorrect peptide folding or disulfide bond formation.

  • Troubleshooting Tip: this compound has an inhibitory cystine knot (ICK) motif, which is crucial for its structure and function.[7][11] Some mutations can interfere with proper folding and disulfide bond formation. The W7A or W7Q mutation has been reported to improve folding yields.[2][12] Ensure proper peptide synthesis and purification methods are used, and consider analytical techniques like mass spectrometry and NMR to confirm the correct structure.

Problem 2: My this compound analog is not selective enough against Nav1.4 and/or Nav1.5.

Possible Cause 1: Conservation of binding site residues between Nav subtypes.

  • Troubleshooting Tip: The binding site for this compound on the VSD-II is not entirely unique to Nav1.7. To improve selectivity, focus on exploiting the subtle differences in the amino acid sequences of the VSD-II between Nav1.7 and other subtypes like Nav1.4 and Nav1.5. Computational modeling and sequence alignments can help identify these differences.

Possible Cause 2: The introduced mutation enhances binding to off-targets.

  • Troubleshooting Tip: A single mutation can have pleiotropic effects. Systematically test your new analogs against a panel of Nav channel subtypes to create a selectivity profile. For example, the R13D mutation in this compound has been shown to dramatically reduce its toxicity by decreasing its affinity for Nav1.4 while maintaining its effect on Nav1.7.[3][13] This is due to the formation of a strong electrostatic interaction with negatively charged residues in the DII/S3-S4 loop of Nav1.7 that are absent in Nav1.4.[3][13]

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50) of wild-type this compound and some of its engineered analogs against various Nav channel subtypes.

Table 1: IC50 Values of Wild-Type this compound for Human Nav Channel Subtypes

Nav SubtypeIC50 (nM)Reference
hNav1.70.3[7][14]
hNav1.1>30[14]
hNav1.2~41[15]
hNav1.3>30[14]
hNav1.4~39[3]
hNav1.530 - 150[7][14]
hNav1.6~26[15]
hNav1.8>150[14]

Table 2: IC50 Values and Selectivity of Engineered this compound Analogs for hNav1.7

AnaloghNav1.7 IC50 (nM)Selectivity over hNav1.4Selectivity over hNav1.5Reference
JNJ63955918~5>800-fold>100-fold[1][2]
PTx2-31277>1000-fold>1000-fold[1]
PTx2-32584>1000-fold>1000-fold[1][8]
ProTx-II-NHCH30.042Not specifiedNot specified[9]
R13D mutantMaintained analgesic effectDramatically reduced muscle toxicityNot specified[3][13]

Key Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This is the standard method for determining the potency and selectivity of this compound analogs.

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.4, hNav1.5).

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette Solution (Internal): Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • External Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -120 mV.

    • Apply a depolarizing test pulse to elicit a sodium current (e.g., to 0 mV for 20 ms).

    • Apply test pulses at a regular interval (e.g., every 10 seconds).

  • Compound Application: Perfuse the cells with the external solution containing a known concentration of the this compound analog.

  • Data Analysis:

    • Measure the peak sodium current before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration Structure-Based Design Structure-Based Design Peptide Synthesis Peptide Synthesis Structure-Based Design->Peptide Synthesis Purification & Characterization Purification & Characterization Peptide Synthesis->Purification & Characterization Electrophysiology (Nav Panel) Electrophysiology (Nav Panel) Purification & Characterization->Electrophysiology (Nav Panel) IC50 Determination IC50 Determination Electrophysiology (Nav Panel)->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Data Analysis Data Analysis Selectivity Profiling->Data Analysis Iterative Refinement Iterative Refinement Data Analysis->Iterative Refinement Iterative Refinement->Structure-Based Design Refine Design

Caption: Workflow for engineering this compound selectivity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_effect Cellular Effect Nav1_7 Nav1.7 Channel (VSD-II) Activation_Shift Shift in Voltage-Dependence of Activation Nav1_7->Activation_Shift Causes ProTx_II This compound Analog ProTx_II->Nav1_7 Binds to VSD-II Membrane Lipid Bilayer Inhibition Inhibition of Sodium Current Activation_Shift->Inhibition Leads to

Caption: Mechanism of this compound action on Nav1.7.

Logical_Relationship cluster_strategies Key Strategies cluster_considerations Important Considerations Goal Goal: Improve this compound Selectivity for Nav1.7 Rational_Design Rational Design (Structure-Based) Goal->Rational_Design Mutagenesis Site-Directed Mutagenesis Goal->Mutagenesis Comp_Modeling Computational Modeling Goal->Comp_Modeling Off_Target Off-Target Effects (Nav1.4, Nav1.5, etc.) Rational_Design->Off_Target Potency Maintain Potency at Nav1.7 Rational_Design->Potency Mutagenesis->Off_Target Mutagenesis->Potency Folding Peptide Folding & Stability Mutagenesis->Folding Comp_Modeling->Off_Target Comp_Modeling->Potency

References

Navigating ProTx-II Trials: A Technical Guide to Mitigating Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support & Troubleshooting Guide

For researchers and drug development professionals utilizing the potent NaV1.7 inhibitor ProTx-II, managing its off-target toxicity is a critical challenge. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during in vivo animal studies. Our focus is on strategies to minimize toxicity while preserving the analgesic efficacy of this promising therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ProTx-II toxicity in animal models?

A1: The primary driver of ProTx-II toxicity stems from its off-target activity on other voltage-gated sodium (NaV) and calcium (CaV) channels.[1][2][3] Of particular concern is its inhibitory effect on the NaV1.4 channel, which is crucial for skeletal muscle function, leading to potential side effects like myotonia or paralysis.[4] Additionally, ProTx-II can induce mast cell degranulation, contributing to inflammatory and anaphylactoid reactions.[1][5][6][7]

Q2: What are the most effective strategies to reduce ProTx-II toxicity?

A2: The most successful strategy to date is the rational design of ProTx-II analogues with enhanced selectivity for NaV1.7 over off-target channels.[1][5][8][9] This is achieved through specific amino acid substitutions that decrease binding affinity to channels like NaV1.4 while maintaining or improving affinity for NaV1.7.[4] Another key approach is to modify the peptide to reduce its ability to cause mast cell degranulation.[6][7]

Q3: Are there any specific ProTx-II analogues that have shown reduced toxicity in animal studies?

A3: Yes, several analogues have been developed with improved safety profiles. For instance, the R13D mutant of ProTx-II has demonstrated a significant reduction in muscular toxicity in mice while retaining its analgesic effects.[4] This is attributed to the formation of a strong electrostatic interaction with negatively charged amino acid residues in NaV1.7, an interaction that is absent in NaV1.4.[4] Other research efforts have focused on creating analogues with over 1000-fold selectivity for NaV1.7 over other NaV subtypes.[8]

Q4: How can I assess the toxicity of ProTx-II or its analogues in my animal studies?

A4: A combination of behavioral and cellular assays is recommended. To assess neuromuscular toxicity, the Forced Swim Test can be employed to measure endurance and identify motor deficits. For evaluating pain relief (efficacy), the Formalin Test is a standard model for inflammatory pain. To investigate the potential for mast cell degranulation, an in vitro Mast Cell Degranulation Assay can be performed. Detailed protocols for these key experiments are provided below.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High mortality or severe motor impairment in animals at intended therapeutic doses. Off-target effects on NaV1.4 (muscle) or other critical ion channels are likely too high.1. Verify the purity and concentration of your ProTx-II sample. 2. Perform a dose-response study to determine the maximum tolerated dose (MTD). 3. Consider synthesizing or obtaining a ProTx-II analogue with higher selectivity for NaV1.7 (e.g., R13D mutant).[4] 4. Review literature for safety pharmacology data on your specific animal model.[10]
Inconsistent analgesic effect in the formalin test. 1. Improper administration of ProTx-II or formalin. 2. Incorrect timing of behavioral observation. 3. High inter-animal variability.1. Ensure precise subcutaneous injection of formalin into the plantar surface of the hind paw.[11][12] 2. Administer ProTx-II at its predetermined time-to-peak effect before the formalin challenge. 3. Strictly follow the observation time points for both the acute (0-5 min) and inflammatory (15-30 min) phases.[12] 4. Increase the number of animals per group to improve statistical power.
Signs of allergic reaction (e.g., swelling, redness) at the injection site or systemically. Mast cell degranulation induced by ProTx-II.1. Perform a mast cell degranulation assay with your ProTx-II batch to quantify this effect.[13][14] 2. Consider using a ProTx-II analogue designed to have reduced mast cell activating properties.[1][6] 3. Co-administer a mast cell stabilizer as a control to confirm the mechanism, though this may interfere with interpreting the primary effects of ProTx-II.
Difficulty reproducing published IC50 values for ProTx-II on different NaV channels. 1. Variations in electrophysiology protocols or cell lines. 2. Peptide degradation or improper storage.1. Standardize your patch-clamp protocol, including voltage protocols, solutions, and temperature. 2. Ensure ProTx-II is stored correctly (lyophilized at -20°C) and reconstituted in a suitable buffer immediately before use. 3. Use a positive control with a known IC50 to validate your assay.

Quantitative Data Summary

Table 1: In Vitro Selectivity Profile of ProTx-II and Analogues

Compound hNaV1.7 IC50 (nM) hNaV1.2 IC50 (nM) hNaV1.4 IC50 (nM) hNaV1.5 IC50 (nM) hNaV1.6 IC50 (nM) Selectivity (vs. hNaV1.4) Reference
ProTx-II0.341397926~130-fold[4][15]
PTx2-31277>10,000>10,000>10,000>10,000>1428-fold[8]
PTx2-32584>10,000>10,000>10,000>10,000>2500-fold[8]

Table 2: In Vivo Toxicity and Efficacy Data for ProTx-II and R13D Analogue

Compound Dose Forced Swim Test (Endurance) Formalin Test (Analgesia) Reference
ProTx-II (Wild-type)0.75 mg/kgSignificantly reduced swimming timeEffective in reducing pain behavior[4]
R13D-ProTx-II0.75 mg/kgSignificantly prolonged swimming time compared to wild-typeMaintained analgesic effect[4]

Key Experimental Protocols

Forced Swim Test for Assessing Neuromuscular Toxicity

This protocol is adapted from standard procedures to assess behavioral despair, but in the context of ProTx-II, it serves as a functional measure of neuromuscular impairment.

Materials:

  • Cylindrical water tank (e.g., 30 cm height x 20 cm diameter)

  • Water at 24-25°C

  • Video recording equipment

  • Animal-safe disinfectant

  • Dry, warm environment for post-test recovery

Procedure:

  • Fill the tank with water to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).[16]

  • Allow the animal to acclimate to the testing room for at least 30 minutes before the experiment.

  • Administer ProTx-II or the vehicle control at the desired dose and time point.

  • Gently place the mouse into the water tank.

  • Record the animal's behavior for a total of 6 minutes.

  • Continuously monitor the animal for signs of distress. If an animal sinks, it must be removed immediately.[17]

  • After 6 minutes, carefully remove the mouse, gently dry it with a towel, and place it in a warm, dry cage for recovery.

  • Analyze the last 4 minutes of the recording, quantifying the total time the animal spends immobile. A significant increase in immobility or inability to maintain normal swimming posture can indicate neuromuscular toxicity.

  • Thoroughly clean and disinfect the tank between animals.

Formalin Test for Assessing Analgesic Efficacy

This test evaluates the efficacy of ProTx-II in a model of persistent inflammatory pain.

Materials:

  • Clear observation chambers

  • 5% formalin solution (diluted in saline)

  • 30-gauge injection needles and syringes

  • Timer

  • Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

  • Place the mouse in the observation chamber and allow it to acclimate for at least 20-30 minutes.[12]

  • Administer ProTx-II or vehicle control at the predetermined time-to-peak effect.

  • At the appropriate time, gently restrain the mouse and inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[12][18]

  • Immediately return the animal to the observation chamber and start the timer.

  • Observe and quantify the cumulative time the animal spends licking or biting the injected paw. The observation is typically divided into two phases:

    • Phase 1 (Acute Pain): 0-5 minutes post-injection.[12]

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.[12]

  • A reduction in licking/biting time in either phase compared to the vehicle control indicates an analgesic effect.

Mast Cell Degranulation Assay (In Vitro)

This assay determines the potential of ProTx-II to induce the release of inflammatory mediators from mast cells. A common method measures the release of β-hexosaminidase.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Tyrode's buffer

  • ProTx-II and control compounds (e.g., Compound 48/80 as a positive control)

  • Triton X-100 (for cell lysis to determine total β-hexosaminidase release)

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer)

  • 96-well plates

  • Microplate reader (405 nm)

Procedure:

  • Culture mast cells to the appropriate density.

  • Wash and resuspend the cells in Tyrode's buffer.

  • Aliquot the cell suspension into a 96-well plate.

  • Add different concentrations of ProTx-II, vehicle control, positive control (Compound 48/80), and Triton X-100 (for total release) to the respective wells.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Add the β-hexosaminidase substrate to each well and incubate to allow for the colorimetric reaction.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of degranulation for each condition relative to the total release (Triton X-100) and background (vehicle).

Visualizing Mechanisms and Workflows

Diagram 1: ProTx-II Mechanism of Action and Off-Target Toxicity

ProTxII_Toxicity_Pathway cluster_ProTxII ProTx-II Peptide cluster_Channels Voltage-Gated Ion Channels cluster_Cells Cellular Targets cluster_Outcomes Physiological Outcomes ProTxII ProTx-II NaV1_7 NaV1.7 (Nociceptors) ProTxII->NaV1_7 High Affinity Inhibition NaV1_4 NaV1.4 (Skeletal Muscle) ProTxII->NaV1_4 Off-Target Inhibition Other_NaV_CaV Other NaV/CaV Channels ProTxII->Other_NaV_CaV Off-Target Inhibition MastCell Mast Cell ProTxII->MastCell Activation Analgesia Analgesia (Therapeutic Effect) NaV1_7->Analgesia Blocks Pain Signal Muscle_Toxicity Muscle Toxicity (Side Effect) NaV1_4->Muscle_Toxicity Impairs Muscle Function Other_NaV_CaV->Muscle_Toxicity Contributes to Side Effects Inflammation Inflammation (Side Effect) MastCell->Inflammation Degranulation

Caption: Mechanism of ProTx-II action, highlighting both therapeutic and toxic pathways.

Diagram 2: Strategy for Reducing ProTx-II Toxicity through Analogue Design

Analogue_Design_Strategy cluster_Modification Rational Drug Design cluster_Binding Binding Affinity Profile cluster_Outcome Improved In Vivo Profile ProTxII_WT Wild-Type ProTx-II (High Potency, Low Selectivity) Modification Amino Acid Substitution (e.g., R13D) ProTxII_WT->Modification Is Modified ProTxII_Analogue ProTx-II Analogue (e.g., R13D-ProTx-II) Modification->ProTxII_Analogue Results in NaV1_7_Affinity Maintained/Increased Affinity for NaV1.7 ProTxII_Analogue->NaV1_7_Affinity NaV1_4_Affinity Decreased Affinity for NaV1.4 ProTxII_Analogue->NaV1_4_Affinity Mast_Cell_Activity Reduced Mast Cell Activation ProTxII_Analogue->Mast_Cell_Activity Maintained_Efficacy Maintained Analgesia NaV1_7_Affinity->Maintained_Efficacy Reduced_Toxicity Reduced Muscle Toxicity & Inflammation NaV1_4_Affinity->Reduced_Toxicity Mast_Cell_Activity->Reduced_Toxicity

Caption: Logic of ProTx-II analogue design to improve selectivity and reduce toxicity.

Diagram 3: Experimental Workflow for Toxicity and Efficacy Assessment

Experimental_Workflow cluster_Efficacy Efficacy Testing cluster_Toxicity Toxicity Testing start Start: ProTx-II Analogue Ready for In Vivo Testing dose_response Dose-Response & MTD Study start->dose_response mast_cell_assay Mast Cell Degranulation (In Vitro) start->mast_cell_assay formalin_test Formalin Test dose_response->formalin_test forced_swim Forced Swim Test (Neuromuscular Toxicity) dose_response->forced_swim data_analysis Data Analysis & Comparison (Analogue vs. Wild-Type) formalin_test->data_analysis forced_swim->data_analysis mast_cell_assay->data_analysis decision Decision: Proceed to Further Preclinical Studies? data_analysis->decision stop Stop/Refine Analogue decision->stop No proceed Proceed decision->proceed Yes

Caption: Workflow for preclinical evaluation of ProTx-II analogues.

References

ProTx II Technical Support Center: Ensuring Complete Block of Nav1.7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ProTx II for the complete and selective block of the Nav1.7 sodium channel. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Incomplete or weak block of Nav1.7 currents - Suboptimal this compound concentration: The concentration may be too low for the specific cell type or expression system. - Peptide degradation: this compound may have degraded due to improper storage or handling. - Voltage protocol: The holding potential and test pulse may not be optimal for assessing this compound's inhibitory effect. This compound preferentially binds to the deactivated state of the channel.[1]- Titrate this compound concentration to determine the optimal IC50 for your system. The reported IC50 for human Nav1.7 is approximately 0.3 nM.[2][3] - Ensure this compound is stored at -20°C or below and handled according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. - Utilize a holding potential that favors the closed/deactivated state of Nav1.7 (e.g., -100 mV or more negative).
Apparent lack of efficacy in in vivo models - Poor bioavailability/penetration: this compound may not effectively reach the target nerve tissue when administered systemically.[2][4] - Nerve sheath barrier: The perineural sheath can limit the access of peptides to the neuronal membrane.[2]- Consider local administration routes such as intrathecal injection to bypass systemic circulation and directly target the desired neurons.[5] - For ex vivo nerve preparations, desheathing the nerve can improve this compound access.[2]
Off-target effects observed - Cross-reactivity with other Nav subtypes: At higher concentrations, this compound can inhibit other Nav channels such as Nav1.2, Nav1.5, and Nav1.6.[6] - Interaction with other ion channels: this compound has been shown to have effects on certain calcium (Cav3.1) and potassium (Kv2.1) channels at higher concentrations.[6][7]- Use the lowest effective concentration of this compound to maximize selectivity for Nav1.7. - If off-target effects are a concern, consider using engineered this compound analogs with improved selectivity profiles.[5][8][9][10]
Variability between experimental repeats - Inconsistent peptide concentration: Errors in dilution or peptide adsorption to labware. - Cell health and passage number: Variations in cell health or using cells of high passage number can alter channel expression and sensitivity.- Use low-adhesion tubes and pipette tips. Prepare fresh serial dilutions for each experiment. - Maintain a consistent cell culture protocol, using cells within a defined passage number range. Monitor cell health regularly.

Frequently Asked Questions (FAQs)

General

What is this compound and how does it block Nav1.7?

This compound is a 30-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[11] It acts as a gating modifier, binding to the voltage-sensor domain II (VSD-II) of the Nav1.7 channel.[11] This interaction shifts the voltage-dependence of channel activation to more positive potentials, thereby inhibiting the channel from opening in response to depolarization.[6][12]

What is the selectivity profile of this compound?

This compound is highly selective for Nav1.7, with a reported IC50 of approximately 0.3 nM.[2][3][13] It exhibits about 100-fold selectivity over other Nav subtypes.[11] However, at higher concentrations, it can also block other channels.

Experimental Design

What is a typical effective concentration range for this compound in in vitro experiments?

For in vitro patch-clamp electrophysiology, concentrations ranging from 0.1 nM to 10 nM are typically used to achieve a significant to complete block of Nav1.7 currents. The IC50 is approximately 0.3 nM for human Nav1.7.[2][6]

How should I prepare and store this compound solutions?

This compound is typically supplied as a lyophilized powder. It should be reconstituted in a suitable buffer (e.g., containing 0.1% BSA to prevent adsorption) to create a stock solution, which should be aliquoted and stored at -20°C or -80°C. For experiments, fresh dilutions should be made from the stock solution in the appropriate extracellular recording solution.

Data Interpretation

My IC50 value is different from the published values. What could be the reason?

Discrepancies in IC50 values can arise from several factors, including:

  • Expression system: The cellular background can influence channel pharmacology.

  • Splice variants: Different splice variants of Nav1.7 may exhibit slightly different sensitivities.

  • Experimental conditions: Differences in temperature, ionic concentrations, and voltage protocols can all affect the apparent affinity.

Does this compound affect the inactivation kinetics of Nav1.7?

While the primary mechanism of this compound is the inhibition of activation, some studies suggest it can also modulate fast inactivation, likely by interacting with the voltage-sensor domain IV (VSD-IV), although with much lower potency.[1][11][14]

Quantitative Data Summary

ParameterValueChannel Subtype(s)Reference(s)
IC50 ~0.3 nMHuman Nav1.7[2][3][6][13]
IC50 41 nMNav1.2[6]
IC50 79 nMNav1.5[6]
IC50 26 nMNav1.6[6]
Kd 0.3 nMRecombinant hNav1.7[2][4]

Key Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the general steps for assessing the inhibitory effect of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture cells expressing the Nav1.7 channel of interest.
  • Plate cells onto glass coverslips 24-48 hours before the experiment.
  • Use a marker (e.g., GFP) to identify transfected cells.

2. Solutions:

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
  • This compound Solutions: Prepare fresh dilutions of this compound in the external solution at the desired concentrations.

3. Electrophysiological Recording:

  • Transfer a coverslip to the recording chamber on an inverted microscope.
  • Perfuse with external solution.
  • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a transfected cell.
  • Hold the cell at a membrane potential of -100 mV.
  • Evoke Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms) at a regular interval (e.g., every 10 seconds).

4. This compound Application and Data Acquisition:

  • Establish a stable baseline recording of the Nav1.7 current.
  • Perfuse the cell with the external solution containing the desired concentration of this compound.
  • Continue recording until the inhibitory effect of this compound reaches a steady state.
  • To determine the dose-response relationship, apply increasing concentrations of this compound, allowing for washout between applications if the effect is reversible.
  • Analyze the peak inward current amplitude to quantify the degree of block.

Visualizations

This compound Mechanism of Action on Nav1.7

ProTxII_Mechanism cluster_membrane Cell Membrane Nav17 Nav1.7 Channel VSDII Voltage Sensor Domain II (VSD-II) Pore Ion Pore Activation Channel Activation VSDII->Activation Triggers VSDII->Activation Inhibits NaInflux Na+ Influx Pore->NaInflux Allows ProTxII This compound ProTxII->VSDII Binds to Depolarization Membrane Depolarization Depolarization->VSDII Senses Activation->Pore Opens AP Action Potential Propagation NaInflux->AP Leads to

Caption: this compound binds to the Voltage Sensor Domain II (VSD-II) of the Nav1.7 channel, inhibiting its activation in response to membrane depolarization.

Experimental Workflow for Assessing this compound Efficacy

ProTxII_Workflow Start Start: Nav1.7 Expressing Cells Patch Whole-Cell Patch Clamp Start->Patch Baseline Record Baseline Nav1.7 Current Patch->Baseline ApplyProTxII Apply this compound Baseline->ApplyProTxII RecordBlock Record Blocked Nav1.7 Current ApplyProTxII->RecordBlock Washout Washout RecordBlock->Washout Analysis Data Analysis: - % Block - IC50 Calculation RecordBlock->Analysis RecordRecovery Record Recovery (optional) Washout->RecordRecovery RecordRecovery->Analysis End End Analysis->End

Caption: A typical experimental workflow for quantifying the inhibitory effect of this compound on Nav1.7 channels using whole-cell patch-clamp electrophysiology.

Nav1.7 Signaling in Nociception

Nav17_Signaling cluster_neuron Nociceptive Neuron Stimulus Noxious Stimulus (e.g., heat, mechanical) GeneratorPotential Generator Potential Stimulus->GeneratorPotential Nav17 Nav1.7 Activation GeneratorPotential->Nav17 AP_Initiation Action Potential Initiation Nav17->AP_Initiation AP_Propagation Action Potential Propagation AP_Initiation->AP_Propagation NeurotransmitterRelease Neurotransmitter Release (Spinal Cord) AP_Propagation->NeurotransmitterRelease PainSensation Sensation of Pain NeurotransmitterRelease->PainSensation ProTxII This compound ProTxII->Nav17 Blocks

Caption: The role of Nav1.7 in the nociceptive signaling pathway and the point of intervention for this compound.

References

Validation & Comparative

Validating the Inhibitory Efficacy of Synthetic ProTx II: A Comparative Guide for Nav1.7 Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the synthetic tarantula venom peptide, ProTx II, against other prominent inhibitors of the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. This analysis is supported by experimental data to validate the inhibitory activity of these compounds.

This compound, a peptide derived from the venom of the Peruvian green velvet tarantula, has emerged as a potent and selective inhibitor of the Nav1.7 channel. Its synthetic version offers a consistent and readily available tool for research and development. This guide will delve into the quantitative performance of synthetic this compound, comparing it with other notable Nav1.7 inhibitors, and provide detailed experimental protocols for validation.

Comparative Inhibitory Activity of Nav1.7 Blockers

The inhibitory potential of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for synthetic this compound and other key Nav1.7 inhibitors against various sodium channel subtypes, highlighting their potency and selectivity.

CompoundNav1.7 IC50 (nM)Nav1.1 IC50 (nM)Nav1.2 IC50 (nM)Nav1.3 IC50 (nM)Nav1.4 IC50 (nM)Nav1.5 IC50 (nM)Nav1.6 IC50 (nM)Nav1.8 IC50 (nM)
Synthetic this compound 0.3[1][2]~30 - 150[1][2]~30 - 150~30 - 150~30 - 150~30 - 150[1][2]~30 - 150>1000
JNJ63955918 ~10[3]>1000>1000>1000>1000>1000>1000>1000
PTx2-3127 7[4][5]17,000[5]5,000[5]20,000[5]12,000[5]>137,000[5]608[5]>150,000[5]
PTx2-3258 4[4][5]>1000-fold selective>1000-fold selective>1000-fold selective>1000-fold selective>1000-fold selective>1000-fold selective>1000-fold selective
Huwentoxin-IV ~30[6]150338->10,000>10,000->10,000

In Vivo Efficacy in Pain Models

The analgesic potential of these inhibitors is evaluated in various animal models of pain. The following table summarizes key findings from in vivo studies.

CompoundAnimal ModelAdministration RouteKey Findings
This compound Rat formalin testIntrathecalSignificant reduction in pain behavior in both phases of the formalin test.[7]
JNJ63955918 Rat models of thermal and chemical painIntrathecalDose-dependent analgesic effects with an improved therapeutic window compared to this compound.[7][8]
PTx2-3127 Rat models of chronic and thermal painIntrathecalDemonstrated efficacy in reducing pain behaviors.[4][5][9]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This technique is fundamental for characterizing the inhibitory effects of compounds on Nav1.7 channels.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are stably transfected with the human Nav1.7 channel α-subunit (SCN9A).

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • The internal pipette solution usually contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3.

  • Cells are held at a holding potential of -120 mV.

  • To elicit Nav1.7 currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20-50 ms).

3. Data Analysis:

  • The peak inward sodium current is measured before and after the application of the test compound at various concentrations.

  • The concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.

  • The IC50 value is determined by fitting the data to a Hill equation.

In Vivo Pain Models

1. Animals:

  • Adult male Sprague-Dawley rats are commonly used.

2. Intrathecal Catheterization:

  • For intrathecal (i.t.) administration, a catheter is implanted into the subarachnoid space at the lumbar level.

3. Behavioral Testing:

  • Formalin Test: A dilute solution of formalin is injected into the plantar surface of the hind paw. The number of flinches and the time spent licking the injected paw are recorded in two phases: the acute phase (0-10 minutes) and the tonic phase (10-60 minutes).

  • Thermal Nociception (Hargreaves Test): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

4. Data Analysis:

  • The effects of the test compound are compared to a vehicle control group.

  • Statistical significance is determined using appropriate statistical tests, such as ANOVA followed by post-hoc tests.

Visualizing Mechanisms and Pathways

To better understand the context of this compound's activity, the following diagrams illustrate the Nav1.7 signaling pathway in pain and the experimental workflow for its validation.

Nav1_7_Pain_Signaling_Pathway cluster_Nociceptor Nociceptor cluster_Spinal_Cord Spinal Cord Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptors Receptors (TRP, etc.) Noxious_Stimuli->Receptors Depolarization Membrane Depolarization Receptors->Depolarization Nav1_7 Nav1.7 Channel (Amplification) Depolarization->Nav1_7 Opens Action_Potential Action Potential Generation Nav1_7->Action_Potential Propagation Signal Propagation to Spinal Cord Action_Potential->Propagation Neurotransmitter_Release Neurotransmitter Release Second_Order_Neuron Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron Signal_to_Brain Signal to Brain Second_Order_Neuron->Signal_to_Brain Pain_Perception Pain Perception Signal_to_Brain->Pain_Perception ProTx_II This compound ProTx_II->Nav1_7 Inhibits

Nav1.7 signaling pathway in nociception and the inhibitory action of this compound.

ProTx_II_Validation_Workflow cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Validation Cell_Culture Cell Culture (HEK293/CHO with Nav1.7) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Data_Acquisition Record Na+ Currents (Baseline vs. This compound) Patch_Clamp->Data_Acquisition IC50_Determination IC50 Calculation Data_Acquisition->IC50_Determination Efficacy_Analysis Analgesic Efficacy Analysis IC50_Determination->Efficacy_Analysis Informs Animal_Model Rodent Pain Model (e.g., Formalin Test) Drug_Administration This compound Administration (e.g., Intrathecal) Animal_Model->Drug_Administration Behavioral_Assessment Behavioral Assessment (Nocifensive Responses) Drug_Administration->Behavioral_Assessment Behavioral_Assessment->Efficacy_Analysis

Experimental workflow for validating the inhibitory activity of this compound.

ProTxII_Mechanism cluster_Channel_States Nav1.7 Channel Gating Closed Closed State (Resting) Open Open State (Activated) Closed->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inactivated->Closed Repolarization ProTx_II This compound VSD Voltage Sensor Domain (VSD) ProTx_II->VSD Binds to VSD->Closed Traps in

Mechanism of this compound as a gating modifier of the Nav1.7 voltage sensor domain.

References

ProTx II Analogs: A Leap Forward in Selective Pain Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of ProTx II analogs has emerged, demonstrating significantly improved selectivity and potency for the voltage-gated sodium channel Nav1.7, a key target in pain signaling. These engineered peptides offer a promising alternative to traditional analgesics, potentially providing potent pain relief without the adverse side effects associated with less selective sodium channel blockers.

Protoxin II (this compound), a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, is a potent inhibitor of Nav1.7.[1][2] However, its therapeutic potential has been hampered by a narrow therapeutic window and off-target effects, including motor deficits, due to its activity on other sodium channel subtypes.[3] To overcome these limitations, researchers have developed novel analogs with enhanced selectivity and in vivo efficacy.[4][5] These efforts have focused on modifying the this compound scaffold to improve its interaction with Nav1.7 while reducing its affinity for other channels and minimizing undesirable effects like mast cell degranulation.[4][5]

Comparative Potency and Selectivity

The development of this compound analogs has led to compounds with remarkable improvements in both their inhibitory concentration (IC50) for Nav1.7 and their selectivity over other Nav subtypes. The following table summarizes the performance of key this compound analogs compared to the parent peptide.

CompoundhNav1.7 IC50 (nM)Selectivity over hNav1.1Selectivity over hNav1.3Selectivity over hNav1.4Selectivity over hNav1.5Selectivity over hNav1.8Selectivity over hNav1.9
This compound 0.3[1][2]~100-fold[1][6]~100-fold~100-fold~100-fold~100-foldNot reported
JNJ63955918 ~3>100-fold>100-fold>100-fold>100-foldNot reportedNot reported
PTx2-3127 7[3]>1000-fold[3]>1000-fold[3]>1000-fold[3]>1000-fold[3]>1000-fold[3]>1000-fold[3]
PTx2-3258 4[3]>1000-fold[3]>1000-fold[3]>1000-fold[3]>1000-fold[3]>1000-fold[3]>1000-fold[3]

Experimental Protocols

The characterization of these analogs involves a series of rigorous in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.

Electrophysiology Assays

The primary method for assessing the potency and selectivity of this compound analogs is through whole-cell patch-clamp electrophysiology.

  • Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used, stably expressing the human Nav channel subtypes of interest (hNav1.1-hNav1.8).

  • Recording Solutions:

    • Internal Solution (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.

    • External Solution (in mM): NaCl (140), KCl (5), CaCl2 (2), MgCl2 (1), HEPES (10), adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: Cells are held at a holding potential of -120 mV. To elicit sodium currents, a depolarizing pulse to 0 mV for 20 ms is applied. The peak inward current is measured.

  • Data Analysis: The concentration-response curves for inhibition of each Nav subtype are generated by applying increasing concentrations of the analog. The IC50 values are then calculated by fitting the data to a Hill equation.

In Vivo Pain Models

To evaluate the analgesic efficacy of the analogs in a physiological context, rodent models of pain are employed.

  • Rat Tail-Flick Test: This model assesses the response to a thermal stimulus.

    • Animals: Male Sprague-Dawley rats are typically used.

    • Procedure: A focused beam of radiant heat is applied to the ventral surface of the tail. The latency to flick the tail away from the heat source is measured.

    • Dosing: Analogs are administered, often via subcutaneous or intrathecal injection, prior to the thermal stimulus.

    • Endpoint: An increase in the tail-flick latency is indicative of an analgesic effect.[4][5]

Visualizing the Path to Pain Relief

The following diagrams illustrate the mechanism of Nav1.7-mediated pain signaling and the experimental approach to developing selective inhibitors.

Nav17_Pain_Pathway cluster_Nociceptor Nociceptive Neuron cluster_CNS Central Nervous System Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nav17_Channel Nav1.7 Channel Noxious_Stimuli->Nav17_Channel Activates Action_Potential Action Potential Generation & Propagation Nav17_Channel->Action_Potential Initiates Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Transmits Signal Brain Brain Spinal_Cord->Brain Relays Signal Pain_Perception Pain Perception Brain->Pain_Perception ProTxII_Analogs This compound Analogs ProTxII_Analogs->Nav17_Channel Inhibits Experimental_Workflow Start This compound Scaffold Analog_Design Analog Design & Synthesis Start->Analog_Design In_Vitro_Screening In Vitro Screening (Electrophysiology) Analog_Design->In_Vitro_Screening Potency_Selectivity Determine IC50 & Selectivity Profile In_Vitro_Screening->Potency_Selectivity Potency_Selectivity->Analog_Design Refine Design Lead_Optimization Lead Optimization Potency_Selectivity->Lead_Optimization Promising Candidates In_Vivo_Testing In Vivo Testing (Pain Models) Lead_Optimization->In_Vivo_Testing Efficacy_Safety Assess Efficacy & Safety Profile In_Vivo_Testing->Efficacy_Safety Preclinical_Candidate Preclinical Candidate Efficacy_Safety->Preclinical_Candidate Favorable Profile

References

ProTx-II and its Analogs: A Comparative Guide to Structure-Activity Relationship for Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a promising scaffold for the development of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7.[1][2] Human genetic studies have validated Nav1.7 as a critical mediator of pain perception, making it a key target for novel analgesic therapies. This guide provides a comparative analysis of the structure-activity relationship (SAR) of ProTx-II and its engineered analogs, focusing on their inhibitory potency and selectivity for Nav1.7 and other sodium channel subtypes. The information presented herein is supported by experimental data from peer-reviewed studies.

Performance Comparison of ProTx-II and Analogs

The development of ProTx-II analogs has been driven by the need to improve selectivity against other Nav channel subtypes, thereby reducing the potential for off-target effects.[3] While ProTx-II itself is a potent inhibitor of Nav1.7, it also exhibits activity against other subtypes, which can lead to undesirable side effects.[3] Analogs such as JNJ63955918, PTx2-3127, and PTx2-3258 have been engineered to exhibit enhanced selectivity for Nav1.7.[3][4]

PeptideNav1.1 IC50 (nM)Nav1.2 IC50 (nM)Nav1.3 IC50 (nM)Nav1.4 IC50 (nM)Nav1.5 IC50 (nM)Nav1.6 IC50 (nM)Nav1.7 IC50 (nM)Nav1.8 IC50 (nM)Nav1.9 IC50 (nM)
ProTx-II 1641>3003979260.3 - 1.7>300>1000
JNJ63955918 ~5.9 (19.8-fold selective)---~149 (497.6-fold selective)-~0.3--
PTx2-3127 17,0005,00020,00012,000>137,0006086.9>150,000150,000
PTx2-3258 >10,000>10,000>10,000>10,000>10,000>10,0004>10,000>10,000

Key Experimental Methodologies

The characterization of ProTx-II and its analogs involves a combination of electrophysiological, in vivo, and molecular biology techniques to assess their potency, selectivity, and mechanism of action.

Electrophysiology: Whole-Cell Voltage Clamp

This technique is used to measure the inhibitory effect of the peptides on ionic currents mediated by specific Nav channel subtypes expressed in heterologous systems, such as HEK293 cells.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human Nav channel subtype of interest are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Recording Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH 7.3, adjusted with CsOH.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4, adjusted with NaOH.

  • Voltage Clamp Protocol:

    • Cells are held at a holding potential of -120 mV.

    • To elicit currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).

    • The peptide is perfused into the bath at increasing concentrations to determine the concentration-dependent block of the sodium current.

  • Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

In Vivo Pain Models

Animal models of pain are utilized to assess the analgesic efficacy of ProTx-II analogs.

1. Rat Tail-Flick Test (Thermal Pain):

Protocol:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling.

  • Drug Administration: ProTx-II or its analogs are administered, typically via intrathecal (i.t.) injection.

  • Nociceptive Testing: A radiant heat source is focused on the ventral surface of the rat's tail.

  • Measurement: The latency for the rat to flick its tail away from the heat source is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The tail-flick latency is measured at various time points after drug administration and compared to a vehicle control group. An increase in latency indicates an analgesic effect.

2. Rat Formalin Test (Inflammatory Pain):

Protocol:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the observation chambers.

  • Drug Administration: The test compound is administered prior to formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: The number of flinches and the cumulative time spent licking the injected paw are recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

  • Data Analysis: The behavioral responses in the drug-treated group are compared to a vehicle-treated control group to determine the analgesic effect in both phases of the formalin test.

Alanine Scanning Mutagenesis

This technique is employed to identify key amino acid residues in ProTx-II that are critical for its interaction with Nav1.7.

Protocol:

  • Peptide Synthesis: A series of ProTx-II analogs are synthesized, with each analog having a single amino acid residue replaced by alanine.

  • Purity and Folding Confirmation: The purity and correct disulfide bond formation of each synthesized peptide are confirmed using techniques like HPLC and mass spectrometry.

  • Functional Assay: The inhibitory potency (IC50) of each alanine-substituted analog on Nav1.7 is determined using whole-cell voltage-clamp electrophysiology as described above.

  • Data Analysis: The IC50 value of each analog is compared to that of wild-type ProTx-II. A significant increase in the IC50 value for a particular analog indicates that the mutated residue is important for the peptide's activity.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the study of ProTx-II and its analogs, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

ProTxII_Mechanism cluster_membrane Cell Membrane Nav17 Nav1.7 Channel VSDII Voltage Sensor Domain II (VSD-II) ProTxII ProTx-II / Analog Binding Binding to VSD-II ProTxII->Binding Targets Binding->Nav17 on Gating_Modification Modification of Channel Gating Binding->Gating_Modification Inhibition Inhibition of Na+ Influx Gating_Modification->Inhibition Reduced_AP Reduced Action Potential Firing Inhibition->Reduced_AP Analgesia Analgesia Reduced_AP->Analgesia

Caption: Mechanism of action of ProTx-II on the Nav1.7 channel.

Experimental_Workflow start Start: Design/Synthesize ProTx-II Analog ephys Electrophysiology (Whole-cell Patch Clamp) start->ephys potency_selectivity Determine IC50 & Selectivity Profile ephys->potency_selectivity invivo In Vivo Pain Models (e.g., Tail Flick, Formalin Test) potency_selectivity->invivo Promising Candidates sar Structure-Activity Relationship Analysis potency_selectivity->sar efficacy Assess Analgesic Efficacy invivo->efficacy efficacy->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->start Iterate

Caption: Experimental workflow for the development of ProTx-II analogs.

References

A Comparative Analysis of ProTx-II and Huwentoxin-IV as Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the contrasting effects of two potent spider venom peptides on the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics.

ProTx-II and Huwentoxin-IV, both potent peptide toxins isolated from tarantula venom, have emerged as invaluable research tools and potential therapeutic scaffolds due to their high affinity and selectivity for the voltage-gated sodium channel Nav1.7. This channel is a critical player in the transmission of pain signals, and its inhibition is a promising strategy for the development of novel analgesics. While both toxins target Nav1.7, they exhibit distinct pharmacological profiles, mechanisms of action, and selectivity against other sodium channel subtypes. This guide provides a comprehensive comparison of their effects, supported by quantitative data and detailed experimental methodologies, to aid researchers in selecting the appropriate tool for their specific needs.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of ProTx-II and Huwentoxin-IV on Nav1.7 and other Nav channel subtypes has been characterized in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

ToxinTarget ChannelReported IC50Reference
ProTx-II hNav1.70.3 nM[1][2]
hNav1.1>30 nM[1]
hNav1.2~30 nM[1]
hNav1.3>100 nM[1]
hNav1.4~39 nM[3]
hNav1.530 - 150 nM[1]
hNav1.6Not specified
hNav1.8>1 µM[4]
Huwentoxin-IV hNav1.7~17 - 30 nM[5][6]
rNav1.2~150 nM[7]
rNav1.3~338 nM[7]
rNav1.4>10 µM[7]
hNav1.5>10 µM[7]
hNav1.6Not specified

Note: IC50 values can vary between studies due to different experimental conditions, such as the expression system and electrophysiological techniques used. h denotes human, and r denotes rat.

Mechanism of Action: Trapping the Voltage Sensor

Both ProTx-II and Huwentoxin-IV are classified as gating modifier toxins. They exert their inhibitory effect by binding to the voltage-sensing domain (VSD) of the Nav1.7 channel, specifically the VSD of domain II (VSD2).[5][8] This binding traps the voltage sensor in its resting or closed conformation, thereby preventing the channel from opening in response to membrane depolarization.[5][9]

While both toxins target VSD2, there are subtle differences in their interaction and functional consequences. Studies have shown that specific residues within the S1-S2 and S3-S4 linkers of VSD2 are critical for the binding of both toxins, but the contribution of individual residues can differ, leading to variations in their pharmacological profiles.[8][10] For instance, the mutation E818C in Nav1.7 has a much more dramatic effect on the affinity of Huwentoxin-IV (400-fold increase in IC50) compared to ProTx-II (4-fold increase in IC50).[8]

Interestingly, ProTx-II has been shown to also interact with the VSD of domain IV (VSD4), which is involved in fast inactivation. This interaction can impede the fast inactivation process of the channel, a property not observed with Huwentoxin-IV.[8][11]

cluster_membrane Cell Membrane cluster_VSD2 VSD2 Nav1_7 Domain I Domain II Domain III Domain IV Nav1.7 Channel Inactivation_Impairment Impairment of Fast Inactivation Nav1_7:DIV->Inactivation_Impairment S1_S2 S1-S2 Loop S3_S4 S3-S4 Loop Activation_Inhibition Inhibition of Activation S3_S4->Activation_Inhibition ProTx_II ProTx-II ProTx_II->Nav1_7:DIV Interacts with VSD4 ProTx_II->S3_S4 Binds to VSD2 HWTX_IV Huwentoxin-IV HWTX_IV->S3_S4 Binds to VSD2

Comparative mechanism of action of ProTx-II and Huwentoxin-IV on Nav1.7.

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory effects of ProTx-II and Huwentoxin-IV on Nav1.7 channels, based on common practices in the field.

Cell Culture and Transfection

HEK293 cells are commonly used for heterologous expression of Nav1.7 channels.[9][12] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For stable expression, cells are transfected with plasmids encoding the human Nav1.7 alpha subunit (SCN9A) and auxiliary beta subunits (e.g., β1 and β2) using standard transfection reagents like calcium phosphate.[9]

Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for measuring the activity of ion channels.[12]

  • Cell Preparation: Transfected HEK293 cells are plated on glass coverslips.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used as recording electrodes.

  • Solutions:

    • Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (bath): Contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: To elicit Nav1.7 currents, cells are held at a holding potential of -120 mV and depolarized to a test potential of -10 mV for 20-50 ms.[13]

  • Toxin Application: ProTx-II or Huwentoxin-IV are diluted to the desired concentrations in the external solution and applied to the cells via a perfusion system. The effect of the toxin is measured by the reduction in the peak sodium current.

  • Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the toxin concentration. The IC50 value is then determined by fitting the data to a Hill equation.

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture HEK293 Cell Culture Transfection Nav1.7 Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Toxin_Application Apply Toxin Voltage_Protocol->Toxin_Application Measure_Current Measure Peak Current Toxin_Application->Measure_Current Concentration_Response Generate Concentration-Response Curve Measure_Current->Concentration_Response Calculate_IC50 Calculate IC50 Concentration_Response->Calculate_IC50

Experimental workflow for assessing Nav1.7 inhibition.

Selectivity and Therapeutic Implications

ProTx-II generally exhibits higher potency for Nav1.7 compared to Huwentoxin-IV.[1][6] Furthermore, ProTx-II demonstrates greater selectivity for Nav1.7 over other Nav subtypes, particularly Nav1.5, the cardiac sodium channel.[1] This is a crucial consideration for therapeutic development, as off-target effects on Nav1.5 can lead to cardiotoxicity. The lower selectivity of Huwentoxin-IV for Nav1.7 over other neuronal subtypes like Nav1.2 and Nav1.3 might also be a concern.[7]

However, both peptides have served as valuable templates for the engineering of more potent and selective Nav1.7 inhibitors. For instance, analogs of Huwentoxin-IV have been developed with significantly improved potency for Nav1.7.[6] Similarly, engineered versions of ProTx-II have shown enhanced selectivity profiles.[4][14]

References

A Comparative Guide to ProTx II and Other Nav1.7 Inhibitors in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics, largely due to its preferential expression in peripheral sensory neurons and its established role in human pain perception. ProTx II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, is a potent and selective inhibitor of Nav1.7. This guide provides a detailed comparison of this compound with other Nav1.7 inhibitors, focusing on their performance in preclinical pain models and supported by experimental data.

Mechanism of Action and Selectivity Profile

This compound exerts its inhibitory effect by binding to the voltage-sensor domain 2 (VSD-II) of the Nav1.7 channel, thereby modifying its gating properties.[1] This interaction leads to a potent and selective blockade of Nav1.7-mediated sodium currents.

The selectivity of a Nav1.7 inhibitor is paramount to minimize off-target effects. This compound exhibits a remarkable selectivity for Nav1.7 over other sodium channel subtypes.[2]

Table 1: Selectivity Profile of this compound and its Analogs Against Various Sodium Channel Subtypes

InhibitorNav1.7 IC50 (nM)Selectivity vs Nav1.1 (fold)Selectivity vs Nav1.2 (fold)Selectivity vs Nav1.3 (fold)Selectivity vs Nav1.4 (fold)Selectivity vs Nav1.5 (fold)Selectivity vs Nav1.6 (fold)Selectivity vs Nav1.8 (fold)Selectivity vs Nav1.9 (fold)Reference
This compound 0.3 - 1.0>100->100>100>100>100>100>100[1][2]
PTx2-3127 7>2400~714>2800>1700>19500~87>21400>21400[3]
PTx2-3258 4>4250~1250>5000>3000>34250~152>37500>37500[3]

Engineered analogs of this compound, such as PTx2-3127 and PTx2-3258, have been developed with even greater selectivity, demonstrating the potential for optimizing the therapeutic window of this peptide scaffold.[3]

Comparative Efficacy in Preclinical Pain Models

The analgesic potential of Nav1.7 inhibitors is evaluated in various animal models that mimic different aspects of clinical pain states. Key models include the formalin test, which assesses both acute nociceptive and inflammatory pain, and the spared nerve injury (SNI) model, a representation of neuropathic pain.

Table 2: Comparative In Vivo Efficacy of this compound and Other Nav1.7 Inhibitors

InhibitorPain ModelSpeciesAdministration RouteEfficacious DoseObserved EffectReference
This compound Diabetic NeuropathyMouseIntrathecal0.04 - 4 ngDose-dependent increase in tail-flick latency[4]
This compound Mutant (R13D) Formalin TestMouseIntravenous0.75 mg/kgSignificant reduction in licking time in both phases[5]
PTx2-3127 Oxaliplatin-Induced NeuropathyRatIntrathecal1.6 µgRobust analgesia on a hotplate test[3]
PF-05089771 (Small Molecule) Inherited ErythromelalgiaHuman-Single doseSuccessful outcome in a clinical trial[6]
Compound 51 (Small Molecule) Formalin Test & CCIMouseOral-Robust efficacy in both models[7]
Anti-Nav1.7 Antibody Lumbar Intervertebral Disc InjuryRatIntradiscal-Suppressed CGRP expression in DRG neurons[8]

While this compound itself has shown efficacy in some models, its translation to broader in vivo applications has been challenging, partly due to pharmacokinetic limitations.[2][9] However, engineered analogs and other classes of Nav1.7 inhibitors, including small molecules and antibodies, have demonstrated significant analgesic effects in various preclinical settings.[3][7][8] A notable challenge in the field is the discordance between robust preclinical data and outcomes in human clinical trials, an area of active investigation.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate Nav1.7 inhibitors.

Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the inhibitory activity of compounds on Nav1.7 channels expressed in heterologous systems (e.g., HEK293 cells).

  • Cell Culture: Cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.

  • Voltage Protocol: To determine the IC50, cells are held at a holding potential of -120 mV. Nav1.7 currents are elicited by a 50 ms depolarization to 0 mV, followed by a 500 ms recovery period at -120 mV. This is repeated at a frequency of 0.2 Hz.

  • Data Analysis: The peak inward current is measured before and after the application of the test compound at various concentrations. The concentration-response curve is fitted with the Hill equation to determine the IC50 value.

Animal Models of Pain: The Formalin Test

This model assesses a compound's ability to inhibit both acute and inflammatory pain.

  • Animals: Male C57BL/6 mice are typically used.

  • Procedure: A dilute solution of formalin (e.g., 5% in 20 µL) is injected into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately after injection, the animal's behavior is observed for a set period (e.g., 60 minutes). The total time spent licking the injected paw is recorded. The observation period is typically divided into two phases: Phase I (0-10 minutes, representing acute nociceptive pain) and Phase II (10-60 minutes, representing inflammatory pain).

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the formalin injection (e.g., 30 minutes for intravenous injection).

  • Data Analysis: The total licking time in each phase is compared between the drug-treated and vehicle-treated groups.

Animal Models of Pain: Spared Nerve Injury (SNI)

This is a widely used model of peripheral neuropathic pain.

  • Animals: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in one hind limb. The tibial and common peroneal nerves are tightly ligated and then sectioned, leaving the sural nerve intact.

  • Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The animal is placed on a wire mesh floor, and calibrated von Frey filaments are applied to the lateral plantar surface of the injured paw (the territory of the intact sural nerve). The paw withdrawal threshold is determined using the up-down method.

  • Drug Administration: The test compound or vehicle is administered, and behavioral testing is performed at various time points post-administration.

  • Data Analysis: The paw withdrawal threshold is compared between the drug-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the role of Nav1.7 and the evaluation of its inhibitors.

Nav1_7_Pain_Signaling_Pathway Nav1.7 Signaling Pathway in Pain Perception cluster_Nociceptor Nociceptor Terminal cluster_Axon Axon cluster_Spinal_Cord Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptor_Activation Receptor Activation (e.g., TRPV1, TRPA1) Noxious_Stimuli->Receptor_Activation Generator_Potential Generator Potential (Subthreshold Depolarization) Receptor_Activation->Generator_Potential Nav1_7_Activation Nav1.7 Activation Generator_Potential->Nav1_7_Activation Amplification Action_Potential_Initiation Action Potential Initiation Nav1_7_Activation->Action_Potential_Initiation Action_Potential_Propagation Action Potential Propagation Action_Potential_Initiation->Action_Potential_Propagation Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Action_Potential_Propagation->Neurotransmitter_Release Second_Order_Neuron Activation of Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron Pain_Perception Pain Perception (Brain) Second_Order_Neuron->Pain_Perception Ascending Pathways ProTx_II This compound & Other Nav1.7 Inhibitors ProTx_II->Nav1_7_Activation Inhibition

Caption: Nav1.7 acts as an amplifier of noxious signals in peripheral nociceptors.

Experimental_Workflow Experimental Workflow for Evaluating Nav1.7 Inhibitors cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis/ Purification Electrophysiology Electrophysiology (Patch Clamp) Compound_Synthesis->Electrophysiology Selectivity_Screening Selectivity Screening (Other Nav Subtypes) Electrophysiology->Selectivity_Screening Determine IC50 & Selectivity Animal_Model Induction of Pain Model (e.g., Formalin, SNI) Selectivity_Screening->Animal_Model Lead Compound Selection Drug_Administration Drug Administration (e.g., i.t., i.v., p.o.) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Paw Licking, von Frey) Drug_Administration->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Outcome Assessment of Analgesic Efficacy Data_Analysis->Outcome

Caption: A typical workflow for the preclinical evaluation of Nav1.7 inhibitors.

Conclusion

This compound remains a valuable pharmacological tool for studying the role of Nav1.7 in pain and serves as a promising scaffold for the development of novel analgesics. Its high potency and selectivity for Nav1.7 are desirable attributes for a therapeutic candidate. However, challenges in its in vivo delivery and the broader translational gap for Nav1.7 inhibitors highlight the need for continued research. The development of engineered this compound analogs and diverse small molecule inhibitors with improved pharmacokinetic properties and robust in vivo efficacy offers hope for the future of Nav1.7-targeted pain therapies. This guide provides a snapshot of the current landscape, emphasizing the importance of rigorous, comparative preclinical evaluation in advancing the most promising candidates toward clinical development.

References

ProTx II: A Comparative Analysis of its Cross-Reactivity with Voltage-Gated Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ProTx II's interaction with various voltage-gated sodium (Nav) channel subtypes, supported by experimental data and detailed methodologies.

This compound, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a valuable pharmacological tool and a potential scaffold for the development of novel analgesics.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells.[3] This guide delves into the specifics of this compound's cross-reactivity, presenting quantitative data, experimental protocols, and a visual representation of its mechanism.

Quantitative Comparison of this compound Potency across Nav Channel Subtypes

This compound exhibits a notable selectivity for the Nav1.7 subtype, a key player in pain signaling pathways.[4][5][6][7] This selectivity is a critical attribute for a therapeutic candidate aimed at treating pain with minimal side effects. The following table summarizes the inhibitory potency (IC50) of this compound against various human Nav channel subtypes, as determined by electrophysiological studies.

Nav Channel SubtypeIC50 (nM)Fold Selectivity vs. Nav1.7Reference
hNav1.1 ~30 - 150~100 - 500x[5][7]
hNav1.2 ~30 - 150~100 - 500x[5]
hNav1.3 ~30 - 150~100 - 500x[5]
hNav1.4 39130x
hNav1.5 ~30 - 150~100 - 500x[5]
hNav1.6 ~30 - 150~100 - 500x[5]
hNav1.7 0.3 1x [1][5][6][7]
hNav1.8 ~30 - 150~100 - 500x[5]

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the sodium current. A lower IC50 value indicates higher potency.

Beyond its primary interaction with the voltage sensor of domain II to inhibit channel activation, this compound has also been shown to affect fast inactivation by binding to the voltage-sensing domain IV (VSD IV), albeit with a significantly lower potency (IC50 = 0.24 µM).[2]

Mechanism of Action: A Gating Modifier

This compound functions as a "gating modifier" toxin.[2][8][9] Instead of physically blocking the ion-conducting pore of the sodium channel, it binds to the voltage-sensor domain (VSD), specifically VSD II, in the S3-S4 linker region.[1][2] This binding traps the voltage sensor in its resting or closed state, making it more difficult for the channel to open in response to membrane depolarization.[10] The functional consequence is a shift in the voltage-dependence of activation to more positive potentials, thereby reducing the excitability of neurons.[1][6][11]

The following diagram illustrates the mechanism of this compound's interaction with a Nav channel.

ProTxII_Mechanism cluster_membrane Cell Membrane Nav_Channel Nav Channel Domain I Domain II Domain III Domain IV Pore VSD I VSD II VSD III VSD IV Activation_Inhibition Inhibition of Activation (Shift in V-dependence) Nav_Channel:vsd2->Activation_Inhibition Inactivation_Inhibition Inhibition of Fast Inactivation (Lower Potency) Nav_Channel:vsd4->Inactivation_Inhibition ProTxII This compound ProTxII->Nav_Channel:vsd2 Binds to VSD II ProTxII->Nav_Channel:vsd4 Binds to VSD IV

Caption: this compound primarily inhibits Nav channel activation by binding to VSD II.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and electrophysiology.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd) of a ligand (in this case, a radiolabeled version of this compound) to its receptor (the Nav channel).

Protocol Outline:

  • Preparation of Membranes: Membranes from cells heterologously expressing the specific Nav channel subtype of interest are prepared.

  • Radiolabeling: this compound is labeled with a radioactive isotope, such as Iodine-125 (¹²⁵I), to create ¹²⁵I-ProTx II.

  • Binding Reaction: The cell membranes are incubated with varying concentrations of ¹²⁵I-ProTx II.

  • Separation: The membrane-bound ¹²⁵I-ProTx II is separated from the unbound radioligand, typically by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.

  • Data Analysis: The data are analyzed to determine the dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a higher affinity. For example, Mono-iodo-ProTx-II has been shown to bind with a high affinity (Kd = 0.3 nM) to recombinant hNav1.7 channels.[5]

Electrophysiology (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of the ion currents flowing through the Nav channels in the cell membrane, providing a functional assessment of the toxin's effect.

Protocol Outline:

  • Cell Culture: Human embryonic kidney (HEK293) cells are commonly used to transiently or stably express the specific human Nav channel subtype of interest.

  • Cell Preparation: A single cell is selected for recording.

  • Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette tip is then ruptured to gain electrical access to the inside of the cell (whole-cell configuration).

  • Voltage Clamp: The membrane potential is controlled ("clamped") at a specific voltage.

  • Current Measurement: Voltage steps are applied to elicit sodium currents, which are recorded before and after the application of this compound at various concentrations.

  • Data Analysis: The recorded currents are analyzed to determine the effect of this compound on channel properties, such as the peak current amplitude and the voltage-dependence of activation. The IC50 value is calculated from the concentration-response curve.

The following diagram outlines the general workflow for assessing this compound activity using electrophysiology.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture with Nav Channel Expression Cell_Plating Plating cells for recording Cell_Culture->Cell_Plating Patch_Clamp Whole-Cell Patch-Clamp Cell_Plating->Patch_Clamp Drug_Application Application of this compound Patch_Clamp->Drug_Application Current_Recording Recording of Sodium Currents Drug_Application->Current_Recording Data_Analysis Analysis of Current Traces Current_Recording->Data_Analysis IC50_Determination IC50 Calculation Data_Analysis->IC50_Determination

Caption: Workflow for electrophysiological analysis of this compound's effect on Nav channels.

References

Unveiling the Molecular Secrets of ProTx-II: A Comparative Guide to Key Residues for Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of peptide toxins is paramount for designing next-generation therapeutics. This guide provides a comprehensive comparison of ProTx-II and its analogs, focusing on the identification of key amino acid residues responsible for its potent and selective inhibition of the voltage-gated sodium channel Nav1.7, a critical target in pain signaling.

ProTx-II, a 30-amino acid peptide from the venom of the Peruvian green velvet tarantula, has emerged as a valuable pharmacological tool and a promising scaffold for the development of novel analgesics.[1][2] Its high affinity and selectivity for Nav1.7 have spurred extensive research into its mechanism of action.[1][3] Alanine scanning mutagenesis, a technique where individual amino acid residues are systematically replaced with alanine, has been instrumental in elucidating the contribution of each residue to the peptide's function.[4] This guide synthesizes available data from various mutagenesis studies to highlight the critical residues in ProTx-II and compares its performance with other Nav1.7-targeting peptides.

ProTx-II and its Analogs: A Quantitative Comparison of Nav1.7 Inhibition

The following table summarizes the inhibitory activity (IC50) of wild-type ProTx-II and various mutants against the human Nav1.7 channel. The data, compiled from multiple independent studies, reveals a significant impact of specific residues on the peptide's potency. It is important to note that a complete systematic alanine scan of all 30 residues has not been published in a single study; therefore, this table represents a composite of available data.

Peptide/MutantSequence ChangehNav1.7 IC50 (nM)Fold Change vs. Wild-TypeReference(s)
ProTx-II (Wild-Type) -0.3 - 1.7-[1][3][5]
ProTx-II MutantR13ANot explicitly stated, but showed enhanced analgesic effect compared to WT-[5]
ProTx-II MutantR13DNot explicitly stated, but showed enhanced analgesic effect and reduced muscle toxicity-[5]
ProTx-II MutantK27YNot explicitly stated, showed similar analgesic effect to WT-[5]
PTx2-2955W5A, M6F185.0~109-617 fold decrease[6]
PTx2-3064W5A, M6F, other mutations52.6~31-175 fold decrease[6]
PTx2-3066V20R, R22norR, K26R, K28E30.8~18-103 fold decrease[6]
PTx2-3127Multiple mutations7.0~4-23 fold decrease[6]
PTx2-3258Multiple mutations4.0~2-13 fold decrease[6]

Key Observations from Mutagenesis Studies:

  • Hydrophobic Residues are Crucial: Mutations of hydrophobic residues, particularly in the N-terminal region like W5 and M6, can dramatically decrease the potency of ProTx-II, suggesting their critical role in interacting with the Nav1.7 channel or the surrounding lipid membrane.[6]

  • Charged Residues Influence Selectivity and Potency: Alterations of charged residues, such as R13 and K27, have been shown to modulate the analgesic effect and toxicity profile of ProTx-II, indicating their importance for both target engagement and off-target effects.[5]

  • Engineered Peptides Offer Improved Profiles: Through computational design and strategic mutations, several ProTx-II analogs (the PTx2-xxxx series) have been developed with altered potency and, in some cases, improved selectivity over other sodium channel subtypes.[6]

Comparative Performance with Alternative Nav1.7 Inhibitors

ProTx-II is one of several peptide toxins that potently inhibit Nav1.7. The following table provides a comparison of ProTx-II's activity with other well-characterized peptide inhibitors.

PeptideSourcehNav1.7 IC50 (nM)Reference(s)
ProTx-II Thrixopelma pruriens0.3 - 1.7[1][3][5]
Huwentoxin-IV (HwTx-IV) Ornithoctonus huwena26[7]
GpTx-1 Grammostola porteri~340[7]
JzTx-V Chilobrachys jingzhao0.6[6]

Experimental Protocols

The data presented in this guide were primarily generated using two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through Nav1.7 channels in the presence of an inhibitor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.[8]

    • Cells are perfused with an external solution, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting ionic currents.

  • Data Acquisition:

    • Nav1.7 currents are elicited by applying a series of voltage steps.

    • The inhibitory effect of ProTx-II or its analogs is determined by applying increasing concentrations of the peptide to the external solution and measuring the reduction in the peak sodium current.

  • Data Analysis:

    • The concentration-response data are fitted to the Hill equation to determine the IC50 value, which represents the concentration of the peptide required to inhibit 50% of the Nav1.7 current.

Radioligand Binding Assay

This method assesses the binding affinity of a radiolabeled ligand (e.g., ¹²⁵I-ProTx-II) to the Nav1.7 channel.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the Nav1.7 channel are prepared by homogenization and centrifugation.

  • Binding Reaction:

    • A fixed concentration of the radiolabeled ProTx-II is incubated with the cell membranes in the presence of varying concentrations of unlabeled competitor peptide (the molecule being tested).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor peptide that displaces 50% of the radiolabeled ligand binding (IC50), which can be used to calculate the binding affinity (Ki).[3]

Visualizing the Experimental Workflow and Key Interactions

To better illustrate the processes involved in this research, the following diagrams were generated using the DOT language.

Alanine_Scanning_Workflow cluster_preparation Peptide Preparation cluster_assay Functional Assay cluster_analysis Data Analysis WT_ProTxII Wild-Type ProTx-II Gene Mutagenesis Site-Directed Mutagenesis (Residue -> Alanine) WT_ProTxII->Mutagenesis Mutant_Genes Library of Mutant Genes Mutagenesis->Mutant_Genes Expression Peptide Expression & Purification Mutant_Genes->Expression Mutant_Peptides Purified Mutant Peptides Expression->Mutant_Peptides Patch_Clamp Whole-Cell Patch-Clamp Mutant_Peptides->Patch_Clamp Cells HEK293 Cells expressing hNav1.7 Cells->Patch_Clamp IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination Comparison Compare Mutant IC50 to Wild-Type IC50_Determination->Comparison Key_Residues Identify Key Residues Comparison->Key_Residues

Caption: Workflow for Alanine Scanning Mutagenesis of ProTx-II.

ProTxII_Nav17_Interaction cluster_channel Nav1.7 Channel cluster_peptide ProTx-II VSD Voltage-Sensing Domain (VSD) Pore Pore Domain VSD->Pore Controls Gating Hydrophobic_Face Hydrophobic Residues (e.g., W5, M6) Hydrophobic_Face->VSD Membrane Interaction & Binding Charged_Face Charged Residues (e.g., R13, K27) Charged_Face->VSD Selectivity & Potency Modulation ProTxII ProTx-II ProTxII->VSD Inhibition of Activation

Caption: ProTx-II Interaction with the Nav1.7 Channel.

References

A Comparative Guide to the Efficacy of ProTx-II Production in Diverse Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an expression system is a critical determinant in the successful production of recombinant proteins. This guide provides a comprehensive comparison of the efficacy of producing ProTx-II, a potent and selective inhibitor of the Nav1.7 sodium channel, in three commonly used expression systems: Escherichia coli, Pichia pastoris (a species of yeast), and mammalian cells. This analysis is supported by experimental data drawn from publicly available research, offering insights into optimal production strategies.

ProTx-II is a 30-amino acid peptide neurotoxin with a complex structure containing three disulfide bonds, which are essential for its biological activity. The correct formation of these bonds is a key challenge in its recombinant production. This guide will delve into the quantitative aspects of ProTx-II production, including yield and purity, and provide detailed experimental protocols for its expression and functional validation.

Comparative Analysis of ProTx-II Expression

The choice of an expression system for a disulfide-rich peptide like ProTx-II involves a trade-off between production yield, cost, and the ability to facilitate correct protein folding and post-translational modifications. The following table summarizes the expected efficacy of ProTx-II production in E. coli, P. pastoris, and mammalian cells.

Expression SystemTypical YieldPurityPost-Translational Modifications (Disulfide Bonds)Biological ActivityCost & Speed
E. coli (Periplasmic) 1-10 mg/L~50-70% (before extensive purification)[1]Facilitated in the oxidizing environment of the periplasm.Potentially high, but risk of misfolding and inclusion body formation exists.[2]Low cost, rapid expression.[2]
Pichia pastoris (Secreted) Up to 20 g/L (for some proteins)[1]Can reach 80% in optimized conditions.[1]Efficient disulfide bond formation in the endoplasmic reticulum during secretion.[3][4]Generally high due to proper folding and modifications.[4]Moderate cost and speed.
Mammalian Cells (Secreted) 0.5-5 g/L[1]>90%[1]High fidelity disulfide bond formation and other complex modifications.Highest likelihood of native conformation and full biological activity.High cost, slower process.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the processes involved in ProTx-II production and its mechanism of action, the following diagrams have been generated using Graphviz.

ProTxII_Mechanism_of_Action cluster_channel Nav1.7 Channel Structure ProTxII ProTx-II VSD Voltage-Sensor Domain (VSD) ProTxII->VSD Binds to Inhibition Inhibition of Activation ProTxII->Inhibition Shifts voltage-dependence of activation Nav17 Nav1.7 Channel (Voltage-Gated Sodium Channel) Pore Pore Domain VSD->Pore Opens VSD->Inhibition Activation Channel Activation (Na+ influx) Pore->Activation CellMembrane Cell Membrane Depolarization Membrane Depolarization Depolarization->VSD Triggers conformational change Analgesia Analgesic Effect Activation->Analgesia Leads to (when inhibited) Inhibition->Activation Prevents

Caption: Mechanism of ProTx-II action on the Nav1.7 sodium channel.

Recombinant_ProTxII_Workflow cluster_gene Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification cluster_activity Activity Assay Gene ProTx-II Gene Synthesis (Codon Optimized) Ligation Ligation Gene->Ligation Vector Expression Vector (with signal peptide for secretion) Vector->Ligation Transformation Transformation/Transfection into Host Cells Ligation->Transformation Culture Cell Culture & Induction of Expression Transformation->Culture Harvest Harvest Supernatant (for secreted protein) Culture->Harvest Chromatography Affinity & Reverse-Phase Chromatography Harvest->Chromatography QC Purity & Identity Check (SDS-PAGE, Mass Spec) Chromatography->QC Electrophysiology Electrophysiology Assay (Patch-Clamp on Nav1.7 expressing cells) QC->Electrophysiology IC50 Determine IC50 Electrophysiology->IC50

Caption: General workflow for recombinant ProTx-II production and characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the expression of ProTx-II in each of the three systems and a protocol for assessing its biological activity.

Expression and Purification of ProTx-II in E. coli (Periplasmic Expression)

This protocol is adapted from methodologies for expressing disulfide-rich peptides in the E. coli periplasm.[5]

a. Vector Construction:

  • Synthesize the gene encoding ProTx-II with codon optimization for E. coli.

  • Clone the synthetic gene into a suitable expression vector (e.g., pET vector) containing an N-terminal periplasmic signaling sequence (e.g., PelB, DsbA) and an affinity tag (e.g., His6-tag) for purification.

b. Expression:

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 16-24 hours to promote proper folding.

c. Periplasmic Extraction:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in an ice-cold osmotic shock buffer (e.g., 30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).

  • Incubate on ice for 10-30 minutes.

  • Centrifuge the cells and resuspend the pellet in ice-cold 5 mM MgSO4 to release the periplasmic contents.

  • Centrifuge to pellet the cells and collect the supernatant containing the periplasmic proteins.

d. Purification:

  • Purify the His-tagged ProTx-II from the periplasmic extract using immobilized metal affinity chromatography (IMAC).

  • Further purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

  • Confirm the identity and purity of the final product by SDS-PAGE and mass spectrometry.

Expression and Purification of ProTx-II in Pichia pastoris (Secreted Expression)

This protocol is based on standard procedures for secreted protein expression in P. pastoris.

a. Vector Construction:

  • Synthesize the ProTx-II gene with codon optimization for P. pastoris.

  • Clone the gene into a Pichia expression vector (e.g., pPICZα) in frame with the α-mating factor secretion signal. This vector also typically includes a C-terminal affinity tag (e.g., His6-tag).

b. Transformation and Selection:

  • Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.

  • Select for positive transformants on plates containing the appropriate antibiotic (e.g., Zeocin).

c. Expression:

  • Inoculate a small culture of a positive clone in Buffered Glycerol-complex Medium (BMGY) and grow at 28-30°C with shaking.

  • To induce expression, harvest the cells and resuspend them in Buffered Methanol-complex Medium (BMMY). Methanol is the inducer for the AOX1 promoter commonly used in these vectors.

  • Continue to culture for 2-4 days, adding methanol to a final concentration of 0.5-1% every 24 hours to maintain induction.

d. Purification:

  • Harvest the culture supernatant by centrifugation.

  • Purify the secreted His-tagged ProTx-II from the supernatant using IMAC.

  • Perform a buffer exchange and further purify by RP-HPLC.

  • Verify the final product by SDS-PAGE and mass spectrometry.

Expression and Purification of ProTx-II in Mammalian Cells (Secreted Expression)

This protocol outlines a general procedure for transient expression in mammalian cells, such as HEK293 cells.

a. Vector Construction:

  • Synthesize the ProTx-II gene with codon optimization for mammalian expression.

  • Clone the gene into a mammalian expression vector (e.g., pcDNA3.1) that includes a strong constitutive promoter (e.g., CMV) and a secretion signal peptide (e.g., from a human immunoglobulin). An affinity tag (e.g., His6-tag or Fc-tag) should also be included.

b. Transfection:

  • Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum).

  • Transfect the cells with the expression vector using a suitable transfection reagent (e.g., polyethyleneimine (PEI) or a commercial lipid-based reagent).

c. Expression and Harvest:

  • After 24-48 hours post-transfection, replace the culture medium with a serum-free medium to simplify purification.

  • Continue to culture the cells for another 2-5 days.

  • Harvest the conditioned medium containing the secreted ProTx-II.

d. Purification:

  • Clarify the harvested medium by centrifugation and filtration.

  • Purify the tagged ProTx-II using the appropriate affinity chromatography (e.g., IMAC for His-tagged protein or Protein A chromatography for Fc-tagged protein).

  • Perform further purification by size-exclusion or ion-exchange chromatography if necessary.

  • Confirm the identity and purity of the final product by SDS-PAGE and mass spectrometry.

Biological Activity Assay: Electrophysiological Recording of Nav1.7 Inhibition

The biological activity of the purified recombinant ProTx-II is best assessed by its ability to inhibit the Nav1.7 sodium channel.

a. Cell Line:

  • Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human Nav1.7 channel.

b. Electrophysiology:

  • Perform whole-cell patch-clamp recordings on the Nav1.7-expressing cells.

  • Use a voltage protocol to elicit sodium currents. For example, hold the cells at -120 mV and apply a depolarizing pulse to 0 mV.

  • Record baseline currents in the absence of the toxin.

  • Apply varying concentrations of the purified ProTx-II to the cells and record the resulting sodium currents.

c. Data Analysis:

  • Measure the peak sodium current at each ProTx-II concentration.

  • Plot the percentage of current inhibition as a function of the ProTx-II concentration.

  • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value. The reported IC50 for ProTx-II on Nav1.7 is in the low nanomolar to picomolar range.[6][7]

Conclusion

The selection of an appropriate expression system for ProTx-II is a multifaceted decision that depends on the specific requirements of the research or drug development program. For large-scale production where cost and speed are paramount, E. coli periplasmic expression and P. pastoris secretion are viable options, with P. pastoris likely offering a higher yield of correctly folded protein.[1][2][4] For applications requiring the highest fidelity in protein folding and post-translational modifications, and where the resulting biological activity is of utmost importance, mammalian cell expression is the preferred, albeit more resource-intensive, choice. The detailed protocols provided in this guide offer a starting point for the successful recombinant production and functional characterization of ProTx-II, a valuable tool for pain research and therapeutic development.

References

ProTx-II: A Comparative Analysis of its Species-Selectivity for NaV1.7 Channels

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of ProTx-II's Potency on Human versus Rodent Voltage-Gated Sodium Channel 1.7

For researchers and drug development professionals investigating novel analgesics, the voltage-gated sodium channel NaV1.7 is a prime therapeutic target. ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a potent and highly selective inhibitor of the human NaV1.7 channel. Understanding its species-selectivity is crucial for the effective translation of preclinical research to clinical applications. This guide provides a comprehensive comparison of ProTx-II's activity on human versus rodent NaV1.7 channels, supported by experimental data and detailed protocols.

Quantitative Analysis of ProTx-II Potency

The inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available data on the IC50 of ProTx-II for human and other species' NaV channel subtypes.

Target ChannelSpeciesIC50 (nM)Citation
NaV1.7 Human 0.3 [1][2][3][4][5]
NaV1.2Human41[5]
NaV1.5Human79[5]
NaV1.6Human26[5]
Other NaV1 SubtypesHuman30 - 150[1][2]
NaV1.7 Rodent Significantly less potent; specific IC50 not consistently reported, but efficacy in rodent models is low. [1][4]

Key Finding: ProTx-II demonstrates exceptional potency for the human NaV1.7 channel, with an IC50 in the sub-nanomolar range.[1][2][3][4][5] It is reported to be approximately 100-fold more selective for human NaV1.7 over other human NaV subtypes.[5] In contrast, ProTx-II shows markedly reduced efficacy in rodent models, suggesting a significant species-dependent difference in its activity.[1][4]

Mechanism of Action: Targeting the Voltage Sensor

ProTx-II exerts its inhibitory effect by binding to the voltage-sensor domain 2 (VSD-II) of the NaV1.7 channel. Specifically, it targets the S3-S4 loop, a critical region for channel gating. By binding to this site, ProTx-II modifies the channel's activation, making it less likely to open in response to changes in membrane potential. This mechanism effectively dampens the excitability of neurons, particularly the nociceptors that transmit pain signals.

Below is a diagram illustrating the signaling pathway of pain transmission and the inhibitory action of ProTx-II.

cluster_Nociceptor Nociceptor Noxious Stimuli Noxious Stimuli NaV1.7 Activation NaV1.7 Activation Noxious Stimuli->NaV1.7 Activation triggers Action Potential Action Potential NaV1.7 Activation->Action Potential initiates Pain Signal to Brain Pain Signal to Brain Action Potential->Pain Signal to Brain propagates ProTx-II ProTx-II ProTx-II->NaV1.7 Activation inhibits

Figure 1. ProTx-II inhibits the pain signaling pathway by blocking NaV1.7 activation.

Experimental Protocols: Determining IC50 with Whole-Cell Patch Clamp

The "gold standard" for determining the potency of ion channel modulators like ProTx-II is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents through the channel in a controlled cellular environment.

Objective: To determine the concentration-dependent inhibition of NaV1.7 channels by ProTx-II and calculate the IC50 value.
Materials:
  • Cell line stably expressing the target NaV1.7 channel (e.g., HEK293 or CHO cells).

  • ProTx-II peptide of varying concentrations.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software).

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal (pipette) solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 adjusted with CsOH.

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4 adjusted with NaOH.

Procedure:
  • Cell Preparation: Culture cells expressing the target NaV1.7 channel on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the external solution.

    • Approach a target cell with the micropipette and form a high-resistance (gigaohm) seal with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Protocol and Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -120 mV.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit NaV1.7 currents.

    • Record the peak inward current at each voltage step.

  • Compound Application and Measurement:

    • Establish a baseline recording of NaV1.7 currents in the absence of ProTx-II.

    • Perfuse the recording chamber with increasing concentrations of ProTx-II, allowing for equilibration at each concentration.

    • Record the peak inward current at each concentration of ProTx-II.

  • Data Analysis:

    • Measure the peak current amplitude at each ProTx-II concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the logarithm of the ProTx-II concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

The following diagram outlines the experimental workflow for determining the IC50 of an ion channel modulator.

cluster_Workflow IC50 Determination Workflow A Cell Culture with NaV1.7 Expression B Whole-Cell Patch Clamp A->B C Record Baseline Current B->C D Apply Increasing [ProTx-II] C->D E Record Inhibited Current D->E E->D Repeat for each concentration F Data Analysis (Concentration-Response Curve) E->F G Calculate IC50 F->G

Figure 2. Experimental workflow for determining the IC50 of ProTx-II on NaV1.7 channels.

Conclusion

ProTx-II is a powerful research tool and a promising scaffold for the development of novel analgesics due to its high potency and selectivity for the human NaV1.7 channel. However, its significantly lower efficacy in rodent models highlights a critical species-selectivity that must be considered in preclinical development. The stark difference in potency underscores the importance of utilizing human-based assay systems early in the drug discovery process to ensure the clinical relevance of lead compounds. The detailed electrophysiological protocols provided herein offer a robust framework for assessing the activity of ProTx-II and its analogues on NaV1.7 channels from different species.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for ProTx II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of all chemicals, including the potent neurotoxin ProTx II, is a critical component of laboratory safety. Adherence to these procedures minimizes risks to personnel and the environment. This compound is a neurotoxin derived from the venom of the Peruvian green velvet tarantula and is utilized in research for its high affinity and selectivity for certain sodium channels.[1]

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, meticulous disposal procedures are not just a matter of regulatory compliance but a core responsibility of all laboratory personnel.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[2]

Experimental Protocols for Safe Disposal

The following step-by-step procedures provide guidance for the safe disposal of this compound. These protocols are based on standard safety data sheets and should be performed in conjunction with your institution's specific waste management policies.

Personal Protective Equipment (PPE) Requirement:

Before handling this compound, ensure you are wearing the appropriate PPE:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • Laboratory coat

Disposal of Unused this compound (Solid/Powder Form):

  • Consult Regulations: Always dispose of this compound in accordance with prevailing country, federal, state, and local regulations.[2]

  • Approved Waste Disposal Plant: The primary recommendation is to dispose of the contents and container at an approved waste disposal plant.[2]

  • Incineration (Alternative): An alternative method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

Disposal of this compound Solutions and Contaminated Materials:

  • Segregate Waste: Collect all liquid waste containing this compound, as well as any materials that have come into contact with it (e.g., pipette tips, vials, absorbent paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Avoid Sewer Disposal: Do not dispose of this compound solutions down the drain, as it is very toxic to aquatic life.[2]

  • Spill Management: In the event of a spill, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2][5]

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[2][5]

  • Dispose of Contaminated Materials: All materials used for spill cleanup must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[2][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

ProTxII_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_preparation Preparation for Disposal cluster_disposal_path Disposal Pathway cluster_end Completion start This compound Waste (Solid, Liquid, Contaminated Materials) wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe Initiate Disposal collect_waste Collect in Labeled, Leak-Proof Hazardous Waste Container spill_check Accidental Spill? collect_waste->spill_check wear_ppe->collect_waste spill_cleanup Absorb with Inert Material Decontaminate with Alcohol Collect Cleanup Materials spill_check->spill_cleanup Yes approved_facility Dispose of Contents/Container at an Approved Waste Disposal Plant spill_check->approved_facility No spill_cleanup->approved_facility incineration Alternative: Dissolve in Combustible Solvent and Incinerate approved_facility->incineration If Permitted end Disposal Complete approved_facility->end incineration->end

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, research professionals can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

Essential Safety and Operational Guide for Handling ProTx II

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, handling procedures, and disposal plans for ProTx II, a neurotoxin peptide isolated from tarantula venom used in research, particularly in studies of voltage-gated sodium channels.[1] Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure through skin contact, eye contact, or inhalation.[2][3] The toxicological properties of this compound have not been thoroughly investigated, warranting cautious handling.[2]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin exposure and absorption.[2]
Eye Protection Protective eyeglasses or chemical safety goggles.To protect eyes from splashes or aerosols.[2]
Body Protection Laboratory coat, gown, or smock.To prevent contamination of personal clothing.[2]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when handling the lyophilized powder to avoid inhalation.[2]

Note: Always remove gloves and lab coats before leaving the laboratory area. Contaminated clothing should be properly disposed of or laundered by a designated service.[4]

Emergency First Aid Procedures

In the event of exposure to this compound, immediate action is critical. The following table outlines the initial first aid steps to be taken.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Remove contact lenses if present. Consult an ophthalmologist.[2]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[2]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for safely preparing a stock solution of this compound for use in in-vitro assays.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or appropriate buffer

  • Calibrated micropipettes and sterile, low-retention tips

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Before opening the vial, bring the lyophilized this compound to room temperature.[3] This prevents condensation from forming inside the vial.

  • Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Carefully open the vial and reconstitute the peptide with the recommended volume of sterile water or buffer to a desired concentration (e.g., 1 mg/ml).

  • Mixing: Gently vortex the solution to ensure it is fully dissolved. Avoid vigorous shaking to prevent denaturation of the peptide.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[6]

Handling, Storage, and Disposal

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid ingestion and inhalation.[3]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store lyophilized this compound at <-15°C.[3]

  • Keep the container tightly closed in a dry, well-ventilated place.[3]

Disposal:

  • Dispose of waste materials, including empty vials and contaminated consumables, in accordance with federal, state, and local environmental control regulations.[7]

  • Do not allow the substance to enter drains or surface water.[3]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

ProTxII_Handling_Workflow This compound Safe Handling and Disposal Workflow start Start: Receive this compound ppe 1. Don Required PPE - Lab Coat - Safety Goggles - Chemical-Resistant Gloves start->ppe prep 2. Prepare Workspace - Clean Benchtop - Gather Materials ppe->prep reconstitute 3. Reconstitute Lyophilized Peptide - Bring to Room Temp - Add Solvent - Gently Mix prep->reconstitute use 4. Use in Experiment reconstitute->use spill_check Spill Occurred? use->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes storage 5. Store Aliquots - Label Tubes - Store at -20°C or -80°C spill_check->storage No cleanup 6. Clean Workspace - Decontaminate Surfaces spill_procedure->cleanup storage->cleanup disposal 7. Dispose of Waste - Contaminated Tips, Tubes, etc. - Follow Institutional Guidelines cleanup->disposal remove_ppe 8. Doff PPE Correctly disposal->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.